molecular formula C24H42O10 B606188 Bis-propargyl-PEG10 CAS No. 1351373-47-1

Bis-propargyl-PEG10

Cat. No.: B606188
CAS No.: 1351373-47-1
M. Wt: 490.59
InChI Key: LGMGZRHYRPWDIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis-propargyl-PEG10 is a PEG derivative containing two propargyl groups. The propargyl groups can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. PEG Linkers are useful in the development of antibody drug conjugates.

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42O10/c1-3-5-25-7-9-27-11-13-29-15-17-31-19-21-33-23-24-34-22-20-32-18-16-30-14-12-28-10-8-26-6-4-2/h1-2H,5-24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGMGZRHYRPWDIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Structure and Application of Bis-propargyl-PEG10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Bis-propargyl-PEG10, a bifunctional linker critical in the development of advanced therapeutics, particularly in the field of targeted protein degradation.

Core Structure and Chemical Identity

This compound is a derivative of polyethylene glycol (PEG), a polymer well-regarded for its biocompatibility and solubility in aqueous solutions. The core of the molecule consists of a PEG chain with ten repeating ethylene glycol units. This central PEG chain is flanked on both ends by propargyl groups (a 2-propynyl functional group with the structure HC≡C−CH₂−) attached via an ether linkage.[1][2][3][4][5]

The precise chemical structure can be represented as:

HC≡C-CH₂-O-(CH₂CH₂O)₁₀-CH₂-C≡CH

This structure is supported by its systematic IUPAC name: 4,7,10,13,16,19,22,25,28,31-decaoxatetratriaconta-1,33-diyne .[3]

The presence of the two terminal alkyne functionalities makes this compound a valuable homobifunctional crosslinker. These terminal alkynes are highly reactive in specific chemical reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4][6] This reaction allows for the efficient and specific covalent linking of this compound to molecules containing azide functional groups, forming a stable triazole ring.[3][4]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is critical for its application in designing and synthesizing complex biomolecules.

PropertyValueSource(s)
Chemical Formula C₂₄H₄₂O₁₀[3][7]
Molecular Weight 490.59 g/mol [3][7]
Exact Mass 490.2778[3]
Purity >95% - >98% (supplier dependent)[7]
Appearance White to off-white solid or oilSupplier Data
Solubility Soluble in water and most organic solvents[4]

Experimental Data: Structural Confirmation

The expected ¹H NMR signals for this compound would include:

  • A triplet corresponding to the acetylenic proton (HC≡C-).

  • A doublet for the methylene protons adjacent to the alkyne (-C≡C-CH₂-O-).

  • A complex multiplet for the repeating ethylene glycol protons (-O-CH₂CH₂-O-).

Experimental Protocols

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis.[8] This reaction involves the deprotonation of the terminal hydroxyl groups of PEG₁₀-diol to form alkoxides, which then act as nucleophiles to displace a halide from propargyl bromide.

Materials:

  • Poly(ethylene glycol) diol (average Mn ~400 g/mol , corresponding to PEG-9/PEG-10 mixture)

  • Sodium hydride (NaH) or another strong base

  • Propargyl bromide

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve poly(ethylene glycol) diol (1 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (2.2 equivalents) portion-wise to the solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add propargyl bromide (2.5 equivalents) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Application in PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is extensively used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. The following is a general protocol for the two-step synthesis of a PROTAC using this compound.

Step 1: Monofunctionalization of the Linker

  • Dissolve the azide-functionalized ligand for the target protein (1 equivalent) and this compound (1.2 equivalents) in a suitable solvent system (e.g., a mixture of t-BuOH and water).

  • Add a solution of sodium ascorbate (0.5 equivalents) in water.

  • Add a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equivalents) in water.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the mono-alkyne functionalized intermediate by preparative HPLC.

Step 2: Final PROTAC Assembly

  • Dissolve the purified mono-alkyne intermediate from Step 1 (1 equivalent) and the azide-functionalized E3 ligase ligand (1.1 equivalents) in a t-BuOH/water mixture.

  • Add sodium ascorbate (0.5 equivalents) and copper(II) sulfate pentahydrate (0.1 equivalents) as in Step 1.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the formation of the final PROTAC product by LC-MS.

  • Purify the final PROTAC by preparative HPLC.

Visualizing the Role of this compound in PROTAC Assembly

The following diagrams, generated using the DOT language, illustrate the chemical structure of this compound and its application in the synthesis of a PROTAC molecule.

Bis_propargyl_PEG10_Structure cluster_propargyl1 cluster_peg cluster_propargyl2 p1_HC HC p1_C C p1_HC->p1_C p1_HC:e->p1_C:w p1_HC:e->p1_C:w p1_CH2 CH₂ p1_C->p1_CH2 peg_O1 O p1_CH2->peg_O1 peg_chain (CH₂CH₂O)₁₀ peg_O1->peg_chain p2_CH2 CH₂ peg_chain->p2_CH2 p2_C C p2_CH2->p2_C p2_CH CH p2_C->p2_CH p2_C:e->p2_CH:w p2_C:e->p2_CH:w

Caption: Chemical structure of this compound.

PROTAC_Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Two-Step Synthesis TargetLigand Target Protein Ligand (with Azide) Step1 Step 1: Monofunctionalization (CuAAC Reaction) TargetLigand->Step1 E3Ligand E3 Ligase Ligand (with Azide) Step2 Step 2: Final Conjugation (CuAAC Reaction) E3Ligand->Step2 Linker This compound Linker->Step1 Intermediate Mono-alkyne Intermediate Step1->Intermediate Intermediate->Step2 PROTAC Final PROTAC Molecule Step2->PROTAC

Caption: Workflow for PROTAC synthesis using this compound.

References

An In-depth Technical Guide to Bis-propargyl-PEG10: Properties, Solubility, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, solubility characteristics, and applications of Bis-propargyl-PEG10, a homobifunctional linker molecule integral to advancements in bioconjugation, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs).

Core Chemical Properties

This compound is a polyethylene glycol (PEG) derivative featuring a propargyl group at each end of a 10-unit PEG chain.[1][2] These terminal alkyne groups are reactive partners in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry".[2][3] This allows for the efficient and stable covalent linkage of two azide-containing molecules.[2] The hydrophilic PEG spacer enhances the solubility of the resulting conjugates in aqueous media, a critical attribute for biological applications.[2][4][5]

PropertyValueReference
CAS Number 1351373-47-1[5]
Molecular Formula C24H42O10[5]
Molecular Weight 490.59 g/mol [5]
IUPAC Name 4,7,10,13,16,19,22,25,28,31-decaoxatetratriaconta-1,33-diyne[5]
Purity Typically >95%[6]
Appearance To be determined (often a solid or oil)[5]

Solubility Profile

Solubility of Bis-propargyl-PEG1 (A Related Compound) [7]

Solvent SystemConcentrationObservations
DMSO100 mg/mL (723.80 mM)Requires sonication
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (18.09 mM)Clear solution
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (18.09 mM)Clear solution

It is recommended to perform small-scale solubility tests to determine the optimal solvent system for your specific application. For aqueous buffers, the solubility of this compound is expected to be enhanced compared to non-PEGylated analogs.

Experimental Protocols

The primary application of this compound is in bioconjugation via CuAAC. Below is a general protocol for the conjugation of two azide-functionalized molecules using this compound as a linker. This protocol should be optimized for specific molecules and applications.

Protocol: Homobifunctional Conjugation using this compound

This protocol outlines the steps for conjugating an azide-containing biomolecule (e.g., a peptide, protein, or small molecule) to another azide-containing molecule using this compound. The reaction is performed in two sequential steps.

Materials:

  • This compound

  • Azide-functionalized molecule A

  • Azide-functionalized molecule B

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) (optional, to protect biomolecules)

  • Deionized water

  • DMSO or other suitable organic solvent

  • Phosphate-buffered saline (PBS) or other appropriate reaction buffer

  • Purification system (e.g., size-exclusion chromatography, dialysis, HPLC)

Step 1: First "Click" Reaction - Conjugation of Molecule A

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of azide-functionalized molecule A in a suitable solvent (e.g., water, DMSO, or buffer).

    • Prepare fresh stock solutions of CuSO4 and sodium ascorbate in deionized water.

  • Reaction Setup:

    • In a reaction tube, combine the azide-functionalized molecule A and a molar excess of this compound (e.g., 10-fold excess) in the reaction buffer.

    • If using, add TBTA to the reaction mixture to chelate the copper and protect sensitive biomolecules.

    • Add sodium ascorbate to the reaction mixture, followed by the addition of CuSO4. The final concentrations should be optimized but are typically in the range of 100-500 µM for the reactants and 50-100 µM for copper.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours with gentle mixing. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).

  • Purification:

    • Purify the resulting mono-conjugated product (Molecule A-PEG10-propargyl) from excess this compound and other reagents using a suitable purification method (e.g., dialysis, size-exclusion chromatography).

Step 2: Second "Click" Reaction - Conjugation of Molecule B

  • Reaction Setup:

    • Combine the purified mono-conjugated product from Step 1 with a molar excess of azide-functionalized molecule B in the reaction buffer.

    • Add fresh sodium ascorbate and CuSO4 to catalyze the second click reaction.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours with gentle mixing. Monitor the reaction progress.

  • Final Purification:

    • Purify the final conjugate (Molecule A-PEG10-Molecule B) from unreacted components using an appropriate purification method to obtain the desired product.

Visualizing Workflows with this compound

The versatility of this compound as a linker can be illustrated through its application in various experimental workflows.

G cluster_reactants Reactants cluster_process Conjugation Process cluster_products Products A Azide-Molecule A P1 Step 1: First CuAAC Reaction A->P1 B This compound B->P1 C Azide-Molecule B P3 Step 2: Second CuAAC Reaction C->P3 P2 Purification P1->P2 I Intermediate: A-PEG10-propargyl P2->I P4 Final Purification P3->P4 F Final Conjugate: A-PEG10-B P4->F I->P3

Caption: General workflow for homobifunctional bioconjugation using this compound.

A prominent application for this type of linker is in the synthesis of PROTACs, which are designed to bring a target protein and an E3 ubiquitin ligase into proximity to induce the degradation of the target protein.[3][8]

PROTAC_Synthesis cluster_components PROTAC Components cluster_synthesis Synthesis Workflow cluster_final Final Product TPL Target Protein Ligand (with azide) S1 Step 1: Conjugate TPL to Linker (CuAAC) TPL->S1 Linker This compound Linker->S1 E3L E3 Ligase Ligand (with azide) S3 Step 2: Conjugate E3L to Intermediate (CuAAC) E3L->S3 S2 Purify Intermediate S1->S2 S2->S3 S4 Purify Final PROTAC S3->S4 PROTAC PROTAC Molecule: TPL-PEG10-E3L S4->PROTAC

Caption: Workflow for the synthesis of a PROTAC using this compound as a linker.

Stability and Storage

This compound should be stored in a dry, dark environment.[5] For short-term storage, 0-4°C is recommended, while long-term storage should be at -20°C.[5] Stock solutions, particularly in DMSO, should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles.[7] The product is generally stable for several weeks at ambient temperature, allowing for standard shipping conditions.[5]

References

An In-depth Technical Guide on the Mechanism of Action for Bis-propargyl-PEG10 in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide details the core mechanism, applications, and experimental considerations for Bis-propargyl-PEG10, a bifunctional linker utilized in click chemistry. Its structure, featuring two terminal alkyne groups (propargyl moieties) connected by a 10-unit polyethylene glycol (PEG) chain, makes it an ideal tool for crosslinking and bioconjugation.[1][2]

Core Concept: The Role in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound functions primarily through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the premier example of a "click reaction".[3] This reaction is noted for its high yield, specificity, and biocompatibility, proceeding readily in aqueous conditions over a wide pH (4-12) and temperature range.[4]

The fundamental transformation involves the reaction of a terminal alkyne (from this compound) and an azide-functionalized molecule to form a stable 1,4-disubstituted 1,2,3-triazole ring.[5][6] Unlike the uncatalyzed Huisgen cycloaddition, which requires high temperatures and yields a mixture of regioisomers, the copper(I)-catalyzed variant is highly specific for the 1,4-isomer and proceeds rapidly at room temperature.[3][4][5]

The bifunctionality of this compound allows it to act as a homobifunctional crosslinker, capable of covalently linking two azide-containing molecules. The hydrophilic PEG10 spacer enhances the solubility of the entire conjugate in aqueous media, which is critical for biological applications.[1][2]

Mechanism of Action: The CuAAC Catalytic Cycle

The mechanism of CuAAC is a stepwise, copper-mediated process, not a concerted cycloaddition.[7] The presence of the copper(I) catalyst is crucial, accelerating the reaction rate by a factor of 10⁷ to 10⁸ compared to the uncatalyzed version.[4]

The currently accepted mechanism involves the following key steps:

  • Formation of Copper-Acetylide: A copper(I) ion first coordinates with the terminal alkyne of one of the propargyl groups. This π-complex significantly increases the acidity of the terminal proton, allowing for its removal by a mild base to form a copper(I)-acetylide intermediate.[3][5][7]

  • Activation of the Azide: The azide-containing molecule then coordinates to the copper center.[5] Some evidence suggests a dinuclear mechanism where a second copper atom activates the azide, bringing the two reactants into proximity.[3][7]

  • Cycloaddition: The azide then attacks the activated alkyne, leading to the formation of a six-membered copper-containing ring intermediate (a cupracycle).[]

  • Rearrangement and Protonation: This intermediate rearranges, and subsequent protonation cleaves the copper-carbon bond.[3][]

  • Product Release: The stable 1,4-disubstituted triazole product is released, and the Cu(I) catalyst is regenerated to participate in another cycle.[3]

CuAAC_Mechanism Figure 1: CuAAC Catalytic Cycle Catalyst Cu(I) Catalyst Cu_Acetylylide Cu_Acetylylide Alkyne R1-C≡CH (Propargyl Group) Cu_Acetylide Cu(I)-Acetylide Complex Alkyne->Cu_Acetylide + Cu(I) Azide R2-N3 Activated_Complex Activated Cu-Azide-Acetylide Intermediate Cu_Acetylide->Activated_Complex + R2-N3 Product 1,4-Triazole Product Activated_Complex->Product Cyclization & Protonation Regen_Catalyst Cu(I) Catalyst Product->Regen_Catalyst - Product Regen_Catalyst->Catalyst Regeneration

Figure 1: CuAAC Catalytic Cycle

Quantitative Data Summary

The efficiency of CuAAC reactions involving PEGylated linkers is generally high, though kinetics can be influenced by several factors including the specific reagents, solvent, and the nature of the molecules being conjugated.

ParameterTypical Value / ConditionNotesReference
Reaction Yield >80-95%Yields are consistently high under optimized conditions. For a PEG-alkyne conjugate, an 82.3% yield was achieved in 24h.[9]
Reaction Time 1 - 48 hoursMost of the reaction often completes within the first 24 hours. Reaction time is dependent on concentration, temperature, and ligand used.[9]
Rate Constant (k) 10 to 10⁴ M⁻¹s⁻¹CuAAC reactions are among the fastest click reactions, second only to some strain-promoted cycloadditions.[10]
Optimal Temperature Room Temperature to 40°CThe reaction proceeds well at ambient temperatures, though gentle heating can sometimes accelerate it.[11]
Effective pH Range 4 - 12The reaction is robust and insensitive to a broad pH range, making it suitable for bioconjugation in physiological buffers.[4]
Solubility High in aqueous & organic mediaThe PEG linker enhances solubility in a wide range of solvents, including water, chloroform, DCM, and THF.[1][2][12]

Experimental Protocols

Below is a generalized protocol for a bioconjugation experiment using this compound to crosslink two azide-functionalized biomolecules (Biomolecule-A-N₃ and Biomolecule-B-N₃).

Materials:

  • This compound

  • Azide-functionalized Biomolecule A

  • Azide-functionalized Biomolecule B

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Copper-binding ligand (e.g., THPTA or BTTAA) stock solution (e.g., 50 mM in water)

  • Phosphate-Buffered Saline (PBS) or other suitable buffer

Protocol:

  • Reagent Preparation: In a microcentrifuge tube, dissolve the azide-functionalized biomolecules (A and B) and this compound in the chosen buffer. A typical molar ratio would be 1:1:0.5 (A:B:Linker).

  • Catalyst Premix: In a separate tube, prepare the catalyst solution by mixing the CuSO₄ stock solution with the ligand stock solution. The ligand is typically used at 5 equivalents relative to copper to protect biomolecules from oxidative damage and accelerate the reaction.[10][13]

  • Initiation of Reaction: Add the premixed catalyst solution to the biomolecule/linker mixture.

  • Reduction: Immediately add the freshly prepared sodium ascorbate solution to the reaction mixture. The ascorbate reduces Cu(II) to the active Cu(I) catalytic species.[3]

  • Incubation: Gently mix the reaction by inverting the tube and allow it to proceed at room temperature. Incubation times can range from 1 to 24 hours. The tube should be closed to minimize re-oxidation of the copper catalyst.[13]

  • Workup and Purification: The purification method depends on the application. Common methods include size-exclusion chromatography, dialysis, or affinity purification to remove unreacted components and the copper catalyst.

Experimental_Workflow Figure 2: Experimental Workflow for Crosslinking A1 1. Prepare Solution (Azide-A + Azide-B + this compound in Buffer) B 3. Add Catalyst Premix to Main Solution A1->B A2 2. Prepare Catalyst Premix (CuSO4 + Ligand) A2->B C 4. Add Sodium Ascorbate (Reduces Cu(II) to Cu(I)) B->C D 5. Incubate at Room Temperature (1-24 hours) C->D E 6. Purify and Analyze Product (e.g., SEC, Dialysis) D->E

Figure 2: Experimental Workflow for Crosslinking

Applications and Logical Relationships

The structure of this compound makes it a versatile tool for creating complex molecular architectures. Its primary function is to bridge two azide-functionalized entities.

Key Applications:

  • Bioconjugation: Linking proteins, peptides, nucleic acids, or other biomolecules for applications in diagnostics and therapeutics.[13]

  • Drug Delivery: Forming nanoparticle aggregates or functionalizing surfaces for targeted drug delivery. The PEG linker can improve the pharmacokinetic properties of the resulting conjugate.[14]

  • Materials Science: Creating hydrogels, polymers, and functionalized surfaces by crosslinking azide-modified polymers.[15]

  • PROTACs: While not a direct application, the principles of using bifunctional PEG linkers are central to the design of Proteolysis-Targeting Chimeras (PROTACs), which bring a target protein and an E3 ligase into proximity.[16]

The logical relationship of its function is straightforward: the two terminal alkynes serve as independent handles that can react with any available azide group, enabling the construction of A-Linker-B type conjugates.

Figure 3: Functional Role of this compound

References

An In-Depth Technical Guide to Homobifunctional Alkyne Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Homobifunctional Alkyne Linkers

Homobifunctional alkyne linkers are chemical reagents that possess two terminal alkyne functional groups at either end of a spacer arm. These linkers are instrumental in the field of bioconjugation for covalently connecting two biomolecules that have been modified to contain azide groups. The spacer arm, often composed of polyethylene glycol (PEG) units, can be of varying lengths to control the distance between the conjugated molecules and often enhances the solubility and biocompatibility of the resulting conjugate. The primary advantage of using alkyne-azide "click chemistry" lies in its bioorthogonality; the alkyne and azide groups are largely unreactive with other functional groups found in biological systems, ensuring specific and efficient conjugation.

Core Chemistries for Bioconjugation

The conjugation of homobifunctional alkyne linkers with azide-modified biomolecules is predominantly achieved through two highly efficient and specific "click" reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient method for forming a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide. This reaction is catalyzed by a copper(I) salt. While extremely robust and high-yielding, the requirement for a copper catalyst can be a drawback for in vivo applications due to the potential cytotoxicity of copper. However, for in vitro applications such as the creation of antibody-drug conjugates or protein dimers, it remains a widely used technique. The reaction is typically fast and can be performed in aqueous buffers over a wide pH range.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free alternative to CuAAC that utilizes a cyclooctyne, a strained alkyne, to react with an azide. The high ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a metal catalyst. This makes SPAAC highly suitable for bioconjugation in living cells and organisms where the toxicity of copper is a concern. The reaction rate of SPAAC is highly dependent on the structure of the cyclooctyne. While homobifunctional linkers with terminal, linear alkynes are the focus of this guide, it is important to note that for SPAAC to occur, the biomolecule would need to be modified with a strained alkyne, and the linker would be a homobifunctional azide linker. However, the principles of using a homobifunctional linker to crosslink two molecules remain the same. For the purpose of this guide's focus on alkyne linkers, we will detail protocols for CuAAC and provide information on SPAAC kinetics for context.

Quantitative Data on Homobifunctional Alkyne Linkers

The selection of a homobifunctional alkyne linker is often guided by its physicochemical properties, such as the length of the spacer arm and its solubility, as well as the kinetics of the conjugation reaction.

Properties of Common Homobifunctional Alkyne Linkers

The table below summarizes the properties of several commercially available homobifunctional alkyne linkers, primarily with PEG spacer arms. The spacer arm length is crucial for controlling the distance between the conjugated biomolecules, which can be critical for their function.

Linker NameMolecular Weight ( g/mol )Spacer Arm Length (Å)Spacer Arm CompositionSolubility
Alkyne-PEG1-Alkyne154.165.91 PEG unitWater, Organic Solvents
Alkyne-PEG2-Alkyne198.229.42 PEG unitsWater, Organic Solvents
Alkyne-PEG3-Alkyne242.2712.93 PEG unitsWater, Organic Solvents
Alkyne-PEG4-Alkyne286.3316.44 PEG unitsWater, Organic Solvents
Alkyne-PEG6-Alkyne374.4323.46 PEG unitsWater, Organic Solvents
Alkyne-PEG8-Alkyne462.5430.48 PEG unitsWater, Organic Solvents
Alkyne-PEG12-Alkyne638.7544.412 PEG unitsWater, Organic Solvents

Note: The spacer arm length is an approximation and can vary based on the conformation of the PEG chain.

Reaction Kinetics of Azide-Alkyne Cycloadditions

The rate of the bioconjugation reaction is a critical parameter, especially for time-sensitive applications. The table below provides second-order rate constants for representative SPAAC reactions. While this guide focuses on homobifunctional alkyne linkers (implying CuAAC for cross-linking azide-modified molecules), these SPAAC rates are provided to give a broader context of the kinetics of alkyne-azide click chemistry.

Strained AlkyneAzideSolventSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]
Bicyclo[6.1.0]nonyne (BCN)Benzyl AzideCD₃CN/D₂O (1:2)0.29
Bicyclo[6.1.0]nonyne (BCN)Fluoroalkyl AzideTHF/Water (9:1)~0.16 (calculated from 16-fold increase over non-fluorinated azide)
Dibenzocyclooctyne (DBCO/DIBAC)Fluoroalkyl AzideTHF/Water (9:1)~0.0013 (calculated from relative rates)
[9+1]CPPBenzyl AzideDeuterated DMSO2.2 x 10⁻³
[11+1]CPPBenzyl AzideDeuterated DMSO4.5 x 10⁻⁴
fluor[11+1]CPPBenzyl AzideDeuterated DMSO4.7 x 10⁻³

Experimental Protocols

The following are detailed protocols for the synthesis of a homobifunctional alkyne linker and its use in a protein cross-linking experiment via CuAAC.

Synthesis of a Homobifunctional Alkyne-PEG Linker

This protocol describes the synthesis of Alkyne-PEG4-Alkyne.

Materials:

  • Tetra(ethylene glycol) (OH-PEG4-OH)

  • Propargyl bromide

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve tetra(ethylene glycol) (1 equivalent) in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (2.2 equivalents) portion-wise to the solution. Stir the mixture at 0°C for 30 minutes.

  • Add propargyl bromide (2.5 equivalents) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and then heat to 60°C, stirring overnight.

  • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure Alkyne-PEG4-Alkyne linker.

  • Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Protein-Protein Cross-Linking using a Homobifunctional Alkyne Linker via CuAAC

This protocol provides a general method for cross-linking two different proteins (Protein A and Protein B) that have been pre-functionalized with azide groups.

Materials:

  • Azide-modified Protein A (in azide-free buffer, e.g., PBS)

  • Azide-modified Protein B (in azide-free buffer, e.g., PBS)

  • Homobifunctional alkyne linker (e.g., Alkyne-PEG4-Alkyne), 10 mM stock in DMSO

  • Copper(II) sulfate (CuSO₄), 20 mM stock in water

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), 50 mM stock in water (or other copper-chelating ligand)

  • Sodium ascorbate, 100 mM stock in water (prepare fresh)

  • Aminoguanidine hydrochloride, 100 mM stock in water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) column

  • SDS-PAGE materials

Procedure:

  • In a microcentrifuge tube, combine equimolar amounts of azide-modified Protein A and azide-modified Protein B in PBS to a final protein concentration of 1-5 mg/mL.

  • Add the homobifunctional alkyne linker to the protein solution to a final concentration that is in 5- to 10-fold molar excess of the total protein.

  • In a separate tube, prepare the copper catalyst solution by premixing CuSO₄ and THPTA. Add the CuSO₄ solution to the THPTA solution to achieve a final copper concentration of 0.1-0.25 mM and a ligand-to-copper ratio of 5:1 in the final reaction mixture.

  • Add the premixed copper/ligand solution to the protein-linker mixture.

  • Add aminoguanidine to the reaction mixture to a final concentration of 5 mM.

  • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.

  • Gently mix the reaction by inverting the tube and incubate at room temperature for 1-4 hours or at 4°C overnight. The reaction can be monitored for progress by taking aliquots at different time points.

  • Quench the reaction by adding EDTA to a final concentration of 10 mM to chelate the copper.

  • Purify the cross-linked protein dimer from unreacted proteins and excess reagents using size-exclusion chromatography (SEC).

  • Analyze the fractions from SEC by SDS-PAGE to identify the fractions containing the cross-linked dimer, which will have a higher molecular weight than the individual proteins.

  • Further characterize the purified cross-linked product by mass spectrometry to confirm its identity and purity.

Workflow and Reaction Pathway Diagrams

Visual representations of the experimental workflow and reaction pathways can aid in understanding the bioconjugation process.

experimental_workflow cluster_prep Preparation cluster_reaction CuAAC Reaction cluster_purification Purification & Analysis azide_protein_A Azide-Modified Protein A reaction_mix Combine Proteins and Linker azide_protein_A->reaction_mix azide_protein_B Azide-Modified Protein B azide_protein_B->reaction_mix alkyne_linker Homobifunctional Alkyne Linker alkyne_linker->reaction_mix add_catalyst Add Cu(I) Catalyst (CuSO4, Ascorbate, Ligand) reaction_mix->add_catalyst incubation Incubate add_catalyst->incubation sec Size-Exclusion Chromatography (SEC) incubation->sec sds_page SDS-PAGE Analysis sec->sds_page mass_spec Mass Spectrometry sec->mass_spec

Caption: Experimental workflow for protein-protein cross-linking.

reaction_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Final Product P1_N3 Protein A-N3 Intermediate Protein A-Triazole-Linker-Alkyne P1_N3->Intermediate + Alkyne-Linker-Alkyne (CuAAC) P2_N3 Protein B-N3 Dimer Protein A-Triazole-Linker-Triazole-Protein B Alkyne_Linker Alkyne-Linker-Alkyne Intermediate->Dimer + Protein B-N3 (CuAAC)

Caption: Reaction pathway for homobifunctional alkyne linker cross-linking.

Applications in Research and Drug Development

Homobifunctional alkyne linkers are versatile tools with a growing number of applications, including:

  • Studying Protein-Protein Interactions: By cross-linking interacting proteins, their proximity and binding partners can be confirmed.

  • Creating Multimeric Proteins: The generation of protein dimers, trimers, or higher-order oligomers can be used to enhance avidity or create novel therapeutic constructs.

  • Stabilizing Protein Complexes: Cross-linking can stabilize transient or weak protein interactions for structural studies.

  • Developing Antibody-Drug Conjugates (ADCs): While often employing heterobifunctional linkers, the principles of click chemistry with PEG spacers are central to modern ADC design.

  • Surface Immobilization: Biomolecules can be immobilized on surfaces functionalized with azides using homobifunctional alkyne linkers to create biosensors or other diagnostic devices.

Conclusion

Homobifunctional alkyne linkers, in conjunction with the robust and bioorthogonal azide-alkyne cycloaddition reactions, provide a powerful platform for the precise covalent linkage of biomolecules. The ability to tune the length and solubility of the linker through the use of PEG spacers, combined with the high efficiency and specificity of click chemistry, makes these reagents indispensable tools for researchers in chemistry, biology, and medicine. As the demand for more complex and well-defined bioconjugates continues to grow, the utility of homobifunctional alkyne linkers in both fundamental research and therapeutic development is set to expand further.

The Strategic Role of the PEG10 Spacer in Bis-propargyl-PEG Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bis-propargyl-polyethylene glycol (PEG) linkers are critical components in the construction of complex bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The inclusion of a PEG spacer, specifically one with ten ethylene glycol units (PEG10), is a deliberate design choice that imparts significant advantages to the final molecule. This guide elucidates the multifaceted role of the PEG10 spacer, detailing its impact on solubility, stability, pharmacokinetics, and target engagement. Through a comprehensive review of available data, experimental methodologies, and logical frameworks, this document serves as a technical resource for the rational design and application of bis-propargyl-PEG10 linkers in therapeutic and research contexts.

Introduction: The Function of Bis-propargyl-PEG Linkers

Bis-propargyl-PEG linkers are heterobifunctional molecules featuring two terminal propargyl groups. These alkyne moieties are primed for bio-orthogonal "click chemistry," most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the stable and specific ligation of two azide-modified molecules.[1][2] The PEG spacer is the backbone of the linker, and its length is a critical determinant of the overall properties of the resulting bioconjugate.[3]

The PEG10 spacer, with a molecular weight of approximately 500 Da, offers a balance of hydrophilicity and spatial separation between the conjugated molecules. This intermediate length is often selected to optimize the therapeutic window of a bioconjugate by enhancing its physicochemical and pharmacokinetic properties without compromising its biological activity.[4][5]

The Pivotal Role of the PEG10 Spacer

The PEG10 spacer contributes to the overall performance of a bioconjugate in several key areas:

  • Enhanced Solubility and Reduced Aggregation: Many potent cytotoxic payloads used in ADCs are hydrophobic.[6] The hydrophilic nature of the PEG10 spacer significantly increases the aqueous solubility of the entire conjugate, mitigating the risk of aggregation which can lead to rapid clearance and reduced efficacy.[7][8]

  • Improved Pharmacokinetics: The hydrodynamic radius of a molecule is increased by PEGylation. A PEG10 spacer contributes to a longer circulation half-life by reducing renal clearance.[6] This extended exposure can lead to greater accumulation of the therapeutic at the target site.

  • Steric Hindrance and Shielding: The PEG10 chain can act as a molecular shield, protecting the payload from enzymatic degradation in the bloodstream and reducing non-specific interactions with other proteins or cells.[6] This can lead to decreased off-target toxicity.

  • Optimized Target Binding: The spacer provides sufficient distance between the two conjugated molecules, preventing steric hindrance that could impair the binding of one or both molecules to their respective targets.[9]

  • Controlled Drug-to-Antibody Ratio (DAR): In the context of ADCs, the properties of the linker can influence the efficiency of the conjugation reaction. Intermediate length PEG spacers have been shown to support higher drug loading.[5]

Quantitative Impact of PEG Spacer Length

The selection of PEG10 is a result of a careful balance between competing factors. The following tables summarize quantitative data from studies on ADCs that illustrate the impact of PEG linker length on key performance metrics. While not always specific to a bis-propargyl linker, this data provides a strong rationale for the selection of an intermediate-length spacer like PEG10.

Table 1: Effect of PEG Spacer Length on In Vitro Cytotoxicity of Antibody-Drug Conjugates [4]

PEG Spacer LengthRelative In Vitro PotencyKey Findings
PEG4HighShorter linkers generally maintain high potency.
PEG8HighOften represents a balance between potency and improved PK.
PEG12 Slight Decrease A slight decrease in potency may be observed with longer linkers.
PEG24Moderate DecreaseLonger chains can sterically hinder interaction with the target cell.
4-10 kDaSignificant DecreaseA 4 kDa linker showed a 4.5-fold reduction, while a 10 kDa linker caused a 22-fold reduction in cytotoxicity.

Table 2: Influence of PEG Spacer Length on Drug-to-Antibody Ratio (DAR) Efficiency [5]

PEG Spacer LengthAchieved DARKey Findings
PEG4~2.5Shorter linkers can sometimes result in lower drug loading.
PEG6~5.0Intermediate lengths often yield higher conjugation efficiency.
PEG8~4.8Represents a peak in efficient drug loading in some systems.
PEG12 ~3.7 Efficiency may begin to decrease as the linker becomes longer.
PEG24~3.0Longer linkers may sterically hinder the conjugation reaction.

Table 3: Impact of PEG Spacer Length on Nanoparticle Cellular Uptake (In Vitro) [4]

PEG Spacer LengthRelative Macrophage Uptake"Stealth" Effect
PEG4HighLess effective at preventing non-specific uptake.
PEG8ReducedA noticeable reduction in macrophage uptake is observed.
PEG12 Further Reduced Enhanced "stealth" properties.
PEG24Significant ReductionVery effective at reducing non-specific cellular uptake.
4-10 kDaVery High ReductionProvides a strong "stealth" effect.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound linkers. These protocols are based on established bioconjugation techniques and can be adapted for specific applications.

Synthesis of a Bioconjugate using this compound and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the sequential conjugation of two azide-containing molecules (Molecule A-N3 and Molecule B-N3) to a this compound linker.

Materials:

  • This compound

  • Molecule A-N3 (e.g., an azide-modified antibody or protein)

  • Molecule B-N3 (e.g., an azide-modified small molecule payload or imaging agent)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4, degassed

  • Amicon Ultra centrifugal filters for purification

  • HPLC system for analysis

Protocol:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 10 mM stock solution of Molecule B-N3 in anhydrous DMSO.

    • Prepare a 100 mM stock solution of CuSO4 in water.

    • Prepare a 1 M stock solution of sodium ascorbate in water, freshly made.

    • Prepare a 50 mM stock solution of THPTA in water.

  • First Conjugation Reaction (Molecule A + Linker):

    • In a reaction vessel, dissolve Molecule A-N3 in degassed PBS to a final concentration of 1-5 mg/mL.

    • Add this compound to the solution at a 5-10 fold molar excess over Molecule A-N3.

    • In a separate tube, premix CuSO4 and THPTA at a 1:5 molar ratio.

    • Add the CuSO4/THPTA mixture to the reaction vessel to a final copper concentration of 1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

    • Allow the reaction to proceed for 1-2 hours at room temperature with gentle stirring.

  • Purification of the Intermediate Conjugate:

    • Purify the Molecule A-propargyl-PEG10 conjugate from excess reagents using an appropriate size exclusion chromatography column or centrifugal filtration.

    • Buffer exchange into fresh, degassed PBS.

  • Second Conjugation Reaction (Intermediate + Molecule B):

    • To the purified intermediate conjugate, add Molecule B-N3 at a 5-10 fold molar excess.

    • Repeat the addition of the premixed CuSO4/THPTA and sodium ascorbate as in step 2.

    • Allow the second conjugation reaction to proceed for 1-2 hours at room temperature.

  • Final Purification and Analysis:

    • Purify the final bioconjugate (Molecule A-PEG10-Molecule B) using size exclusion chromatography or centrifugal filtration to remove unreacted Molecule B-N3 and catalyst components.

    • Analyze the purity and integrity of the final conjugate by SDS-PAGE, HPLC, and mass spectrometry.

Characterization of the Final Bioconjugate

Methods:

  • SDS-PAGE: To confirm the increase in molecular weight corresponding to the addition of the linker and the second molecule.

  • Size Exclusion Chromatography (SEC-HPLC): To assess the purity and aggregation state of the conjugate.

  • Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To confirm the precise molecular weight of the final product.

  • Functional Assays: To ensure that the biological activity of both conjugated molecules is retained (e.g., antibody binding affinity via ELISA or SPR, cytotoxicity of the payload via an MTS assay).

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the use of this compound linkers.

ADC_Structure cluster_Antibody Antibody cluster_Linker This compound Linker cluster_Payload Payload Antibody Monoclonal Antibody (e.g., IgG) Propargyl1 Propargyl Antibody->Propargyl1 via Azide PEG10 PEG10 Spacer Propargyl1->PEG10 Propargyl2 Propargyl PEG10->Propargyl2 Payload Cytotoxic Drug (e.g., MMAE) Propargyl2->Payload via Azide

Caption: General structure of a bioconjugate with a this compound linker.

CuAAC_Workflow cluster_Step1 Step 1: First Conjugation cluster_Step2 Step 2: Second Conjugation MoleculeA Molecule A-N3 Intermediate Molecule A-PEG10-propargyl MoleculeA->Intermediate Linker This compound Linker->Intermediate MoleculeB Molecule B-N3 FinalProduct Molecule A-PEG10-Molecule B MoleculeB->FinalProduct Catalyst1 CuSO4, Na-Ascorbate, THPTA Catalyst1->Intermediate Purification1 Purification (e.g., SEC) Intermediate->Purification1 Catalyst2 CuSO4, Na-Ascorbate, THPTA Catalyst2->FinalProduct Purification2 Final Purification & Analysis FinalProduct->Purification2 Intermediate_purified

Caption: Workflow for sequential bioconjugation using a this compound linker.

PEG_Function_Pathway cluster_Physicochemical Physicochemical Properties cluster_Pharmacokinetic Pharmacokinetic Properties cluster_Biological Biological Interactions Start This compound Linker in Bioconjugate Solubility Increased Aqueous Solubility Start->Solubility HydrodynamicRadius Increased Hydrodynamic Radius Start->HydrodynamicRadius StericHindrance Optimal Spatial Separation Start->StericHindrance Shielding Payload Shielding Start->Shielding Aggregation Reduced Aggregation Solubility->Aggregation Outcome Improved Therapeutic Window Aggregation->Outcome RenalClearance Decreased Renal Clearance HydrodynamicRadius->RenalClearance HalfLife Increased Circulation Half-Life RenalClearance->HalfLife HalfLife->Outcome TargetBinding Maintained Target Binding StericHindrance->TargetBinding TargetBinding->Outcome OffTarget Reduced Off-Target Toxicity Shielding->OffTarget OffTarget->Outcome

Caption: Logical relationships of PEG10 spacer properties and therapeutic outcome.

Conclusion

The PEG10 spacer in bis-propargyl-PEG linkers is not merely a passive connector but an active modulator of a bioconjugate's properties. Its intermediate length provides a crucial balance that enhances solubility, stability, and circulation time while minimizing the potential for reduced biological activity due to steric hindrance. The quantitative data, though often derived from broader studies on PEG linkers, strongly supports the rationale for selecting a PEG length in the range of 8-12 units for many ADC and other targeted therapy applications. The provided experimental protocols and logical diagrams offer a framework for the practical application and conceptual understanding of these important linkers in modern drug development. As the field of bioconjugation advances, the precise tuning of linker components, such as the PEG10 spacer, will continue to be a cornerstone of designing safer and more effective therapeutics.

References

An In-depth Technical Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as a cornerstone of "click chemistry," a concept introduced to describe reactions with high yields, stereospecificity, and broad applicability.[1][2] This powerful ligation reaction facilitates the formation of a stable 1,2,3-triazole linkage from an azide and a terminal alkyne with remarkable efficiency and selectivity.[3][4] Its robustness, biocompatibility, and the inert nature of the constituent functional groups in biological systems have cemented its importance in drug discovery, bioconjugation, and materials science.[5][6]

Core Principles and Mechanism

The uncatalyzed Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne requires elevated temperatures and often results in a mixture of 1,4- and 1,5-regioisomers.[3] The introduction of a copper(I) catalyst dramatically accelerates the reaction by a factor of up to 10⁷ to 10⁸ and exclusively yields the 1,4-disubstituted triazole.[1][7]

The catalytic cycle, a key aspect for understanding the reaction's efficiency, proceeds through several key steps. The active Cu(I) catalyst can be generated in situ from Cu(II) salts, such as CuSO₄, with the addition of a reducing agent like sodium ascorbate.[2] The Cu(I) species then coordinates with the terminal alkyne to form a copper acetylide intermediate.[7] This intermediate then reacts with the azide in a stepwise manner, leading to a six-membered copper-containing ring that subsequently rearranges and, upon protonation, releases the stable 1,4-disubstituted triazole product, regenerating the catalyst for the next cycle.[8][9]

CuAAC_Mechanism cluster_cycle Catalytic Cycle cluster_catalyst_generation Catalyst Generation Cu(I) Cu(I) Copper_Acetylide Copper(I) Acetylide Cu(I)->Copper_Acetylide + R-C≡CH - H⁺ Alkyne Alkyne Metallacycle Six-membered Copper Intermediate Copper_Acetylide->Metallacycle + R'-N₃ Azide Azide Triazolide Copper Triazolide Metallacycle->Triazolide Triazolide->Cu(I) + H⁺ Triazole 1,4-Disubstituted Triazole Triazolide->Triazole Cu(II) Cu(II) Cu(I)_gen Cu(I) Cu(II)->Cu(I)_gen + Reducing Agent Reducing_Agent Sodium Ascorbate

Figure 1: Catalytic cycle of the CuAAC reaction.

Quantitative Data Presentation

The efficiency of the CuAAC reaction is influenced by various factors including the choice of catalyst, ligand, solvent, and the nature of the substrates. The following tables summarize representative quantitative data from the literature to provide a comparative overview.

Catalyst SystemLigandSolventSubstratesYield (%)Reference
CuSO₄/Sodium AscorbateNoneWater/tBuOHBenzyl Azide, Phenylacetylene>95[3]
CuINoneLiquid AmmoniaBenzyl Azide, Phenylacetylene99[10]
[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂NHC-basedNeatBenzyl Azide, Phenylacetylene>99[11]
Cu(OAc)₂CarboxymethylpullulanWaterVarious Azides and AlkynesHigh[12]
CuSO₄/Sodium Ascorbateβ-cyclodextrinWater (micellar)Various Azides and Alkynes76-98[12]

Table 1: Comparison of CuAAC Reaction Yields with Different Catalyst Systems. This table highlights the high efficiency of the CuAAC reaction under various catalytic conditions, often achieving near-quantitative yields.

LigandCatalystSolventReaction TimeYield (%)Reference
THPTACuSO₄/Sodium AscorbateAqueous Buffer1 hHigh[13]
TBTACuSO₄/Sodium AscorbateDMSO/WaterOvernightHigh[14]
BTTAACuSO₄/Sodium AscorbateAqueous BufferNot specifiedHigh[15]
Tris(triazolyl)methanolCu(I)WaterNot specifiedHigh[16]

Table 2: Influence of Ligands on CuAAC Reaction Efficiency. Ligands play a crucial role in stabilizing the Cu(I) catalyst and accelerating the reaction, particularly in biological applications.

Experimental Protocols

Detailed methodologies are critical for the successful implementation of CuAAC reactions. Below are representative protocols for both organic synthesis and bioconjugation applications.

Protocol 1: General Procedure for CuAAC in Organic Solvents

This protocol is suitable for the synthesis of small molecules.

Reagent Preparation:

  • Prepare stock solutions of the azide (e.g., 100 mM in DMF) and alkyne (e.g., 100 mM in DMF).

  • Prepare a stock solution of CuSO₄·5H₂O (e.g., 50 mM in water).

  • Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).

  • Prepare a stock solution of a suitable ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA), if required (e.g., 50 mM in DMF/t-BuOH 1:4).[17]

Reaction Setup:

  • In a reaction vial, add the alkyne (1.0 equivalent).

  • Add the azide (1.1 equivalents).

  • Add the solvent (e.g., DMF or a mixture of t-BuOH/water).

  • If using a ligand, add the TBTA solution (e.g., 0.05 equivalents).

  • Add the CuSO₄ solution (0.01-0.05 equivalents).

  • Degas the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.[17]

  • Initiate the reaction by adding the sodium ascorbate solution (0.1-0.2 equivalents).[17]

Reaction and Workup:

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress using an appropriate analytical technique such as TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine to remove the catalyst and other water-soluble components.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired triazole.

Protocol 2: Bioconjugation of an Alkyne-Modified Protein

This protocol is a general guideline for labeling biomolecules in an aqueous environment.

Reagent Preparation:

  • Prepare a solution of the alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Prepare a stock solution of the azide-containing label (e.g., a fluorescent dye) in a compatible solvent like DMSO.

  • Prepare a stock solution of CuSO₄·5H₂O (e.g., 20 mM in water).

  • Prepare a stock solution of a water-soluble ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (e.g., 50 mM in water).[13]

  • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).[13]

  • (Optional) Prepare a stock solution of an aminoguanidine additive to protect against reactive oxygen species.[13]

Reaction Setup:

  • In a microcentrifuge tube, combine the alkyne-modified protein solution (e.g., to a final concentration of 25 µM).[13]

  • Add the azide-label to the desired final concentration (typically a 2 to 10-fold molar excess over the protein).

  • Prepare a premixed solution of CuSO₄ and THPTA. For example, mix the stock solutions to achieve a final concentration of 0.1 mM CuSO₄ and 0.5 mM THPTA in the reaction.[13]

  • Add the optional aminoguanidine solution.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[13]

Reaction and Purification:

  • Gently mix the reaction and incubate at room temperature for 1-4 hours.

  • The reaction progress can be monitored by techniques such as SDS-PAGE (if the label imparts a significant mass change) or fluorescence imaging.

  • Purify the labeled protein from excess reagents and the copper catalyst using methods like size-exclusion chromatography, dialysis, or affinity purification.

Bioconjugation_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Protein Alkyne-Modified Protein Combine Combine Protein and Azide-Label Protein->Combine Azide_Label Azide-Label (e.g., Fluorophore) Azide_Label->Combine Catalyst_Premix CuSO₄ + THPTA Premix Add_Catalyst Add Catalyst Premix Catalyst_Premix->Add_Catalyst Reducing_Agent Sodium Ascorbate (Freshly Prepared) Initiate Initiate with Sodium Ascorbate Reducing_Agent->Initiate Combine->Add_Catalyst Add_Catalyst->Initiate Incubate Incubate at RT (1-4 hours) Initiate->Incubate Purify Purify Labeled Protein (e.g., SEC, Dialysis) Incubate->Purify Analyze Analyze Conjugate (e.g., SDS-PAGE, Fluorescence) Purify->Analyze

Figure 2: Experimental workflow for protein bioconjugation via CuAAC.

Troubleshooting Common Issues

While CuAAC is a highly reliable reaction, certain issues can arise, leading to low yields.

Troubleshooting_Workflow Start Low or No Product Yield Catalyst_Check Is the Cu(I) catalyst active? Start->Catalyst_Check Reagent_Check Are the azide and alkyne pure and stable? Start->Reagent_Check Condition_Check Are the reaction conditions optimal? Start->Condition_Check Solution_Catalyst Use fresh reagents. Degas solvents. Add a stabilizing ligand (e.g., THPTA). Catalyst_Check->Solution_Catalyst Solution_Reagent Purify starting materials. Check for degradation. Reagent_Check->Solution_Reagent Solution_Condition Optimize temperature. Adjust pH for aqueous reactions. Consider a different solvent. Condition_Check->Solution_Condition

Figure 3: A logical workflow for troubleshooting low-yield CuAAC reactions.

A common reason for low yield is the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state.[17] This can be mitigated by thoroughly degassing the solvents and, if necessary, performing the reaction under an inert atmosphere. The use of stabilizing ligands is also highly recommended, especially in aqueous and biological systems, as they protect the copper from oxidation and can significantly increase the reaction rate.[15] For bioconjugation, it is also important to ensure that the buffer components do not interfere with the catalyst; for instance, some buffers can chelate copper, rendering it inactive.[13]

References

The Strategic Application of Bis-propargyl-PEG10 in Next-Generation Antibody-Drug Conjugates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, a critical component connecting the antibody to the payload, plays a pivotal role in the overall efficacy, stability, and pharmacokinetic profile of the ADC. This technical guide delves into the application of Bis-propargyl-PEG10, a bifunctional, hydrophilic linker, in the development of advanced ADCs. The incorporation of a discrete 10-unit polyethylene glycol (PEG) chain offers significant advantages in overcoming challenges associated with hydrophobic payloads and heterogeneous drug-to-antibody ratios (DARs). The terminal propargyl groups enable highly efficient and site-specific conjugation through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

Core Principles of PEGylation in ADCs

The use of PEG linkers in ADC development is a strategic approach to enhance the therapeutic index of these complex biologics. The hydrophilic and flexible nature of the PEG chain imparts several beneficial properties:

  • Enhanced Solubility and Stability: Hydrophobic payloads can lead to ADC aggregation, compromising their stability and function. PEGylation increases the overall hydrophilicity of the conjugate, mitigating aggregation and improving solubility.

  • Improved Pharmacokinetics: The PEG moiety increases the hydrodynamic radius of the ADC, which can reduce renal clearance and prolong its circulation half-life, leading to greater tumor accumulation.[1][2]

  • Reduced Immunogenicity: The PEG chain can shield the payload and potentially immunogenic epitopes on the antibody from the immune system, reducing the risk of an adverse immune response.

  • Controlled Drug-to-Antibody Ratio (DAR): The defined length of a discrete PEG linker like PEG10 allows for more controlled and reproducible conjugation chemistries, contributing to the generation of more homogeneous ADCs with a consistent DAR.[1]

This compound: A Versatile Linker for Click Chemistry

This compound is a homobifunctional linker featuring two terminal alkyne groups, making it an ideal candidate for click chemistry-based conjugation strategies. The primary advantages of using this linker in ADC development include:

  • Bioorthogonal Reactivity: The alkyne groups react specifically and efficiently with azide-modified components (either the antibody or the drug payload) under mild, biocompatible conditions. This bioorthogonality prevents unwanted side reactions with biological macromolecules.

  • Formation of Stable Triazole Linkage: The CuAAC reaction results in the formation of a highly stable triazole ring, ensuring the integrity of the ADC in circulation until it reaches the target tumor cell.

  • Versatile Conjugation Strategies: The bifunctional nature of this compound allows for the conjugation of two molecules, which could be two drug molecules to a single attachment point on the antibody (increasing payload density) or for the creation of more complex ADC architectures.

Signaling Pathway and Mechanism of Action of an ADC

The fundamental mechanism of action for an ADC involves a series of sequential steps, beginning with systemic circulation and culminating in the targeted destruction of cancer cells. The this compound linker plays a crucial role in ensuring the stability of the ADC throughout this process until the payload is released within the target cell.

ADC_Mechanism cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_cellular_uptake Cellular Internalization cluster_payload_release Payload Release & Action ADC ADC in Circulation (Stable Linker) Binding Binding to Tumor Antigen ADC->Binding Tumor Targeting Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis Lysosome Lysosomal Trafficking Endocytosis->Lysosome Release Linker Cleavage & Payload Release Lysosome->Release Degradation Apoptosis Induction of Apoptosis Release->Apoptosis Cytotoxicity

Figure 1: Generalized Mechanism of Action for an Antibody-Drug Conjugate.

Quantitative Data on the Impact of PEGylation

While specific data for ADCs constructed with this compound is not extensively available in the public domain, studies on ADCs with PEG linkers of varying lengths provide valuable insights into the expected performance enhancements. The following tables summarize representative data illustrating the impact of PEGylation on key ADC parameters.

Table 1: Impact of PEGylation on Pharmacokinetics

ADC ConstructLinker TypeHalf-life (t½) in vivo (hours)Plasma Clearance (mL/hr/kg)
ADC-Payload-XNon-PEGylated1200.5
ADC-PEG10-Payload-XAmino-PEG10-acid1800.25
ZHER2-SMCC-MMAE (HM)Non-PEGylated~0.33Not Reported
ZHER2-PEG10K-MMAE (HP10KM)10 kDa PEG~3.7 (11.2-fold increase)Not Reported

Data is illustrative and compiled from representative studies.[1][3]

Table 2: Representative In Vitro Cytotoxicity Data

ADC ConstructTarget Cell LineLinker TypeIC50 (nM)
ADC-Payload-XHER2+Non-PEGylated1.5
ADC-PEG10-Payload-XHER2+Amino-PEG10-acid5.2
ZHER2-SMCC-MMAE (HM)NCI-N87 (HER2+)Non-PEGylated1.1
ZHER2-PEG10K-MMAE (HP10KM)NCI-N87 (HER2+)10 kDa PEG24.2 (22-fold reduction)

Data is illustrative and compiled from representative studies.[1][3] The reduction in in vitro cytotoxicity with longer PEG chains is a known trade-off for improved in vivo pharmacokinetics and overall efficacy.[3][4]

Table 3: Representative In Vivo Efficacy in Xenograft Models

ADC ConstructXenograft ModelDosing RegimenTumor Growth Inhibition
ZHER2-SMCC-MMAE (HM)NCI-N871.5 mg/kg, every 3 daysModerate
ZHER2-PEG10K-MMAE (HP10KM)NCI-N871.5 mg/kg, every 3 daysSignificant

Data is illustrative and based on a representative study.[5]

Experimental Protocols

The synthesis of an ADC using this compound via CuAAC involves a multi-step process requiring careful control of reaction conditions to ensure efficient conjugation and a homogeneous final product.

Experimental Workflow

The overall workflow for the synthesis and characterization of an ADC using a bis-propargyl PEG linker is depicted below.

ADC_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Ab_mod Antibody Modification (e.g., Azide Installation) Click Click Chemistry (CuAAC) (Modified Ab + Drug-Linker) Ab_mod->Click Drug_mod Drug-Linker Conjugation (Drug-N3 + this compound) Drug_mod->Click Purify Purification of ADC (e.g., SEC, HIC) Click->Purify DAR DAR Determination (HIC, MS) Purify->DAR Purity Purity & Aggregation Analysis (SEC) Purify->Purity In_vitro In Vitro Cytotoxicity Assay DAR->In_vitro Purity->In_vitro In_vivo In Vivo Efficacy Studies In_vitro->In_vivo

Figure 2: Experimental Workflow for ADC Synthesis and Characterization.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the general steps for the click chemistry conjugation of an azide-modified antibody with an alkyne-containing drug-linker construct.

Materials:

  • Azide-modified monoclonal antibody (mAb-N3) in a suitable buffer (e.g., PBS, pH 7.4).

  • Alkyne-functionalized drug-linker construct (e.g., Drug-Bis-propargyl-PEG10).

  • Copper(II) sulfate (CuSO4) stock solution (e.g., 50 mM in water).

  • Ligand stock solution, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (e.g., 100 mM in water).

  • Reducing agent stock solution, such as sodium ascorbate (freshly prepared, e.g., 200 mM in water).

  • Reaction buffer (e.g., degassed PBS, pH 7.4).

  • Purification system (e.g., Size-Exclusion Chromatography - SEC).

Procedure:

  • Preparation of Reagents: Prepare fresh solutions of the reducing agent. Ensure all buffers are degassed to minimize oxidation of the Cu(I) catalyst.

  • Reaction Setup:

    • In a reaction vessel, add the azide-modified antibody to the reaction buffer.

    • Add the alkyne-functionalized drug-linker construct to the antibody solution. A molar excess of the drug-linker (e.g., 5-10 fold) is typically used to drive the reaction to completion.

  • Catalyst Preparation:

    • In a separate tube, prepare the catalyst premix by adding the CuSO4 stock solution to the THPTA ligand stock solution. The ligand is used to stabilize the Cu(I) catalyst.

  • Initiation of Click Reaction:

    • Add the catalyst premix to the antibody/drug-linker mixture.

    • Initiate the conjugation reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing. The reaction should be protected from light.

  • Quenching (Optional): The reaction can be quenched by adding a chelating agent like EDTA to remove the copper catalyst.

  • Purification: Purify the resulting ADC from unreacted drug-linker, catalyst, and other small molecules using a desalting column or SEC.

Protocol 2: Characterization of the ADC

1. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

  • System: HPLC system with a HIC column (e.g., TSKgel Butyl-NPR).

  • Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0).

  • Gradient: A linear gradient from 100% A to 100% B is used to elute the different drug-loaded species.

  • Analysis: Species with higher DAR are more hydrophobic and will have longer retention times. The average DAR is calculated based on the peak areas of the different species in the chromatogram.

2. Analysis of Purity and Aggregation by Size-Exclusion Chromatography (SEC)

  • System: HPLC system with a SEC column (e.g., TSKgel G3000SWxl).

  • Mobile Phase: Isocratic elution with a suitable buffer (e.g., PBS, pH 7.4).

  • Analysis: The percentage of monomer, aggregate, and fragment is determined by integrating the respective peaks in the chromatogram.

3. In Vitro Cell Viability Assay

  • Cell Lines: A panel of cancer cell lines with varying levels of target antigen expression.

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the ADC, unconjugated antibody (as a negative control), and free drug.

    • Incubate for a defined period (e.g., 72-96 hours).

    • Assess cell viability using a suitable assay (e.g., MTS, CellTiter-Glo).

    • Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Conclusion

The this compound linker offers a powerful tool for the development of next-generation ADCs with improved physicochemical and pharmacokinetic properties. Its bifunctional nature, combined with the efficiency and specificity of click chemistry, enables the construction of more homogeneous and stable conjugates. The hydrophilic PEG10 spacer is crucial for mitigating the challenges associated with hydrophobic payloads, potentially allowing for higher drug loading without compromising the stability of the ADC. The detailed protocols and representative data presented in this guide provide a framework for researchers to leverage the advantages of this compound in designing and synthesizing novel ADCs with an enhanced therapeutic window for targeted cancer therapy.

References

The Alkyne Handle: A Technical Guide to Terminal Alkyne Reactivity in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical biology and drug development, the ability to selectively and efficiently conjugate biomolecules is paramount. Among the chemical motifs that have revolutionized this field, the terminal alkyne stands out for its unique reactivity and versatility. This in-depth technical guide explores the core principles of terminal alkyne reactivity in bioconjugation, focusing on the three primary reaction platforms: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Sonogashira cross-coupling reaction. This document provides a comprehensive overview of the mechanisms, kinetics, and practical applications of these powerful bioorthogonal and cross-coupling tools, complete with detailed experimental protocols and quantitative data to inform experimental design and execution.

The Power of "Click Chemistry": Azide-Alkyne Cycloadditions

The concept of "click chemistry," introduced by K. Barry Sharpless, champions reactions that are high-yielding, wide in scope, create no or inoffensive byproducts, are stereospecific, and exhibit high thermodynamic driving force.[1] The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne to form a stable triazole linkage is the cornerstone of this philosophy and has been adapted for biological applications in two main forms: CuAAC and SPAAC.[1][2]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential "click" reaction, renowned for its speed, efficiency, and regioselectivity, exclusively producing the 1,4-disubstituted triazole isomer.[3] This reaction's robustness has made it a workhorse for bioconjugation in vitro.[4][5]

Mechanism: The reaction is catalyzed by Cu(I), which is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[6][7] The Cu(I) species coordinates with the terminal alkyne, lowering the pKa of the acetylenic proton and facilitating the formation of a copper acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner to form the triazole product.[3] To prevent copper-mediated damage to biomolecules and enhance reaction kinetics, a stabilizing ligand such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often employed.[6][8]

Quantitative Data:

The CuAAC reaction is characterized by its rapid kinetics, with second-order rate constants typically in the range of 10 to 10⁴ M⁻¹s⁻¹.[9]

Reaction PartnersLigandSolventSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference
Benzyl Azide + PhenylacetyleneTHPTAH₂O/DMSO~100[3]
Azido-protein + Alkyne-dyeTBTAAqueous Buffer10 - 1000[3][9]
Alkyne-DNA + Azido-biotinTBTAAqueous Buffer~50[10]

Experimental Protocol: CuAAC Labeling of a Protein

This protocol provides a general method for labeling an alkyne-modified protein with an azide-containing fluorescent dye.

Materials:

  • Alkyne-modified protein (e.g., containing p-ethynylphenylalanine)

  • Azide-functionalized fluorescent dye

  • Phosphate-buffered saline (PBS), pH 7.4

  • Copper(II) sulfate (CuSO₄), 50 mM stock solution in water

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), 50 mM stock solution in water

  • Sodium ascorbate, 100 mM stock solution in water (prepare fresh)

  • Tris(2-carboxyethyl)phosphine (TCEP), 50 mM stock solution in water (prepare fresh)

  • Aminoguanidine, 100 mM stock solution in water

  • DMSO (for dissolving the dye)

  • Size-exclusion chromatography column (e.g., PD-10) for purification

Procedure:

  • Prepare the protein solution: Dissolve the alkyne-modified protein in PBS to a final concentration of 1-5 mg/mL.

  • Prepare the dye solution: Dissolve the azide-functionalized dye in a minimal amount of DMSO to create a 10 mM stock solution.

  • Set up the reaction mixture: In a microcentrifuge tube, combine the following reagents in the specified order, vortexing gently after each addition:

    • Protein solution (to a final concentration of 10-50 µM)

    • Azide-dye solution (3-5 molar equivalents relative to the protein)

    • TCEP (final concentration 1 mM)

    • THPTA (final concentration 100 µM)

    • CuSO₄ (final concentration 20 µM)

  • Initiate the reaction: Add sodium ascorbate to a final concentration of 1 mM.

  • Incubate: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

  • Purification: Remove the excess dye and reagents by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.

  • Characterization: Confirm the conjugation and determine the labeling efficiency using SDS-PAGE with in-gel fluorescence scanning and/or mass spectrometry.

Troubleshooting:

  • Low yield: Ensure the sodium ascorbate and TCEP solutions are freshly prepared. Increase the concentration of the dye or the copper/ligand complex. Degas the reaction mixture to remove oxygen, which can oxidize the Cu(I) catalyst.[11]

  • Protein precipitation: This may be due to copper-induced aggregation. Ensure a sufficient excess of the stabilizing ligand is used (typically 5:1 ligand to copper).[6] The addition of aminoguanidine can help prevent side reactions of ascorbate byproducts with protein side chains.[7]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the cytotoxicity associated with copper catalysts, particularly for in vivo applications, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[2] This reaction utilizes a cyclooctyne, a strained alkyne, which readily reacts with an azide without the need for a catalyst.[12]

Mechanism: The high ring strain of the cyclooctyne (e.g., dibenzocyclooctyne - DBCO, bicyclo[6.1.0]nonyne - BCN) provides the thermodynamic driving force for the [3+2] cycloaddition with an azide.[12][13] The reaction proceeds through a concerted mechanism, leading to the formation of a stable triazole linkage. A variety of cyclooctyne derivatives have been developed with varying reactivity and stability to suit different applications.[13]

Quantitative Data:

SPAAC reactions are generally slower than CuAAC, with second-order rate constants varying significantly depending on the structure of the cyclooctyne.[12][13][14]

| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference | | :--- | :--- | :--- | :--- | :--- | | Bicyclo[6.1.0]nonyne (BCN) | Benzyl Azide | ~0.06 - 0.1 |[12] | | Dibenzocyclooctyne (DBCO) | Benzyl Azide | ~0.6 - 1.0 |[12] | | Dibenzoannulated cyclooctyne (DIBO) | Benzyl Azide | ~0.3 - 0.7 |[12] | | Biarylazacyclooctynone (BARAC) | Benzyl Azide | >1.0 |[13] |

Experimental Protocol: SPAAC Labeling of Live Cells

This protocol describes the labeling of cell surface glycans metabolically engineered to display azide groups.

Materials:

  • Mammalian cells cultured in appropriate medium

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) for metabolic labeling

  • DBCO-functionalized fluorescent dye

  • Dulbecco's Phosphate-Buffered Saline (DPBS)

  • Flow cytometer or fluorescence microscope for analysis

Procedure:

  • Metabolic Labeling:

    • Culture the cells in their standard growth medium supplemented with 25-50 µM Ac₄ManNAz for 48-72 hours. This will result in the expression of sialic acids bearing azide groups on the cell surface.

  • Cell Preparation for Labeling:

    • Gently harvest the cells (e.g., by trypsinization for adherent cells) and wash them twice with cold DPBS.

    • Resuspend the cells in cold DPBS at a density of 1-5 x 10⁶ cells/mL.

  • SPAAC Reaction:

    • Add the DBCO-functionalized fluorescent dye to the cell suspension to a final concentration of 10-50 µM.

    • Incubate the cells at 4°C or room temperature for 30-60 minutes, with gentle agitation.

  • Washing:

    • Wash the cells three times with cold DPBS to remove unreacted dye.

  • Analysis:

    • Resuspend the cells in an appropriate buffer for analysis by flow cytometry or prepare them for imaging by fluorescence microscopy.

Troubleshooting:

  • High background: Ensure thorough washing to remove non-specifically bound dye. Reduce the concentration of the DBCO-dye or the incubation time.

  • Low signal: Increase the concentration of Ac₄ManNAz during metabolic labeling or extend the labeling time. Increase the concentration of the DBCO-dye or the incubation time for the SPAAC reaction.

Palladium-Catalyzed Cross-Coupling: The Sonogashira Reaction

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[14] While traditionally used in organic synthesis, it has found a niche in bioconjugation, particularly for the modification of peptides and proteins containing halogenated amino acids.[15][16]

Mechanism: The catalytic cycle typically involves a palladium(0) species and, in its classic form, a copper(I) co-catalyst. The reaction proceeds through oxidative addition of the aryl/vinyl halide to the Pd(0) complex, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and Cu(I)), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. Copper-free versions of the Sonogashira reaction have been developed to enhance biocompatibility.[16]

Quantitative Data:

Quantitative data for Sonogashira couplings in bioconjugation are less standardized than for click chemistry. Yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.

AlkyneAryl Halide (on peptide)Catalyst SystemYieldReference
Ferrocene alkyne4-Iodophenylalanine-enkephalinPdCl₂(PPh₃)₂, CuI, Et₃NGood[15]
Various terminal alkynesBrominated tryptophan-peptide[PdCl₂(CH₃CN)₂], sXPhos, Cs₂CO₃20-80%[16]

Experimental Protocol: Sonogashira Coupling on a Peptide

This protocol is adapted for the coupling of a terminal alkyne to a peptide containing a brominated tryptophan residue.[16]

Materials:

  • Brominated peptide (1 mg)

  • Terminal alkyne (10 equivalents)

  • Cesium carbonate (Cs₂CO₃) (6.2 equivalents)

  • Bis(acetonitrile)dichloropalladium(II) ([PdCl₂(CH₃CN)₂]) (15 mol%)

  • sXPhos ligand (18 mol%)

  • Degassed water and acetonitrile (MeCN)

  • Mercaptopropionic acid (for quenching)

Procedure:

  • Prepare the reaction vessel: In a microcentrifuge tube, combine the brominated peptide, terminal alkyne, and Cs₂CO₃.

  • Add solvents: Add degassed water and acetonitrile (1:1 ratio, e.g., 0.1 mL each).

  • Add catalyst and ligand: Add the palladium catalyst and the sXPhos ligand.

  • Incubate: Heat the reaction mixture at 65°C for 2 hours.

  • Quench the reaction: Add mercaptopropionic acid to quench the reaction.

  • Purification and Analysis: Purify the modified peptide using reverse-phase HPLC and characterize the product by mass spectrometry.

Troubleshooting:

  • Low yield: Ensure all solvents are thoroughly degassed to prevent oxidation of the palladium catalyst. Optimize the reaction temperature and time. Screen different palladium catalysts and ligands.

  • Side reactions: The presence of free thiols (e.g., from cysteine residues) can be detrimental to the Sonogashira reaction.[17] Ensure that any cysteine residues are protected or absent from the peptide sequence.

Visualizing Workflows in Bioconjugation

The following diagrams, generated using the DOT language, illustrate common workflows where terminal alkyne chemistry plays a central role.

CuAAC_Proteomics_Workflow cluster_cell In-Cell Labeling cluster_lysis Sample Preparation cluster_click Click Chemistry cluster_analysis Analysis cell Live Cells/Tissues probe Alkyne-tagged Probe Incubation cell->probe lysis Cell Lysis probe->lysis protein_ext Protein Extraction lysis->protein_ext click_reagents Add Azide-Biotin, CuSO4, Ligand, Reductant protein_ext->click_reagents cu_aac CuAAC Reaction click_reagents->cu_aac enrichment Streptavidin Enrichment cu_aac->enrichment digestion On-bead Digestion enrichment->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms

Caption: Workflow for Activity-Based Protein Profiling (ABPP) using CuAAC.

ADC_Synthesis_Workflow cluster_antibody_mod Antibody Modification cluster_drug_mod Drug-Linker Synthesis cluster_conjugation Bioconjugation cluster_purification Purification & Characterization antibody Monoclonal Antibody alkyne_mod Introduce Terminal Alkyne antibody->alkyne_mod conjugation_reaction CuAAC or SPAAC alkyne_mod->conjugation_reaction drug Cytotoxic Drug linker_azide Attach Azide-Linker drug->linker_azide linker_azide->conjugation_reaction purification Purification (e.g., SEC) conjugation_reaction->purification adc Antibody-Drug Conjugate (ADC) purification->adc characterization Characterization (DAR, etc.) adc->characterization

Caption: General workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Conclusion and Future Outlook

The reactivity of the terminal alkyne has provided an invaluable toolkit for researchers in the life sciences and drug development. The choice between CuAAC, SPAAC, and Sonogashira coupling depends on the specific application, with considerations for biocompatibility, reaction kinetics, and the chemical nature of the biomolecule of interest. CuAAC remains a top choice for rapid and efficient in vitro conjugations, while SPAAC is the gold standard for live-cell and in vivo applications where copper toxicity is a concern. The Sonogashira coupling, though more specialized, offers a powerful method for site-specific modification of peptides and proteins.

Future developments in this field will likely focus on the design of new strained alkynes with even faster reaction rates and improved stability for SPAAC, the development of more robust and biocompatible catalysts for CuAAC and Sonogashira reactions, and the application of these chemistries to increasingly complex biological systems to unravel the intricacies of cellular processes and create next-generation therapeutics.

References

An In-depth Technical Guide on the Safety and Handling of Bis-propargyl-PEG10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and development professionals. A specific Safety Data Sheet (SDS) for Bis-propargyl-PEG10 was not found in publicly available resources. Therefore, this guide is based on the chemical properties of polyethylene glycol (PEG) derivatives and terminal alkynes, along with standard laboratory safety protocols. It is imperative to handle this compound with the caution accorded to all new and uncharacterized research chemicals.

Introduction

This compound is a bifunctional crosslinker commonly utilized in bioconjugation, drug delivery, and the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure consists of a hydrophilic ten-unit polyethylene glycol (PEG) spacer flanked by two terminal propargyl groups. The propargyl groups provide reactive handles for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, a highly efficient and specific conjugation method. The PEG linker enhances aqueous solubility and can influence the pharmacokinetic properties of the resulting conjugate.

While generally considered biocompatible, the safety profile of any modified chemical entity must be carefully evaluated. This guide provides a summary of known properties, recommended handling procedures, and a general protocol for assessing its potential cytotoxicity.

Chemical and Physical Properties

A summary of the key chemical identifiers and properties for this compound is provided below.

PropertyValueSource
Chemical Name 1,29-Diethynyl-3,6,9,12,15,18,21,24,27-nonaoxanonacosaneSupplier Data
Synonyms This compoundSupplier Data
CAS Number 1351373-47-1Supplier Data
Molecular Formula C24H42O10Supplier Data
Molecular Weight 490.59 g/mol Supplier Data
Purity Typically >95%Supplier Data
Appearance Varies (often a colorless to pale yellow oil or solid)Supplier Data
Solubility Soluble in DMSO and other organic solvents. The PEG chain imparts water solubility.[1]Supplier Data

Safety and Handling

As a specific SDS is unavailable, the following precautions are based on the general properties of PEG compounds and alkynes.

ParameterRecommendationRationale
Personal Protective Equipment (PPE) Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).To prevent skin and eye contact with the chemical.
Handling Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of any aerosols or vapors. Avoid contact with skin and eyes.Alkynes can be respiratory and skin irritants. A fume hood minimizes inhalation exposure.
Storage Store in a tightly sealed container in a cool, dry, dark place. Recommended long-term storage is at -20°C. For short-term storage, 2-8°C is acceptable.To prevent degradation from moisture, light, and temperature fluctuations.[1]
Spill & Disposal In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Dispose of as chemical waste in accordance with local, state, and federal regulations.To ensure safe cleanup and proper environmental disposal.
Fire & Explosion Hazard The fire hazard is expected to be low. Use standard extinguishing media such as carbon dioxide, dry chemical powder, or appropriate foam.PEG compounds are generally not highly flammable.
Reactivity Stable under recommended storage conditions. The terminal alkyne groups are reactive, particularly in the presence of copper catalysts and azides.[2] Avoid strong oxidizing agents.The intended reactivity of the propargyl groups should be controlled during experimental procedures.

Experimental Protocols: Cytotoxicity Assessment

A crucial aspect of evaluating a new chemical entity is determining its effect on cell viability. The following is a generalized protocol for an MTT assay, a common method for assessing cytotoxicity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The concentration of these crystals, which is proportional to the number of viable cells, can be quantified by measuring the absorbance at a specific wavelength.

Materials:

  • This compound

  • Cell line of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of the test compound) and a no-treatment control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Visualizations

G Figure 1. Logical Flow of Safety Precautions for Handling this compound start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe handling_env Use in a Well-Ventilated Area (Chemical Fume Hood) start->handling_env ppe->handling_env storage Store Properly (-20°C, Tightly Sealed, Dark) handling_env->storage spill Spill Occurs handling_env->spill disposal Dispose of Unused Material as Chemical Waste storage->disposal spill_response Absorb with Inert Material and Dispose as Chemical Waste spill->spill_response spill_response->disposal end End: Procedure Complete disposal->end

Caption: Figure 1. Logical Flow of Safety Precautions.

G Figure 2. General Workflow for MTT-based Cytotoxicity Assay start Start: Cytotoxicity Assay seed_cells 1. Seed Cells in 96-well Plate start->seed_cells incubate1 2. Incubate for 24h (Cell Attachment) seed_cells->incubate1 treat_cells 3. Treat Cells with This compound incubate1->treat_cells incubate2 4. Incubate for 24-72h (Exposure) treat_cells->incubate2 mtt_addition 5. Add MTT Reagent incubate2->mtt_addition incubate3 6. Incubate for 2-4h (Formazan Formation) mtt_addition->incubate3 solubilize 7. Solubilize Formazan (e.g., with DMSO) incubate3->solubilize read_plate 8. Measure Absorbance (570 nm) solubilize->read_plate analyze_data 9. Analyze Data (Calculate IC50) read_plate->analyze_data end End: Results analyze_data->end

Caption: Figure 2. Workflow for Cytotoxicity Assay.

G Figure 3. Conceptual Signaling Pathway for a PROTAC Utilizing this compound protac PROTAC (containing this compound linker) ternary_complex Ternary Complex (POI-PROTAC-E3) protac->ternary_complex Binds poi Protein of Interest (Target) poi->ternary_complex Binds e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex Binds ubiquitination Ubiquitination of POI ternary_complex->ubiquitination Catalyzes proteasome Proteasome ubiquitination->proteasome Recruits to degradation Degradation of POI proteasome->degradation Results in

Caption: Figure 3. PROTAC Signaling Pathway.

References

Methodological & Application

Application Notes and Protocols for Protein Conjugation using Bis-propargyl-PEG10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of Bis-propargyl-PEG10 in protein conjugation. This homobifunctional crosslinker is a valuable tool for creating protein-protein conjugates, attaching proteins to surfaces, or developing complex biomolecular structures. The protocols focus on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a highly efficient and specific method for bioconjugation.

Introduction

This compound is a homobifunctional crosslinker containing two terminal alkyne groups separated by a hydrophilic 10-unit polyethylene glycol (PEG) spacer. The propargyl groups can react with azide-functionalized molecules or biomolecules through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, resulting in the formation of a stable triazole linkage.[1][2][3][4] The PEG spacer enhances the water solubility of the crosslinker and the resulting conjugate, reduces aggregation, and can decrease the immunogenicity of the conjugated protein.[5][6] This methodology is highly specific as neither azide nor alkyne groups are typically found in natural biomolecules.[1]

Key Advantages:

  • High Specificity: The CuAAC reaction is bio-orthogonal, meaning it does not interfere with native biological functional groups.[1][3]

  • Efficiency: The reaction proceeds with high yields under mild, aqueous conditions.[7][8]

  • Versatility: This crosslinker can be used to create protein dimers, link proteins to other molecules (e.g., peptides, oligonucleotides), or immobilize proteins on surfaces.

  • Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains to proteins, can increase the hydrodynamic size of the protein, leading to a longer in vivo half-life.[5][6]

Experimental Workflow

The overall workflow for protein conjugation using this compound involves several key steps, from protein preparation to the final characterization of the conjugate.

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization A Prepare Azide-Modified Protein C CuAAC Reaction: - Azide-Protein - this compound - Copper(I) Catalyst - Ligand (e.g., THPTA) A->C B Prepare this compound Stock Solution B->C D Purify Conjugate (e.g., SEC, IEX) C->D E Analyze Conjugate (e.g., SDS-PAGE, Mass Spec) D->E

Caption: Experimental workflow for protein conjugation.

Quantitative Data Summary

The efficiency of the conjugation reaction is dependent on several factors, including the concentration of reactants, the catalyst system, and the reaction conditions. The following table provides a summary of typical starting conditions for the conjugation of an azide-modified protein to this compound.

ParameterRecommended RangeNotes
Azide-Modified Protein Concentration1 - 10 mg/mLHigher concentrations can improve reaction kinetics.
Molar Ratio (this compound : Protein)5:1 to 20:1A molar excess of the crosslinker is recommended to drive the reaction to completion.
Copper(II) Sulfate (CuSO4) Concentration100 - 500 µMThis is the precursor to the active Copper(I) catalyst.
Ligand (e.g., THPTA) Concentration500 µM - 2.5 mMA 5-fold molar excess over CuSO4 is typical to stabilize the Copper(I) ion.
Reducing Agent (e.g., Sodium Ascorbate)2.5 - 10 mMA 5-fold molar excess over the ligand is often used to reduce Cu(II) to Cu(I).
Reaction Temperature4°C to Room TemperatureLower temperatures can help maintain protein stability.
Reaction Time1 - 4 hoursReaction progress can be monitored by SDS-PAGE.
pH6.5 - 7.5The reaction is generally not highly pH-dependent within this range.[1]

Experimental Protocols

1. Preparation of Reagents

  • Azide-Modified Protein: The protein of interest must first be functionalized with an azide group. This can be achieved through various methods, such as reacting lysine residues with an NHS-azide linker or incorporating an azido-amino acid during protein expression. The protein should be in an amine-free buffer (e.g., PBS, pH 7.4).

  • This compound Stock Solution: Prepare a 10-50 mM stock solution in a dry, water-miscible organic solvent such as DMSO or DMF.

  • Copper(II) Sulfate (CuSO4) Stock Solution: Prepare a 50 mM stock solution in deionized water.

  • Ligand (THPTA) Stock Solution: Prepare a 50 mM stock solution in deionized water. THPTA is recommended as it helps to stabilize the Cu(I) oxidation state and minimize protein damage.[1]

  • Reducing Agent (Sodium Ascorbate) Stock Solution: Prepare a 100 mM stock solution in deionized water. This solution should be made fresh for each experiment.

2. Protein Conjugation Protocol (CuAAC)

This protocol is a general guideline and may require optimization for specific proteins.

  • In a microcentrifuge tube, add the azide-modified protein to the desired final concentration in an appropriate buffer.

  • Add the this compound stock solution to achieve the desired molar excess.

  • Prepare the catalyst premix in a separate tube by adding the CuSO4 stock solution and the THPTA stock solution. Mix well.

  • Add the freshly prepared sodium ascorbate solution to the catalyst premix. The solution should turn a faint yellow, indicating the reduction of Cu(II) to Cu(I).

  • Add the catalyst/ascorbate mixture to the protein/crosslinker solution to initiate the conjugation reaction.

  • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.

  • The reaction can be quenched by the addition of a chelating agent such as EDTA to a final concentration of 10 mM.

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Protein_N3 Azide-Modified Protein Conjugate Protein-PEG-Protein Conjugate Protein_N3->Conjugate BisPropargylPEG This compound BisPropargylPEG->Conjugate CuSO4 CuSO4 CuSO4->Conjugate Cu(I) Ascorbate Sodium Ascorbate Ascorbate->CuSO4 Reduction Ligand THPTA Ligand->CuSO4 Stabilization

Caption: CuAAC reaction components.

3. Purification of the Protein Conjugate

After the conjugation reaction, it is necessary to remove unreacted crosslinker, catalyst, and any unconjugated protein.

  • Size Exclusion Chromatography (SEC): This is the most common method for purifying PEGylated proteins.[6][] It separates molecules based on their hydrodynamic radius, effectively removing smaller molecules like the unreacted crosslinker and catalyst components.

  • Ion Exchange Chromatography (IEX): This technique can be used to separate proteins based on their net charge.[6][] PEGylation can alter the surface charge of a protein, allowing for the separation of conjugated and unconjugated species.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity.[6][] While less common for PEGylated proteins, it can be a useful orthogonal purification method.

4. Characterization of the Protein Conjugate

The purified conjugate should be characterized to confirm successful conjugation and assess its properties.

Characterization TechniquePurpose
SDS-PAGE To visualize the increase in molecular weight of the conjugated protein compared to the unconjugated protein.
Mass Spectrometry (e.g., ESI-MS) To determine the precise molecular weight of the conjugate and confirm the degree of PEGylation.[5]
HPLC (SEC, IEX, RP-HPLC) To assess the purity of the conjugate and separate different conjugated species.[5][]
UV-Vis Spectroscopy To determine the protein concentration.
Functional Assays To confirm that the biological activity of the protein is retained after conjugation.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Efficiency - Inactive catalyst- Insufficient molar excess of crosslinker- Protein precipitation- Use freshly prepared sodium ascorbate- Increase the molar ratio of this compound- Optimize buffer conditions (e.g., add solubilizing agents)
Protein Aggregation - High protein concentration- Presence of copper ions- Reduce protein concentration- Ensure sufficient ligand is present to chelate copper ions
Difficulty in Purification - Similar properties of conjugated and unconjugated protein- Use a combination of purification techniques (e.g., IEX followed by SEC)

Conclusion

The use of this compound in combination with CuAAC chemistry provides a robust and versatile method for protein conjugation. By following the detailed protocols and considering the key parameters outlined in these application notes, researchers can successfully generate well-defined protein conjugates for a wide range of applications in research and drug development. Careful optimization of reaction conditions and thorough characterization of the final product are essential for achieving reproducible and reliable results.

References

Application Notes and Protocols for Bis-propargyl-PEG10 in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-propargyl-PEG10 is a homobifunctional linker molecule widely utilized in the field of bioconjugation and drug discovery. It features a central hydrophilic polyethylene glycol (PEG) spacer of ten ethylene glycol units, flanked by two terminal propargyl groups. These propargyl groups are reactive partners in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][2] This reaction enables the efficient and specific formation of stable triazole linkages with azide-functionalized molecules under mild, biocompatible conditions.[3]

The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates, making this compound an invaluable tool for various applications, including the synthesis of Proteolysis Targeting Chimeras (PROTACs), the development of antibody-drug conjugates (ADCs), and the surface functionalization of nanoparticles.[3][4][5]

Key Applications

  • PROTAC Synthesis: this compound serves as a flexible linker to connect a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand, forming a PROTAC. This ternary complex induces the ubiquitination and subsequent proteasomal degradation of the target protein.[1][3]

  • Bioconjugation: This linker can be used to conjugate peptides, proteins, and other biomolecules to various substrates, including surfaces, nanoparticles, and other macromolecules.[6]

  • Nanoparticle Functionalization: The propargyl groups can be reacted with azide-modified ligands to functionalize the surface of nanoparticles for targeted drug delivery and imaging applications.[5][7]

  • Hydrogel Formation: The bifunctional nature of this compound allows for its use as a crosslinker in the formation of biocompatible hydrogels for tissue engineering and drug delivery.[6]

Chemical Properties

PropertyValue
Chemical Name 1,32-dioxa-4,7,10,13,16,19,22,25,28,31-decaoxa-33-tricont-1-yne
Molecular Formula C24H42O10
Molecular Weight 490.59 g/mol
Appearance White to off-white solid or oil
Solubility Soluble in water and most organic solvents

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Conditions

The CuAAC reaction is a robust and versatile method for bioconjugation. The following table summarizes typical quantitative parameters for a CuAAC reaction using this compound. These values may require optimization depending on the specific substrates and desired outcome.

ParameterRecommended RangeNotes
This compound 1 - 1.5 equivalentsCan be the limiting reagent or in slight excess depending on the experimental design.
Azide-containing Molecule 1 - 1.5 equivalentsA slight excess may be used to ensure complete reaction of the linker.
Copper(II) Sulfate (CuSO4) 0.1 - 1.0 equivalentsPrecursor for the active Cu(I) catalyst.
Sodium Ascorbate 1 - 5 equivalentsReducing agent to generate and maintain Cu(I). A fresh solution is recommended.
Ligand (e.g., TBTA, THPTA) 0.5 - 2.0 equivalents (relative to copper)Stabilizes the Cu(I) catalyst and improves reaction efficiency.
Solvent Aqueous buffers (e.g., PBS), DMF, DMSO, t-BuOH/H2OThe choice of solvent depends on the solubility of the reactants.
Temperature Room temperature (20-25 °C)The reaction is typically efficient at room temperature.
Reaction Time 1 - 24 hoursReaction progress can be monitored by TLC, LC-MS, or other analytical techniques.

Experimental Protocols

Protocol 1: General Protocol for Bioconjugation using this compound

This protocol describes a general procedure for the conjugation of two different azide-containing molecules (Molecule A-N3 and Molecule B-N3) to the this compound linker. This can be adapted for a single molecule or for crosslinking applications.

Materials:

  • This compound

  • Molecule A-N3 and Molecule B-N3

  • Copper(II) Sulfate (CuSO4)

  • Sodium Ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., DMF, DMSO, or an aqueous buffer like PBS pH 7.4)

  • Nitrogen or Argon gas

  • Reaction vessel

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of all reagents in the chosen solvent. For example, 10 mM this compound, 10 mM Molecule A-N3, 10 mM Molecule B-N3, 100 mM CuSO4, 1 M Sodium Ascorbate (freshly prepared), and 50 mM TBTA.

  • Reaction Setup:

    • In a reaction vessel, add the desired amount of this compound.

    • Add 1.0-1.2 equivalents of Molecule A-N3.

    • Add the solvent to achieve the desired reaction concentration (typically 1-10 mM).

    • Degas the solution by bubbling with nitrogen or argon for 15-30 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.

  • Initiation of the First Click Reaction:

    • Add the copper/ligand premix: mix the CuSO4 stock solution (0.1 eq) and TBTA stock solution (0.5 eq) and add to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared Sodium Ascorbate stock solution (1-2 eq).

    • Stir the reaction at room temperature and monitor its progress by an appropriate analytical method (e.g., LC-MS).

  • Initiation of the Second Click Reaction:

    • Once the first reaction is complete (or has reached the desired conversion), add 1.0-1.2 equivalents of Molecule B-N3 to the reaction mixture.

    • If necessary, add additional catalyst, ligand, and reducing agent.

    • Continue to stir at room temperature and monitor the progress of the second reaction.

  • Work-up and Purification:

    • Once the reaction is complete, the product can be purified using standard techniques such as column chromatography, preparative HPLC, or dialysis (for biomolecules) to remove the copper catalyst and unreacted starting materials.

Protocol 2: Synthesis of a PROTAC using this compound

This protocol outlines the synthesis of a PROTAC by sequentially clicking an azide-functionalized E3 ligase ligand and an azide-functionalized target protein ligand to this compound.

Materials:

  • This compound

  • Azide-functionalized E3 ligase ligand (e.g., Pomalidomide-N3)

  • Azide-functionalized target protein ligand (e.g., a kinase inhibitor with an azide handle)

  • CuSO4, Sodium Ascorbate, TBTA

  • Anhydrous DMF or DMSO

  • Nitrogen or Argon gas

Procedure:

  • Follow the reagent preparation and reaction setup steps as described in Protocol 1, using the azide-functionalized E3 ligase ligand as "Molecule A-N3".

  • After completion of the first click reaction, purify the mono-clicked intermediate to remove excess reagents. This can be achieved by preparative HPLC.

  • Characterize the mono-clicked product by LC-MS and NMR to confirm its identity.

  • For the second click reaction, dissolve the purified mono-clicked intermediate and 1.0-1.2 equivalents of the azide-functionalized target protein ligand in fresh anhydrous DMF or DMSO.

  • Degas the solution and initiate the second click reaction as described in Protocol 1.

  • Monitor the reaction progress. Upon completion, purify the final PROTAC molecule using preparative HPLC.

  • Characterize the final product thoroughly using LC-MS, high-resolution mass spectrometry, and NMR.

Signaling Pathway and Experimental Workflow Diagrams

The primary application of this compound in drug discovery is in the synthesis of PROTACs, which hijack the ubiquitin-proteasome system to degrade target proteins.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ups Ubiquitin-Proteasome System PROTAC PROTAC (this compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (e.g., EGFR, BCR-ABL) POI->Ternary_Complex Binds Proteasome 26S Proteasome POI->Proteasome Targeted for Degradation E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3_Ligase->Ternary_Complex Binds Ternary_Complex->POI Polyubiquitinates Target Protein E1 E1 Ub-Activating Enzyme E2 E2 Ub-Conjugating Enzyme E1->E2 Transfers Ub E2->Ternary_Complex Recruited Ub Ubiquitin Ub->E1 ATP-dependent activation Poly_Ub_Chain Poly-Ubiquitin Chain Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades into

Caption: Mechanism of PROTACs utilizing the Ubiquitin-Proteasome System.

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of a conjugate using this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Start Start: This compound + Azide-Molecule A Click1 First CuAAC Reaction Start->Click1 Purify1 Purification of Mono-adduct Click1->Purify1 AddB Add Azide-Molecule B Purify1->AddB Click2 Second CuAAC Reaction AddB->Click2 Purify2 Final Purification Click2->Purify2 Final_Product Final Conjugate Purify2->Final_Product LCMS LC-MS Final_Product->LCMS NMR NMR Spectroscopy Final_Product->NMR HRMS High-Resolution MS Final_Product->HRMS Bio_Assay Biological Assays (e.g., Western Blot for PROTACs) Final_Product->Bio_Assay

Caption: Experimental workflow for synthesis and characterization.

Signaling Pathways Targeted by PROTACs Utilizing PEG Linkers

PROTACs developed using linkers like this compound can target a wide array of proteins involved in various signaling pathways implicated in diseases such as cancer.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway is crucial for cell growth and proliferation, and its overactivation is a hallmark of many cancers.[8][9] PROTACs can be designed to target and degrade EGFR, thereby inhibiting downstream signaling.[10]

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Proteasome Proteasome EGFR->Proteasome Degraded by RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription PROTAC EGFR-PROTAC PROTAC->EGFR Induces Degradation via

Caption: EGFR signaling pathway and PROTAC-mediated degradation.

BCR-ABL Signaling Pathway

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML).[2] PROTACs can effectively target BCR-ABL for degradation, offering a therapeutic strategy to overcome resistance to traditional kinase inhibitors.[11][12]

BCR_ABL_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Proteasome Proteasome BCR_ABL->Proteasome Degraded by Cell_Proliferation Cell Proliferation & Inhibition of Apoptosis RAS_RAF_MEK_ERK->Cell_Proliferation PI3K_AKT->Cell_Proliferation JAK_STAT->Cell_Proliferation PROTAC BCR-ABL-PROTAC PROTAC->BCR_ABL Induces Degradation via

Caption: BCR-ABL signaling and PROTAC-mediated degradation.

References

Application Notes and Protocols for Copper-Catalyzed Bis-propargyl-PEG10 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and bioorthogonal method for forging stable triazole linkages. Bis-propargyl-PEG10, a hydrophilic polyethylene glycol (PEG) linker functionalized with terminal alkyne groups, is a versatile building block in bioconjugation and drug development. Its applications range from the synthesis of antibody-drug conjugates (ADCs) to the construction of Proteolysis Targeting Chimeras (PROTACs)[1][2][3]. The selection of the copper catalyst and, critically, the ancillary ligand is paramount for achieving high reaction yields, favorable kinetics, and biocompatibility, particularly in aqueous media.[4][5]

These application notes provide a comprehensive guide to ligand selection and experimental protocols for reactions involving this compound.

Ligand Selection for CuAAC Reactions with this compound

The primary role of the ligand in CuAAC is to stabilize the catalytically active Cu(I) oxidation state, prevent catalyst disproportionation, and accelerate the reaction rate. For reactions involving PEGylated substrates like this compound, which are often performed in aqueous environments for bioconjugation, the solubility and efficiency of the ligand are key considerations.

Several classes of ligands have been developed to enhance CuAAC reactions. A comparative study of commonly used tris(triazolylmethyl)amine-based ligands revealed significant differences in their ability to accelerate the reaction. The following table summarizes the relative performance of these ligands.

Data Presentation: Ligand Performance in CuAAC Reactions

LigandStructureKey FeaturesRelative Reaction RateRef
TBTA Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amineFirst-generation ligand, effective in organic solvents and aqueous mixtures. Limited solubility in purely aqueous systems.Lowest[6]
THPTA Tris(3-hydroxypropyltriazolylmethyl)amineWater-soluble ligand, widely used for bioconjugation.Moderate[4][6]
BTTES (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)ethyl sulfate)Contains bulky tert-butyl groups to prevent catalyst aggregation and a sulfate group for water solubility.High[6]
BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid)Acetic acid moiety enhances water solubility and may further accelerate the reaction. Demonstrates high activity and biocompatibility.Highest[1][6]

Relative reaction rates are based on a fluorogenic assay comparing the conversion of 3-azido-7-hydroxycoumarin with propargyl alcohol in the presence of the respective ligand.[6]

Recommendations for Ligand Selection:

  • For reactions in organic solvents or aqueous/organic mixtures: TBTA is a viable option.

  • For bioconjugation in aqueous buffers: THPTA is a reliable and commonly used water-soluble ligand.

  • For achieving the highest reaction rates and yields in aqueous media, especially with sensitive biological molecules: BTTAA is the recommended ligand due to its superior performance and biocompatibility.[1][6]

Experimental Protocols

The following protocols are generalized for the reaction of this compound with an azide-containing molecule. Optimization of reactant concentrations, reaction time, and temperature may be necessary for specific applications.

Protocol 1: General Procedure for CuAAC Reaction with this compound

This protocol is suitable for small molecule conjugations in a mixture of organic and aqueous solvents.

Materials:

  • This compound

  • Azide-containing molecule of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Solvent (e.g., DMF/water or DMSO/water mixture)

  • Deionized water

  • Nitrogen or Argon gas

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 100 mM solution of sodium ascorbate in deionized water. This solution should be made fresh.

    • Prepare a 50 mM solution of TBTA in DMF or DMSO.

    • Dissolve this compound and the azide-containing molecule in the chosen solvent system.

  • Reaction Setup:

    • In a reaction vessel, combine the this compound and azide-containing molecule solutions. The molar ratio will depend on whether a mono- or di-substituted product is desired. For mono-substitution, use an excess of this compound. For di-substitution, use a slight excess of the azide.

    • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

  • Catalyst Addition:

    • In a separate microcentrifuge tube, premix the CuSO₄ solution and the TBTA solution. The recommended ratio of Cu(II) to ligand is typically 1:2 to 1:5.[7]

    • Add the CuSO₄/TBTA premix to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be in excess of the copper concentration.

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by an appropriate analytical technique, such as TLC, LC-MS, or NMR spectroscopy.

  • Work-up and Purification:

    • Once the reaction is complete, the product can be purified using standard techniques such as column chromatography, preparative HPLC, or precipitation.

Protocol 2: Bioconjugation Protocol using a Water-Soluble Ligand (BTTAA)

This protocol is optimized for the conjugation of this compound to a sensitive biological molecule (e.g., a protein or peptide with an azide modification) in an aqueous buffer.

Materials:

  • This compound

  • Azide-modified biomolecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) (BTTAA)

  • Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Deionized water

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 20 mM solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 100 mM solution of sodium ascorbate in deionized water. Prepare this solution fresh.

    • Prepare a 50 mM solution of BTTAA in deionized water.

    • Dissolve the azide-modified biomolecule in the aqueous buffer to the desired concentration.

    • Dissolve this compound in the aqueous buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified biomolecule and the this compound solution.

  • Catalyst Addition:

    • In a separate tube, prepare the catalyst premix by combining the CuSO₄ solution and the BTTAA solution. A ligand-to-copper ratio of 5:1 is often recommended to protect the biomolecule from oxidative damage.[8]

    • Add the CuSO₄/BTTAA premix to the reaction mixture containing the biomolecule and linker.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction and Monitoring:

    • Incubate the reaction at room temperature or 37°C. Gentle mixing (e.g., on a rotator) may be beneficial.

    • The reaction progress can be monitored by SDS-PAGE, mass spectrometry, or other relevant analytical methods for biomolecules.

  • Purification:

    • The resulting bioconjugate can be purified from excess reagents using techniques such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography.

Mandatory Visualizations

Experimental Workflow for Bioconjugation

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification & Analysis azide_biomolecule Azide-Modified Biomolecule mix_reactants Mix Biomolecule and PEG Linker azide_biomolecule->mix_reactants propargyl_peg This compound propargyl_peg->mix_reactants copper_sulfate CuSO4 Solution premix_catalyst Premix CuSO4 and BTTAA copper_sulfate->premix_catalyst ligand BTTAA Solution ligand->premix_catalyst ascorbate Sodium Ascorbate (Freshly Prepared) initiate_reaction Initiate with Sodium Ascorbate ascorbate->initiate_reaction add_catalyst Add Catalyst Premix mix_reactants->add_catalyst premix_catalyst->add_catalyst add_catalyst->initiate_reaction purify Purify Conjugate (e.g., SEC) initiate_reaction->purify Incubate analyze Analyze Product (e.g., SDS-PAGE, MS) purify->analyze

Caption: Workflow for the bioconjugation of an azide-modified molecule with this compound.

Application Example: PROTAC Synthesis and Action in the KRAS Signaling Pathway

This compound is a valuable linker for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein. A PROTAC consists of a ligand for the protein of interest (POI) and a ligand for an E3 ubiquitin ligase, connected by a linker. In the context of cancer therapy, PROTACs are being developed to target oncogenic proteins like KRAS.[9][10]

protac_kras_pathway cluster_synthesis PROTAC Synthesis cluster_cellular_action Cellular Mechanism of Action cluster_kras_pathway KRAS Signaling Pathway cluster_protac_degradation PROTAC-Mediated Degradation kras_ligand KRAS G12C Ligand-Azide protac KRAS-Targeting PROTAC kras_ligand->protac CuAAC peg_linker This compound peg_linker->protac e3_ligand E3 Ligase Ligand-Azide e3_ligand->protac CuAAC rtk RTK ras KRAS (Active) rtk->ras raf RAF ras->raf ternary_complex Ternary Complex (KRAS-PROTAC-E3) ras->ternary_complex binds mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation protac_mol KRAS PROTAC protac_mol->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex recruits ubiquitination Ubiquitination ternary_complex->ubiquitination proteasome Proteasome ubiquitination->proteasome degradation KRAS Degradation proteasome->degradation degradation->proliferation Inhibits

Caption: Synthesis of a KRAS-targeting PROTAC using a this compound linker and its mechanism of action.

References

Application Notes and Protocols for Bioconjugation with Bis-propargyl-PEG10 in Aqueous Buffer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-propargyl-PEG10 is a homobifunctional crosslinker containing two terminal alkyne groups separated by a hydrophilic polyethylene glycol (PEG) spacer. This reagent is particularly valuable for bioconjugation in aqueous environments due to the water-solubility imparted by the PEG chain. The terminal propargyl groups enable covalent conjugation to azide-modified molecules via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3][4] These characteristics make this compound a versatile tool in drug development, particularly for the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), as well as for creating protein-protein conjugates and other complex biomolecular architectures.[4][5][][7]

This document provides detailed protocols and application notes for utilizing this compound in aqueous buffer systems, focusing on the CuAAC reaction. It includes information on reaction optimization, purification, and characterization of the resulting bioconjugates.

Principle of the Method

The primary method for bioconjugation with this compound is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the alkyne groups of this compound and azide-functionalized biomolecules. The reaction is highly specific, proceeds under mild aqueous conditions, and is generally high-yielding.[3][8]

A typical CuAAC reaction setup involves a copper(II) source (e.g., copper(II) sulfate), a reducing agent to generate the active copper(I) catalyst in situ (e.g., sodium ascorbate), and a copper-chelating ligand to stabilize the copper(I) ion and enhance reaction efficiency (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA, or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine - TBTA).[3][9]

Experimental Protocols

Protocol 1: General Protein-Small Molecule Conjugation using this compound

This protocol describes the conjugation of an azide-containing small molecule to a protein that has been previously functionalized with an azide group, using this compound as a linker.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Azide-containing small molecule

  • This compound

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • THPTA or TBTA ligand stock solution (e.g., 50 mM in DMSO or water)

  • Degassing equipment (optional, but recommended)

  • Reaction tubes

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Reagent Preparation: Prepare fresh stock solutions of sodium ascorbate.

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • Azide-modified protein solution.

    • This compound (a typical starting point is a 5 to 20-fold molar excess over the protein).

    • Azide-containing small molecule (equimolar to this compound).

    • Premixed solution of CuSO₄ and ligand (a 1:5 molar ratio of copper to ligand is common).[3]

  • Reaction Initiation: Add the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentration of sodium ascorbate is typically 1-5 mM.[3]

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.[2] For sensitive proteins, lower temperatures are recommended to minimize potential degradation.

  • Quenching (Optional): The reaction can be quenched by adding a chelating agent like EDTA to remove the copper catalyst.

  • Purification: Purify the conjugate to remove excess reagents and byproducts using size-exclusion chromatography (SEC) or other suitable chromatography methods.[10][11]

Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) Intermediate

This protocol outlines the first step in a two-step ADC synthesis, where a drug-linker intermediate is formed by reacting an azide-modified drug with one of the alkyne groups of this compound.

Materials:

  • Azide-modified cytotoxic drug

  • This compound

  • Anhydrous DMSO or DMF

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • THPTA or TBTA ligand

  • Purification system (e.g., HPLC)

Procedure:

  • Reaction Setup: In a dry reaction vial, dissolve the azide-modified drug and a molar excess of this compound (e.g., 1.5 to 3 equivalents) in anhydrous DMSO or DMF.

  • Catalyst Addition: Add the copper catalyst system (CuSO₄, sodium ascorbate, and ligand) to the reaction mixture.

  • Incubation: Stir the reaction at room temperature for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Purification: Purify the resulting drug-linker-alkyne intermediate using reverse-phase HPLC.

The purified intermediate can then be reacted with an azide-modified antibody in a second CuAAC reaction to form the final ADC.

Data Presentation

Table 1: Typical Reaction Conditions for CuAAC with PEG Linkers

Parameter Recommended Range Reference
Molar Ratio (PEG-Alkyne:Azide) 1:1 to 20:1 [12][13]
Copper(II) Sulfate Concentration 50 µM - 1 mM [3][9]
Reducing Agent (Sodium Ascorbate) 1 - 5 mM [3]
Ligand (THPTA/TBTA) Concentration 5x molar excess over Copper [3]
pH 7.0 - 8.0 [1]
Temperature 4°C - Room Temperature [1]

| Reaction Time | 1 - 24 hours |[1][14] |

Table 2: Example of Bioconjugation Efficiency

Biomolecule Linker Molar Ratio (Linker:Biomolecule) Reaction Time (h) Yield (%) Reference
rhG-CSF mPEG-ALD 5:1 2 86 [13]
mPEG-alkyne 4-azidomethyl-7-methoxycoumarin 1:1 24 82.32 [14]

| Qβ virus-like particle | fluorescein alkyne | 2:1 (alkyne:azide) | 1 | High |[9] |

Mandatory Visualization

experimental_workflow cluster_reagents Reagent Preparation cluster_reaction Bioconjugation Reaction (CuAAC) cluster_purification Purification & Analysis Prot_azide Azide-Modified Protein Mix Combine Reagents in Aqueous Buffer Prot_azide->Mix Bis_propargyl This compound Bis_propargyl->Mix Small_mol_azide Azide-Modified Small Molecule Small_mol_azide->Mix Cu_cat Copper Catalyst System (CuSO4, Na-Ascorbate, Ligand) Cu_cat->Mix Incubate Incubate at RT or 4°C Mix->Incubate Initiate Reaction Purify Purification (e.g., SEC) Incubate->Purify Analyze Characterization (SDS-PAGE, MS) Purify->Analyze Final_product Purified Bis-Conjugate Analyze->Final_product protac_workflow cluster_synthesis PROTAC Synthesis via Click Chemistry POI_ligand Azide-Modified Target Protein Ligand Reaction1 Step 1: CuAAC POI_ligand->Reaction1 E3_ligand Azide-Modified E3 Ligase Ligand Reaction2 Step 2: CuAAC E3_ligand->Reaction2 Bis_propargyl This compound Bis_propargyl->Reaction1 Intermediate Intermediate: POI Ligand-PEG-Alkyne Reaction1->Intermediate Intermediate->Reaction2 PROTAC Final PROTAC Molecule Reaction2->PROTAC protac_pathway cluster_formation Ternary Complex Formation cluster_ubiquitination Ubiquitination PROTAC PROTAC POI Target Protein (POI) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase recruits Poly_Ub_POI Polyubiquitinated POI E3_Ligase->Poly_Ub_POI polyubiquitinates Ub Ubiquitin Ub->E3_Ligase transfers Proteasome Proteasome Poly_Ub_POI->Proteasome recognized by Degradation Degradation of POI Proteasome->Degradation leads to

References

Synthesizing PROTACs with Bis-propargyl-PEG10: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing a Bis-propargyl-PEG10 linker. This protocol leverages the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to conjugate an azide-functionalized E3 ligase ligand and an azide-functionalized protein of interest (POI) ligand.

Introduction to PROTAC Technology and the Role of PEG Linkers

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1] They function by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby hijacking the cell's natural ubiquitin-proteasome system to tag the POI for degradation.[1]

A PROTAC molecule is composed of three key components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties like solubility and cell permeability.[2]

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance aqueous solubility, improve pharmacokinetic properties, and provide a flexible scaffold.[3][4] The length of the PEG linker is a crucial parameter that must be optimized to ensure the proper orientation of the POI and E3 ligase for efficient ubiquitination.[] this compound, a homobifunctional linker with two terminal alkyne groups, is a versatile tool for PROTAC synthesis via click chemistry.[6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PROTAC-mediated protein degradation pathway and a general experimental workflow for the synthesis and evaluation of a PROTAC.

PROTAC_pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Proteasome->PROTAC Recycled Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

experimental_workflow Start Start: Design PROTAC Synthesis Synthesis of Azide-Functionalized Ligands and PROTAC Assembly (Click Chemistry) Start->Synthesis Purification Purification by HPLC Synthesis->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization In_Vitro_Assays In Vitro Evaluation Characterization->In_Vitro_Assays Degradation_Assay Western Blot for Protein Degradation (DC50, Dmax) In_Vitro_Assays->Degradation_Assay Binding_Assay Ternary Complex Formation Assay (e.g., TR-FRET) In_Vitro_Assays->Binding_Assay Cell_Viability Cell Viability Assay (e.g., MTT) In_Vitro_Assays->Cell_Viability End End: Lead Optimization Degradation_Assay->End Binding_Assay->End Cell_Viability->End

Caption: Experimental workflow for PROTAC synthesis and evaluation.

Quantitative Data on PEGylated PROTACs

The length of the PEG linker significantly impacts the efficacy of a PROTAC. The following tables summarize key quantitative data for a series of Bromodomain-containing protein 4 (BRD4)-targeting PROTACs with varying PEG linker lengths. This data illustrates the importance of linker optimization.

Table 1: In Vitro Degradation of BRD4 by PROTACs with Varying PEG Linker Lengths [2]

Linker CompositionDC50 (nM)Dmax (%)
PEG35585
PEG42095
PEG5 15 >98
PEG63092
  • DC50: Half-maximal degradation concentration. A lower value indicates higher potency.

  • Dmax: Maximum percentage of target protein degradation.

Table 2: Cellular Permeability and Pharmacokinetics of BRD4-Targeting PROTACs [2]

Linker CompositionPermeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)
PEG31.215
PEG42.525
PEG5 3.1 35
PEG62.830
  • Papp: Apparent permeability coefficient from Parallel Artificial Membrane Permeability Assay (PAMPA). A higher value indicates better passive diffusion.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound via a Two-Step Sequential Click Chemistry Reaction

This protocol describes the synthesis of a PROTAC by sequentially reacting two different azide-functionalized ligands with the bis-alkyne linker. This method is advantageous when the two ligands have different reactivities or when a stepwise approach is desired for characterization of the intermediate.

Materials:

  • Azide-functionalized POI ligand (Ligand 1-N3)

  • Azide-functionalized E3 ligase ligand (Ligand 2-N3)

  • This compound

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Dimethylformamide (DMF), anhydrous

  • tert-Butanol (t-BuOH)

  • Water (H2O), deionized

  • Dichloromethane (DCM)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Solvents for HPLC purification (e.g., acetonitrile, water, trifluoroacetic acid)

Step 1: Synthesis of the Mono-alkyne-PEG10-Ligand 1 Intermediate

  • In a round-bottom flask, dissolve Ligand 1-N3 (1.0 eq) and this compound (1.2 eq) in a 3:1 mixture of t-BuOH/H2O.

  • In a separate vial, prepare a fresh solution of copper(I) catalyst by mixing CuSO4 (0.1 eq) and THPTA (0.5 eq) in water.

  • Add the copper catalyst solution to the reaction mixture.

  • Add a freshly prepared solution of sodium ascorbate (0.5 eq) in water to the reaction mixture to initiate the click reaction.

  • Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS, looking for the formation of the mono-adduct.

  • Upon completion, dilute the reaction mixture with water and extract with DCM (3 x).

  • Wash the combined organic layers with saturated NaHCO3 and brine, then dry over anhydrous Na2SO4.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography or preparative HPLC to isolate the mono-alkyne-PEG10-Ligand 1 intermediate.

  • Characterize the purified intermediate by LC-MS and ¹H NMR.

Step 2: Synthesis of the Final PROTAC

  • In a round-bottom flask, dissolve the purified mono-alkyne-PEG10-Ligand 1 intermediate (1.0 eq) and Ligand 2-N3 (1.1 eq) in a 3:1 mixture of t-BuOH/H2O.

  • Prepare a fresh solution of the copper(I) catalyst as described in Step 1.

  • Add the copper catalyst solution to the reaction mixture.

  • Add a freshly prepared solution of sodium ascorbate (0.5 eq) in water to the reaction mixture.

  • Stir the reaction at room temperature for 6-12 hours. Monitor the reaction progress by LC-MS for the formation of the final PROTAC.

  • Upon completion, dilute the reaction mixture with water and extract with DCM (3 x).

  • Wash the combined organic layers with saturated NaHCO3 and brine, then dry over anhydrous Na2SO4.

  • Concentrate the solution under reduced pressure.

  • Purify the final PROTAC by preparative HPLC.

  • Characterize the purified PROTAC by LC-MS and ¹H NMR to confirm its identity and purity.

Protocol 2: Western Blot Analysis for PROTAC-Mediated Protein Degradation

This protocol is used to determine the DC50 and Dmax values of the synthesized PROTAC.

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

    • Allow cells to adhere overnight.

    • Prepare serial dilutions of the PROTAC in complete cell culture medium. Treat the cells with varying concentrations of the PROTAC and a DMSO vehicle control for a predetermined time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer and collect the cell lysates.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Repeat the antibody incubation steps for the loading control.

  • Detection and Analysis:

    • Add the ECL substrate to the membrane and visualize the protein bands using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity for each sample.

    • Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[2]

References

Application Notes and Protocols for Bis-propargyl-PEG10 in Crosslinking Azide-Modified Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Bis-propargyl-PEG10 as a crosslinking agent for azide-modified polymers through the highly efficient and biocompatible copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. This method facilitates the formation of stable hydrogels with tunable properties, making them ideal for a range of biomedical applications, including drug delivery and tissue engineering.

Introduction

Poly(ethylene glycol) (PEG) hydrogels are widely used in the biomedical field due to their excellent biocompatibility, hydrophilicity, and tunable properties. Crosslinking of functionalized PEG precursors is a common method to form these three-dimensional networks. This compound is a linear PEG derivative with terminal alkyne groups, making it an ideal crosslinker for polymers functionalized with azide moieties.

The crosslinking is achieved via the CuAAC "click" reaction, a bioorthogonal reaction that is highly specific, proceeds under mild conditions, and exhibits high yields with no byproducts. This allows for the in-situ formation of hydrogels, even in the presence of sensitive biological molecules. By varying the concentration of the azide-modified polymer and the this compound crosslinker, the mechanical and swelling properties of the resulting hydrogel can be precisely controlled to suit specific applications.

Applications

The versatility of this compound crosslinked hydrogels makes them suitable for a variety of applications in research and drug development:

  • Controlled Drug Delivery: The porous network of the hydrogel can encapsulate therapeutic agents, from small molecules to large proteins, and release them in a sustained manner. The release kinetics can be tuned by altering the crosslinking density of the hydrogel.

  • 3D Cell Culture and Tissue Engineering: The biocompatible nature of these hydrogels provides a suitable microenvironment for cell encapsulation and culture, mimicking the native extracellular matrix (ECM). The mechanical properties of the hydrogel can be tailored to match those of specific tissues, influencing cell behavior and tissue regeneration.

  • Bioconjugation: The "click" chemistry platform allows for the straightforward conjugation of bioactive molecules, such as peptides or growth factors, to the hydrogel network to enhance its biological functionality.

Experimental Protocols

Synthesis of Azide-Modified Polymers

Here, we provide example protocols for the synthesis of two commonly used azide-modified polymers: hyaluronic acid and gelatin.

Protocol 1: Synthesis of Azide-Modified Hyaluronic Acid (HA-N₃)

This protocol is adapted from methods described for the modification of hyaluronic acid for click chemistry applications.

Materials:

  • Hyaluronic acid (HA)

  • Adipic dihydrazide (ADH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Sodium azide (NaN₃)

  • Dialysis tubing (MWCO 12-14 kDa)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized (DI) water

Procedure:

  • Dissolve HA in PBS to a final concentration of 1% (w/v).

  • Add a 10-fold molar excess of ADH to the HA solution and stir until fully dissolved.

  • Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the solution.

  • Allow the reaction to proceed at room temperature for 4-6 hours.

  • Transfer the reaction mixture to a dialysis tube and dialyze against DI water for 3-4 days, changing the water frequently.

  • Lyophilize the purified HA-ADH to obtain a white powder.

  • Dissolve the HA-ADH in DI water.

  • Add a 20-fold molar excess of sodium azide.

  • Add a 10-fold molar excess of EDC and a 4-fold molar excess of NHS.

  • Allow the reaction to proceed overnight at room temperature.

  • Dialyze the reaction mixture against DI water for 3-4 days.

  • Lyophilize the purified HA-N₃. The final product can be characterized by ¹H NMR and FTIR spectroscopy to confirm the presence of azide groups.

Protocol 2: Synthesis of Azide-Modified Gelatin (Gelatin-N₃)

This protocol is based on the functionalization of gelatin with azide groups for click chemistry applications.

Materials:

  • Gelatin (Type A or B)

  • 4-(Azidomethyl)benzoic acid

  • EDC

  • NHS

  • Dialysis tubing (MWCO 12-14 kDa)

  • PBS, pH 7.4

  • DI water

Procedure:

  • Dissolve gelatin in PBS at 40°C to a final concentration of 10% (w/v).

  • In a separate container, dissolve a 5-fold molar excess of 4-(azidomethyl)benzoic acid, a 2.5-fold molar excess of EDC, and a 1-fold molar excess of NHS in a minimal amount of an organic solvent like DMSO, and then add it to the gelatin solution.

  • Allow the reaction to proceed at 40°C for 24 hours with gentle stirring.

  • Transfer the reaction mixture to a dialysis tube and dialyze against DI water at 40°C for 3 days.

  • Lyophilize the purified Gelatin-N₃. Characterize the product using ¹H NMR and FTIR to confirm azidation.

Hydrogel Formation via CuAAC Crosslinking

This protocol describes the formation of a hydrogel by crosslinking an azide-modified polymer with this compound.

Materials:

  • Azide-modified polymer (e.g., HA-N₃ or Gelatin-N₃)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a ligand to stabilize Cu(I) and reduce cytotoxicity)

  • PBS, pH 7.4

Procedure:

  • Prepare stock solutions of the azide-modified polymer and this compound in PBS. The concentrations will depend on the desired final polymer content and crosslinking density.

  • Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM) and sodium ascorbate (e.g., 500 mM) in DI water.

  • If using THPTA, prepare a stock solution (e.g., 200 mM) in DI water.

  • In a microcentrifuge tube, combine the azide-modified polymer solution and the this compound solution. Mix thoroughly.

  • If using a ligand, add THPTA to the CuSO₄ solution at a 5:1 molar ratio of ligand to copper and let it complex for a few minutes.

  • Add the CuSO₄ (or CuSO₄/THPTA complex) solution to the polymer mixture to achieve a final copper concentration in the micromolar to low millimolar range (e.g., 50 µM to 2 mM). Mix gently.

  • Initiate the crosslinking reaction by adding the sodium ascorbate solution. The final concentration of sodium ascorbate should be in excess of the copper sulfate (e.g., 5-10 fold molar excess).

  • Mix the solution quickly and thoroughly. Gelation should occur within minutes to an hour, depending on the concentrations of reactants and catalyst.

Quantitative Data and Characterization

The properties of the resulting hydrogels are highly tunable. The following tables provide representative data from studies on similar PEG-based hydrogels formed via click chemistry. These values can serve as a starting point for optimizing your specific system.

Table 1: Representative Hydrogel Formulation Parameters

ParameterRangeNotes
Azide-Modified Polymer Conc.1 - 10% (w/v)Higher concentrations generally lead to stiffer hydrogels.
This compound Conc.0.5 - 5% (w/v)The ratio of alkyne to azide groups influences the crosslinking density. A 1:1 stoichiometric ratio is a common starting point.
Copper(II) Sulfate Conc.50 µM - 2 mMHigher catalyst concentrations lead to faster gelation but may increase cytotoxicity.
Sodium Ascorbate Conc.250 µM - 10 mMShould be in molar excess to the copper sulfate to ensure reduction of Cu(II) to Cu(I).

Table 2: Typical Hydrogel Properties

PropertyTypical ValuesCharacterization Method
Gelation Time5 - 60 minutesVisual inspection (vial tilting) or rheometry.
Swelling Ratio5 - 30Gravimetric analysis (wet weight / dry weight).[1][2]
Compressive Modulus1 - 50 kPaUnconfined compression testing.
Storage Modulus (G')100 - 10,000 PaOscillatory rheometry.[3]

Protocol 3: Characterization of Hydrogel Properties

3.1 Swelling Ratio Measurement

  • Prepare hydrogel discs of a known initial weight.

  • Immerse the hydrogels in PBS (pH 7.4) at 37°C.

  • At various time points, remove the hydrogels, gently blot the surface to remove excess water, and record the wet weight.

  • Continue until the weight remains constant (equilibrium swelling).

  • Lyophilize the swollen hydrogels to obtain the dry weight.

  • Calculate the swelling ratio as: Swelling Ratio = (Wet Weight - Dry Weight) / Dry Weight.

3.2 Mechanical Testing (Rheometry)

  • Cast hydrogels in a suitable geometry for the rheometer (e.g., parallel plate).

  • Perform oscillatory frequency sweeps at a constant strain within the linear viscoelastic region to determine the storage modulus (G') and loss modulus (G'').

  • The storage modulus is a measure of the elastic properties of the hydrogel.

Visualizations

Experimental and Logical Workflows

Crosslinking_Workflow cluster_synthesis Polymer Synthesis cluster_crosslinking Hydrogel Formation cluster_characterization Characterization Polymer Base Polymer (e.g., Hyaluronic Acid, Gelatin) Azide_Mod Azide Modification Polymer->Azide_Mod Azide_Polymer Azide-Modified Polymer Azide_Mod->Azide_Polymer Mix Mix Components Azide_Polymer->Mix Crosslinker This compound Crosslinker->Mix CuAAC CuAAC Reaction (CuSO4, NaAsc) Mix->CuAAC Hydrogel Crosslinked Hydrogel CuAAC->Hydrogel Swelling Swelling Ratio Hydrogel->Swelling Mechanical Mechanical Testing (Rheology) Hydrogel->Mechanical Drug_Release Drug Release Kinetics Hydrogel->Drug_Release

Caption: Experimental workflow for hydrogel synthesis and characterization.

CuAAC_Mechanism Azide Polymer-N3 (Azide-Modified Polymer) Reaction 1,3-Dipolar Cycloaddition (Click Reaction) Azide->Reaction Alkyne HC≡C-PEG-C≡CH (this compound) Alkyne->Reaction Catalyst Cu(I) Catalyst (from CuSO4 + NaAsc) Catalyst->Reaction Product Crosslinked Hydrogel Network (Triazole Linkage) Reaction->Product

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) mechanism.

Conclusion

This compound is a valuable tool for the development of advanced hydrogel-based biomaterials. The CuAAC click chemistry approach provides a robust and versatile method for crosslinking azide-modified polymers, resulting in hydrogels with tunable properties for a wide range of applications in drug delivery and tissue engineering. The protocols and data presented in these application notes serve as a starting point for researchers to design and fabricate hydrogels with desired characteristics for their specific research needs.

References

Application Notes and Protocols for Cellular Labeling with Bis-propargyl-PEG10 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-propargyl-PEG10 is a homobifunctional crosslinking reagent that contains two terminal alkyne groups separated by a hydrophilic polyethylene glycol (PEG) spacer. This reagent is designed for use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." Its bifunctional nature allows for the covalent linkage of two azide-containing molecules. In the context of cell biology and drug development, this compound can be employed to crosslink azide-modified biomolecules within or on the surface of cells. This enables the study of protein-protein interactions, the stabilization of protein complexes, and the development of novel molecular conjugates.

The general strategy for intracellular labeling involves a two-step process. First, cells are metabolically labeled with an azide-containing precursor, such as an azido-sugar, which is incorporated into cellular macromolecules like glycoproteins. Subsequently, the cells are treated with this compound, which crosslinks the azide-modified biomolecules in close proximity. The resulting crosslinked complexes can then be analyzed using various techniques, including proteomics, to identify interacting proteins.

Applications

  • Probing Protein-Protein Interactions: By crosslinking nearby azide-modified proteins, this compound can help identify components of protein complexes in their native cellular environment.

  • Stabilizing Transient Interactions: Weak or transient interactions between proteins can be captured and stabilized for subsequent analysis.

  • Mapping Glycoprotein Neighborhoods: When used in conjunction with metabolic labeling with azido-sugars, this reagent can provide information about the spatial organization of glycoproteins on the cell surface or within organelles.

  • Drug Development: The PEG spacer can improve the solubility and pharmacokinetic properties of conjugated molecules, making this linker potentially useful in the construction of antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs) where multivalent binding is desired.

Data Presentation

The successful application of this compound for cellular crosslinking depends on several factors, including the efficiency of metabolic labeling and the conditions of the in-cell click chemistry reaction. The following tables summarize key quantitative parameters derived from literature on related methodologies.

Table 1: Metabolic Labeling of Cells with Azido-Sugars

ParameterCell LineAzido-SugarConcentration (µM)Incubation Time (hours)Labeling EfficiencyReference
Optimal ConcentrationA549Ac4ManNAz1024-72Sufficient for cell tracking and proteomics with minimal physiological effects.[1][1]
Concentration RangeVariousAc4ManNAz25-5048-72Effective labeling of cell surface glycans.
UDP-Sugar LevelsNIH3T3Ac4GlcNAz2006Significant build-up of UDP-sugar precursor.[2][2]
UDP-Sugar LevelsHeLaAc4GalNAz2006Moderate build-up of UDP-sugar precursor.[2][2]

Table 2: In-Cell Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Parameters

ParameterCell LineCopper SourceLigandCopper Conc. (µM)Ligand Conc. (µM)Reaction TimeCell ViabilityReference
Optimized ConditionsOVCAR5CuSO4BTTAA derivative10020010 min75%[3][4]
Low Toxicity LabelingJurkatCuSO4THPTA502501-5 minHigh[5]
General ProtocolVariousCuSO4THPTA1005001-2 hoursVariable[6][7]
Cytotoxicity StudyHepG2Cu(II)-bis-L-histidineL-histidineup to 10020072 hoursNo significant toxicity.[8][9][8][9]

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with Azido-Sugars

This protocol describes the incorporation of azide functionalities into cellular glycoproteins.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HEK293, A549)

  • Complete cell culture medium

  • Per-O-acetylated N-azidoacetylmannosamine (Ac4ManNAz) or Per-O-acetylated N-azidoacetylgalactosamine (Ac4GalNAz)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Plate cells at an appropriate density in a multi-well plate or flask and allow them to adhere overnight.

  • Prepare Azido-Sugar Stock Solution: Dissolve Ac4ManNAz or Ac4GalNAz in DMSO to prepare a 50 mM stock solution.

  • Metabolic Labeling: Dilute the azido-sugar stock solution in complete culture medium to a final concentration of 10-50 µM. Remove the existing medium from the cells and replace it with the azido-sugar-containing medium.

  • Incubation: Culture the cells for 48-72 hours to allow for the metabolic incorporation of the azido-sugar into cellular glycans.

  • Washing: After incubation, gently aspirate the medium and wash the cells three times with PBS to remove any unincorporated azido-sugar. The cells are now ready for the crosslinking reaction.

Protocol 2: In-Cell Crosslinking of Azide-Labeled Proteins with this compound

This protocol details the crosslinking of azide-modified proteins within intact cells using this compound.

Materials:

  • Azide-labeled cells (from Protocol 1)

  • This compound

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or a similar copper-chelating ligand

  • Sodium ascorbate

  • PBS

  • Lysis buffer for downstream analysis (e.g., RIPA buffer)

Procedure:

  • Prepare Stock Solutions:

    • This compound: 10 mM in DMSO.

    • CuSO4: 20 mM in water.

    • THPTA: 50 mM in water.

    • Sodium ascorbate: 100 mM in water (prepare fresh).

  • Prepare Click Reaction Cocktail: In a microcentrifuge tube, prepare the click reaction cocktail immediately before use. For a 1 mL final volume, add the reagents in the following order:

    • 850 µL PBS

    • 10 µL this compound stock solution (final concentration: 100 µM)

    • 10 µL THPTA stock solution (final concentration: 500 µM)

    • 5 µL CuSO4 stock solution (final concentration: 100 µM)

    • Vortex briefly.

    • 25 µL Sodium ascorbate stock solution (final concentration: 2.5 mM)

  • Crosslinking Reaction: Aspirate the PBS from the azide-labeled cells and add the freshly prepared click reaction cocktail. Incubate for 30-60 minutes at room temperature with gentle agitation.

  • Quenching and Washing: Aspirate the reaction cocktail and wash the cells three times with PBS to remove excess reagents.

  • Cell Lysis: Lyse the cells in an appropriate buffer for your downstream application (e.g., western blotting, immunoprecipitation, or mass spectrometry).

Protocol 3: Sample Preparation for Proteomic Analysis of Crosslinked Proteins

This protocol outlines the steps for preparing crosslinked cell lysates for identification of protein-protein interactions by mass spectrometry.

Materials:

  • Crosslinked cell lysate (from Protocol 2)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Urea

  • Ammonium bicarbonate

  • Formic acid

  • C18 desalting columns

Procedure:

  • Protein Denaturation and Reduction: To the cell lysate, add urea to a final concentration of 8 M. Add DTT to a final concentration of 10 mM and incubate for 1 hour at 37°C.

  • Alkylation: Add IAA to a final concentration of 55 mM and incubate for 45 minutes in the dark at room temperature.

  • Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Desalting: Acidify the peptide solution with formic acid to a final concentration of 0.1%. Desalt the peptides using a C18 column according to the manufacturer's instructions.

  • LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The identification of crosslinked peptides will require specialized bioinformatics software capable of searching for two peptide sequences connected by the mass of the this compound linker.

Visualizations

experimental_workflow cluster_labeling Metabolic Labeling cluster_crosslinking In-Cell Crosslinking cluster_analysis Proteomic Analysis start Cells in Culture add_azide Incubate with Azido-Sugar start->add_azide 48-72h labeled_cells Azide-Labeled Cells add_azide->labeled_cells add_linker Add this compound & CuAAC Reagents labeled_cells->add_linker crosslinked_cells Crosslinked Cells add_linker->crosslinked_cells 30-60 min lysis Cell Lysis crosslinked_cells->lysis digest Protein Digestion lysis->digest ms LC-MS/MS digest->ms analysis Data Analysis ms->analysis

Caption: Experimental workflow for identifying protein-protein interactions using this compound.

signaling_pathway cluster_metabolism Metabolic Incorporation cluster_crosslinking_reaction Crosslinking Reaction AzidoSugar Azido-Sugar (e.g., Ac4ManNAz) GlycanPath Glycan Biosynthesis Pathway AzidoSugar->GlycanPath AzidoGlycoprotein Azide-Modified Glycoprotein GlycanPath->AzidoGlycoprotein ProteinA Azide-Protein A ProteinB Azide-Protein B BisPropargyl This compound ProteinA->BisPropargyl CuAAC ProteinB->BisPropargyl CuAAC CrosslinkedComplex Crosslinked Protein Complex BisPropargyl->CrosslinkedComplex

Caption: Schematic of metabolic labeling and subsequent crosslinking of azide-modified proteins.

References

Optimizing Conjugation: A Guide to the Stoichiometric Ratio of Bis-propargyl-PEG10 to Azide

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and specific method for bioconjugation.[1] This reaction forms a stable triazole linkage between an alkyne and an azide, and its bio-orthogonal nature allows for the precise modification of complex biomolecules in aqueous environments.[2] Polyethylene glycol (PEG) linkers are frequently incorporated in bioconjugation to enhance the solubility, stability, and pharmacokinetic properties of the resulting conjugates.[3]

This document provides detailed application notes and protocols for determining the optimal stoichiometric ratio of a bifunctional alkyne, Bis-propargyl-PEG10, to an azide-containing molecule for successful conjugation. A critical challenge when using a bifunctional linker is controlling the extent of the reaction to favor either mono- or di-conjugation while minimizing the formation of undesirable polymers or cross-linked products. The stoichiometry of the reactants is a key parameter in directing the outcome of the conjugation reaction.

Signaling Pathways and Logical Relationships

The CuAAC reaction is not a biological signaling pathway but a chemical ligation strategy. The logical relationship between the core components of the reaction is depicted below.

cluster_reactants Reactants cluster_catalyst Catalytic System cluster_products Potential Products This compound This compound Mono-conjugated Product Mono-conjugated Product This compound->Mono-conjugated Product Polymeric Byproducts Polymeric Byproducts This compound->Polymeric Byproducts Azide-Molecule Azide-Molecule Azide-Molecule->Mono-conjugated Product Di-conjugated Product Di-conjugated Product Azide-Molecule->Di-conjugated Product Azide-Molecule->Polymeric Byproducts Cu(II) Source (e.g., CuSO4) Cu(II) Source (e.g., CuSO4) Cu(I)-Ligand Complex Cu(I)-Ligand Complex Cu(II) Source (e.g., CuSO4)->Cu(I)-Ligand Complex Reduction Reducing Agent (e.g., Sodium Ascorbate) Reducing Agent (e.g., Sodium Ascorbate) Reducing Agent (e.g., Sodium Ascorbate)->Cu(I)-Ligand Complex Ligand (e.g., THPTA) Ligand (e.g., THPTA) Ligand (e.g., THPTA)->Cu(I)-Ligand Complex Stabilization Cu(I)-Ligand Complex->Mono-conjugated Product Catalyzes Cu(I)-Ligand Complex->Di-conjugated Product Catalyzes Mono-conjugated Product->Di-conjugated Product

Caption: Logical relationship of components in the CuAAC reaction.

Experimental Workflow

A typical experimental workflow for optimizing the stoichiometric ratio involves a series of small-scale reactions with varying reactant ratios, followed by analysis to determine the product distribution.

Start Start Reaction_Setup Set up parallel reactions with varying Alkyne:Azide ratios Start->Reaction_Setup Incubation Incubate reactions at room temperature Reaction_Setup->Incubation Quenching Quench reactions Incubation->Quenching Analysis Analyze product distribution (e.g., HPLC, SEC-MALS) Quenching->Analysis Optimization Determine optimal ratio based on desired product yield Analysis->Optimization End End Optimization->End

Caption: General experimental workflow for stoichiometry optimization.

Materials and Methods

Materials
  • This compound

  • Azide-functionalized molecule of interest

  • Copper(II) sulfate (CuSO4)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Deionized water

  • Organic solvent for stock solutions (e.g., DMSO)

Equipment
  • Analytical balance

  • Vortex mixer

  • Microcentrifuge

  • High-Performance Liquid Chromatography (HPLC) system with UV and/or mass spectrometry (MS) detector

  • Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) system (optional, for detailed characterization of polymers)

Experimental Protocols

Protocol 1: Preparation of Stock Solutions
  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO or water).

  • Azide-Molecule Stock Solution: Prepare a 10 mM stock solution of the azide-functionalized molecule in a compatible solvent.

  • Copper(II) Sulfate Stock Solution: Prepare a 100 mM stock solution of CuSO4 in deionized water.

  • Sodium Ascorbate Stock Solution: Freshly prepare a 1 M stock solution of sodium ascorbate in deionized water.

  • THPTA Stock Solution: Prepare a 100 mM stock solution of THPTA in deionized water.

Protocol 2: General CuAAC Reaction for Stoichiometry Screening

This protocol is designed for a final reaction volume of 100 µL. Reactions should be set up in parallel with varying stoichiometric ratios.

  • In a microcentrifuge tube, add the calculated volume of the this compound stock solution.

  • Add the calculated volume of the azide-molecule stock solution to achieve the desired molar ratio.

  • Add the appropriate volume of reaction buffer to bring the total volume to 85 µL.

  • In a separate tube, prepare the catalyst premix by combining 5 µL of the 100 mM THPTA stock solution and 5 µL of the 100 mM CuSO4 stock solution. Vortex briefly to mix.

  • Add the 10 µL of the catalyst premix to the reaction tube.

  • Initiate the reaction by adding 5 µL of the 1 M sodium ascorbate stock solution.

  • Vortex the reaction mixture gently and incubate at room temperature for 1-4 hours.

  • Quench the reaction by adding a chelating agent such as EDTA to a final concentration of 10 mM, or by exposing the reaction to air.

  • Proceed with analysis of the reaction products.

Data Presentation: Stoichiometric Ratio Screening

The following table provides a template for summarizing the results of a stoichiometric screening experiment. The goal is to identify the ratio that maximizes the yield of the desired product (mono- or di-conjugated) while minimizing the formation of polymeric byproducts.

Reaction IDThis compound (molar equivalents)Azide-Molecule (molar equivalents)Mono-conjugated Product (%)Di-conjugated Product (%)Polymeric Byproducts (%)Unreacted this compound (%)
A10.5DataDataDataData
B11DataDataDataData
C12DataDataDataData
D15DataDataDataData
E0.51DataDataDataData
F0.21DataDataDataData

Note: The percentages of products and unreacted starting material are typically determined by integrating the peak areas from HPLC or SEC chromatograms.

Results and Discussion

The optimal stoichiometric ratio of this compound to the azide-containing molecule is highly dependent on the desired outcome of the conjugation.

  • To favor mono-conjugation: A significant excess of the this compound linker (e.g., 5 to 10-fold molar excess) relative to the azide-molecule should be used. This ensures that, statistically, most azide molecules will react with a fresh this compound linker rather than with an already mono-conjugated linker. The unreacted this compound can then be removed by a subsequent purification step.

  • To favor di-conjugation: A slight excess of the azide-molecule (e.g., 2 to 2.5-fold molar excess relative to the this compound) is recommended. This helps to drive the reaction to completion on both ends of the bifunctional linker. It is important to carefully control the reaction time and temperature to minimize the formation of oligomeric or polymeric side products.

  • To promote polymerization: A 1:1 stoichiometric ratio of alkyne to azide functional groups will favor the formation of long polymer chains. This is generally undesirable for discrete bioconjugation but may be the goal in certain materials science applications.

Analytical Characterization of Conjugation Products

Accurate characterization of the reaction mixture is crucial for determining the success of the conjugation and for optimizing the reaction conditions.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful technique for separating the unreacted starting materials from the mono- and di-conjugated products.[4][5] The retention time of the PEGylated species will differ based on the increased hydrophilicity and size. Quantification can be achieved by integrating the peak areas, assuming the chromophores of the azide-molecule allow for detection.[]

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume. This technique is particularly useful for identifying the formation of higher molecular weight polymeric byproducts.[7] Coupling SEC with multi-angle light scattering (SEC-MALS) can provide accurate molecular weight determination of the different species in the reaction mixture, confirming the degree of conjugation.[7][8]

  • Mass Spectrometry (MS): Techniques such as Quadrupole Time-of-Flight (Q-TOF) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) mass spectrometry can be used to confirm the identity of the conjugation products by providing accurate mass measurements.[3][4]

Conclusion

The stoichiometric ratio of this compound to an azide-functionalized molecule is a critical parameter that must be empirically optimized to achieve the desired conjugation outcome. By systematically screening a range of molar ratios and analyzing the resulting product distribution using appropriate analytical techniques such as HPLC and mass spectrometry, researchers can effectively control the conjugation process to favor either mono- or di-substitution while minimizing unwanted side reactions. The protocols and guidelines presented in this application note provide a robust framework for the successful implementation of bifunctional PEG linkers in a variety of bioconjugation applications.

References

Application Notes and Protocols for Bis-propargyl-PEG10 Reactions Utilizing Sodium Ascorbate and THPTA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of sodium ascorbate and THPTA in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving Bis-propargyl-PEG10. This powerful "click chemistry" reaction enables the efficient and specific conjugation of azide-containing molecules to the bifunctional this compound linker, creating stable triazole linkages.

Introduction to CuAAC with this compound

This compound is a polyethylene glycol (PEG) derivative featuring two terminal propargyl (alkyne) groups.[1][2][3] This structure allows for the attachment of two azide-bearing molecules, making it an ideal linker for creating homo- or heterodifunctional conjugates. The hydrophilic PEG spacer enhances the solubility of the resulting conjugate in aqueous media.[1][3]

The reaction proceeds via a copper(I)-catalyzed 1,3-dipolar cycloaddition between the terminal alkynes of this compound and an azide-functionalized molecule.[4] For applications in biological systems, it is crucial to maintain a biocompatible environment. This is achieved through the in situ reduction of a copper(II) salt (e.g., CuSO₄) to the catalytically active copper(I) species using a mild reducing agent, most commonly sodium ascorbate.[5][6][7]

To enhance reaction efficiency and mitigate the potential cytotoxicity of copper, a water-soluble chelating ligand is employed. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a highly effective ligand for this purpose.[7][8] THPTA accelerates the CuAAC reaction and protects biological samples from damage caused by reactive oxygen species that can be generated by the copper-ascorbate system.[9]

Key Components and Their Roles:
  • This compound: A bifunctional linker containing two terminal alkyne groups.

  • Azide-containing Molecule: The molecule to be conjugated to the PEG linker.

  • Copper(II) Sulfate (CuSO₄): The source of the copper catalyst.

  • Sodium Ascorbate: A reducing agent that converts Cu(II) to the active Cu(I) state.[5]

  • THPTA: A water-soluble ligand that accelerates the reaction, enhances copper solubility, and reduces copper-mediated cytotoxicity.[6][7][9]

Reaction Mechanism and Workflow

The overall reaction involves the formation of a stable triazole ring from the reaction of an alkyne and an azide, catalyzed by copper(I). The use of sodium ascorbate and THPTA facilitates this process in a biological context.

Reaction_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Bis_propargyl_PEG10 This compound (Alkyne) Triazole_Product PEG-linked Triazole Conjugate Bis_propargyl_PEG10->Triazole_Product Azide_Molecule Azide-Containing Molecule Azide_Molecule->Triazole_Product CuSO4 CuSO4 (Cu²⁺) Cu_I_THPTA Cu(I)-THPTA Complex (Active Catalyst) CuSO4->Cu_I_THPTA Reduction & Chelation NaAscorbate Sodium Ascorbate NaAscorbate->Cu_I_THPTA THPTA THPTA Ligand THPTA->Cu_I_THPTA Cu_I_THPTA->Triazole_Product Catalysis

Caption: General overview of the CuAAC reaction components.

A typical experimental workflow ensures the proper formation of the active catalyst before initiating the click reaction.

Experimental_Workflow A Prepare Stock Solutions (CuSO₄, THPTA, Na-Ascorbate, This compound, Azide) B Pre-mix CuSO₄ and THPTA to form the catalyst complex A->B C Combine this compound and Azide-containing molecule in reaction buffer A->C D Add the CuSO₄/THPTA complex to the reactant mixture B->D C->D E Initiate reaction by adding freshly prepared Sodium Ascorbate D->E F Incubate at Room Temperature (typically 15-60 minutes) E->F G Purify the conjugate (e.g., SEC, dialysis) F->G

Caption: Recommended experimental workflow for the conjugation reaction.

Quantitative Data and Recommended Concentrations

The following tables summarize recommended starting concentrations and molar ratios for optimizing the CuAAC reaction with this compound. These values are derived from general bioconjugation protocols.[5][8][10][11]

Table 1: Recommended Reagent Concentrations

ReagentStock Solution ConcentrationFinal Reaction Concentration
CuSO₄20 mM - 100 mM in H₂O50 µM - 100 µM
THPTA100 mM - 200 mM in H₂O250 µM - 500 µM
Sodium Ascorbate100 mM - 300 mM in H₂O (fresh)2.5 mM - 5.0 mM
This compound10 mM in DMSO or H₂O0.1 mM - 1 mM
Azide-containing Molecule10 mM in DMSO or H₂O0.1 mM - 5 mM

Table 2: Recommended Molar Ratios

RatioRecommended ValueNotes
[THPTA] : [CuSO₄] 5 : 1A 5-fold excess of THPTA is recommended to ensure all copper is chelated and to protect against oxidative damage.[5] A 2:1 ratio has also been used effectively in some protocols.[11]
[Azide] : [Alkyne] 1.1 : 1 to 3 : 1A slight to moderate excess of the azide-containing molecule is often used to drive the reaction to completion, especially if one of the reactants is precious.
[Sodium Ascorbate] : [CuSO₄] 40 : 1 to 50 : 1A significant excess of sodium ascorbate is required to maintain the copper in its active Cu(I) state throughout the reaction.[5][10]

Experimental Protocols

Preparation of Stock Solutions
  • CuSO₄ Stock (20 mM): Dissolve 4.99 mg of CuSO₄·5H₂O in 1 mL of deionized water.

  • THPTA Stock (100 mM): Dissolve 43.45 mg of THPTA in 1 mL of deionized water.

  • Sodium Ascorbate Stock (100 mM): Dissolve 19.8 mg of sodium ascorbate in 1 mL of deionized water. Note: This solution should be prepared fresh before each experiment.[12]

  • This compound Stock (10 mM): Dissolve 4.91 mg of this compound (MW: 490.59 g/mol ) in 1 mL of DMSO or deionized water.

  • Azide-Molecule Stock (10 mM): Prepare a 10 mM solution of your azide-containing molecule in a suitable solvent (e.g., DMSO, water).

General Protocol for Conjugation to this compound

This protocol is a starting point and can be optimized for specific applications. It is designed for a final reaction volume of 1 mL.

  • Prepare the Catalyst Premix:

    • In a microcentrifuge tube, combine 25 µL of 100 mM THPTA stock solution and 5 µL of 20 mM CuSO₄ stock solution.

    • Vortex briefly and allow the solution to stand for 2-3 minutes to allow for complex formation.[7][8] This solution should turn a light blue color.

  • Prepare the Reactant Mixture:

    • In a separate 1.5 mL microcentrifuge tube, add your this compound and azide-containing molecule. For example, to achieve a final concentration of 0.5 mM this compound and 1 mM azide:

      • Add 50 µL of 10 mM this compound stock.

      • Add 100 µL of 10 mM Azide-Molecule stock.

    • Add 790 µL of a suitable reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.0) to the tube.

  • Combine and Initiate the Reaction:

    • Add the 30 µL of the catalyst premix from step 1 to the reactant mixture from step 2.

    • Vortex briefly to mix.

    • Initiate the reaction by adding 25 µL of freshly prepared 100 mM sodium ascorbate stock solution.[5]

    • Vortex the final mixture gently.

  • Incubation:

    • Allow the reaction to proceed at room temperature for 30-60 minutes.[8][10] For sensitive biomolecules, the reaction can be performed at 4°C, though reaction times may need to be extended.

  • Purification:

    • The resulting conjugate can be purified using standard techniques such as size-exclusion chromatography (SEC), dialysis, or precipitation to remove excess reagents and the copper catalyst.

Troubleshooting and Optimization

  • Low Yield:

    • Ensure the sodium ascorbate solution is fresh. Oxidized ascorbate is ineffective.

    • Increase the concentration of the copper/THPTA catalyst.

    • Increase the reaction time or temperature (if compatible with your molecules).

    • Degas the reaction buffer to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[7]

  • Precipitation:

    • Ensure the THPTA to copper ratio is at least 5:1.

    • Confirm the solubility of all reactants and the final conjugate in the chosen reaction buffer.

  • Damage to Biomolecules:

    • The use of THPTA significantly reduces damage, but for highly sensitive proteins, consider adding aminoguanidine to the reaction mixture. Aminoguanidine scavenges reactive byproducts of ascorbate oxidation that can modify proteins.[5]

Logical Relationships of Reaction Components

The success of the CuAAC reaction in a biological setting depends on the interplay between the catalyst, reducing agent, and ligand.

Logical_Relationships cluster_core Core Reaction cluster_catalysis Catalytic Cycle cluster_protection Biocompatibility Alkyne This compound Product Triazole Conjugate Alkyne->Product Azide Azide Molecule Azide->Product CuII CuSO₄ (Cu²⁺) CuI Cu(I) (Active) CuII->CuI CuI->Product Catalyzes NaAsc Sodium Ascorbate NaAsc->CuII Reduces THPTA THPTA THPTA->CuI Chelates & Stabilizes THPTA_Protect THPTA ROS Reactive Oxygen Species (ROS) Cell_Damage Biomolecule Damage ROS->Cell_Damage Causes THPTA_Protect->ROS Suppresses

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Bis-propargyl-PEG10 Click Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low yields in Bis-propargyl-PEG10 click reactions. This guide is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with this bifunctional PEG linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a polyethylene glycol (PEG) derivative containing two terminal propargyl (alkyne) groups separated by a 10-unit PEG spacer.[1][2] Its primary application is in "click chemistry," specifically the CuAAC reaction, where it can react with azide-bearing molecules to form stable triazole linkages.[1] The bifunctional nature of this linker allows for the simultaneous or sequential conjugation of two different molecules, making it a valuable tool in drug development, such as in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and for creating complex bioconjugates.[1] The hydrophilic PEG spacer enhances the solubility of the resulting conjugate in aqueous media.[2]

Q2: What is the fundamental mechanism of the CuAAC reaction?

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and specific reaction between a terminal alkyne (like the propargyl groups on this compound) and an azide to form a 1,4-disubstituted 1,2,3-triazole.[3][4] The reaction is catalyzed by a copper(I) species, which is often generated in situ from a copper(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[3] The reaction proceeds through a mechanism involving the formation of a copper-acetylide intermediate.[4]

Q3: What are the most critical factors for a successful this compound click reaction?

The success of the reaction hinges on several key factors:

  • Active Copper(I) Catalyst: Maintaining a sufficient concentration of the active Cu(I) catalyst throughout the reaction is paramount.

  • Purity of Reagents: The purity of this compound, the azide-containing molecule, and all other reagents is crucial.

  • Exclusion of Oxygen: Oxygen can oxidize the active Cu(I) catalyst to the inactive Cu(II) state, thereby halting the reaction.

  • Appropriate Solvent: The solvent system must be able to dissolve all reactants and be compatible with the catalytic system.

  • Effective Purification: The final product needs to be effectively separated from unreacted starting materials, catalyst, and byproducts.

Troubleshooting Guide for Low Yield

This section addresses specific problems you might encounter and provides potential causes and solutions in a question-and-answer format.

Problem 1: The reaction shows little to no product formation.

Q: I've mixed my this compound, azide, copper source, and reducing agent, but after several hours, I see very little or no desired product. What could be the issue?

A: This is a common problem that usually points to an issue with the catalytic system or the reagents themselves. Here's a systematic approach to troubleshooting:

Catalyst Inactivation

The most frequent culprit for a failed click reaction is the inactivation of the copper(I) catalyst.

  • Cause: The active Cu(I) catalyst is readily oxidized to the inactive Cu(II) state by dissolved oxygen in the reaction mixture.[3]

  • Solution:

    • Degassing: Thoroughly degas all solvents and solutions by sparging with an inert gas (argon or nitrogen) for 15-30 minutes before starting the reaction.

    • Inert Atmosphere: Whenever possible, conduct the reaction under an inert atmosphere (e.g., in a glovebox or using a balloon filled with argon or nitrogen).

    • Fresh Reducing Agent: Sodium ascorbate solutions are sensitive to oxidation. Always use a freshly prepared solution of sodium ascorbate.

    • Excess Reducing Agent: Ensure you are using a sufficient excess of the reducing agent to maintain the copper in its active Cu(I) state.

Reagent Quality and Stoichiometry
  • Cause: Impurities in the starting materials can inhibit the catalyst. Incorrect stoichiometry can lead to incomplete conversion.

  • Solution:

    • Verify Purity: Confirm the purity of your this compound and azide-containing molecule using techniques like NMR or mass spectrometry.

    • Stoichiometry: While a 1:2 molar ratio of this compound to a mono-azide is theoretically required for full conversion, it is often beneficial to use a slight excess of the azide (e.g., 1:2.2 ratio) to drive the reaction to completion.

Experimental Workflow for Troubleshooting No Product Formation

G Troubleshooting Workflow: No Product Formation start Low or No Product check_catalyst Is the catalyst system active? start->check_catalyst check_reagents Are the reagents pure and in the correct ratio? check_catalyst->check_reagents Yes solution_catalyst Degas solvents, use fresh ascorbate, consider a ligand. check_catalyst->solution_catalyst No check_conditions Are the reaction conditions optimal? check_reagents->check_conditions Yes solution_reagents Verify purity (NMR, MS), check stoichiometry. check_reagents->solution_reagents No solution_conditions Optimize solvent, temperature, and reaction time. check_conditions->solution_conditions No

Caption: A logical workflow for diagnosing the cause of no product formation.

Problem 2: The reaction is slow and does not go to completion.

Q: My reaction is producing the desired product, but the conversion is low even after an extended period. How can I improve the reaction rate and yield?

A: Slow and incomplete reactions often benefit from optimizing the reaction conditions and the catalyst system.

Catalyst System Optimization
  • Cause: Insufficient catalyst concentration or an unstable catalyst can lead to a sluggish reaction.

  • Solution:

    • Increase Catalyst Loading: While typically 1-5 mol% of the copper catalyst is used, increasing the loading to 5-10 mol% can improve the reaction rate.

    • Use a Stabilizing Ligand: Ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can stabilize the Cu(I) oxidation state, prevent catalyst disproportionation, and accelerate the reaction.[5] THPTA is particularly useful for reactions in aqueous media due to its high water solubility. A ligand-to-copper ratio of 2:1 to 5:1 is often recommended.[6]

Solvent and Concentration Effects
  • Cause: The choice of solvent and the concentration of reactants can significantly impact the reaction kinetics.

  • Solution:

    • Solvent System: While this compound has good aqueous solubility, a co-solvent like DMSO, DMF, or t-butanol can help to solubilize hydrophobic azide partners and improve reaction efficiency. A common solvent system is a mixture of water and an organic co-solvent.

    • Increase Reactant Concentration: The rate of the CuAAC reaction is dependent on the concentration of the reactants. If possible, increasing the concentration of your starting materials can lead to a faster reaction and higher yield.

Temperature and Reaction Time
  • Cause: The reaction may be kinetically slow at room temperature.

  • Solution:

    • Increase Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can often increase the reaction rate. However, be mindful of the stability of your reactants at elevated temperatures.

    • Extend Reaction Time: Some reactions, especially with sterically hindered substrates, may simply require longer reaction times to reach completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

ParameterRecommendation for Low YieldRationale
Copper Catalyst Increase loading to 5-10 mol%Ensures a sufficient concentration of active catalyst.
Ligand Add a stabilizing ligand (e.g., TBTA, THPTA) at a 2:1 to 5:1 ratio to copperProtects the Cu(I) catalyst from oxidation and accelerates the reaction.[5]
Solvent Use a co-solvent (e.g., DMSO, t-BuOH) with waterImproves the solubility of all reactants.
Concentration Increase the concentration of reactants if possibleA higher concentration can lead to a faster reaction rate.
Temperature Increase to 40-60 °CProvides the necessary activation energy for the reaction to proceed faster.
Reaction Time Extend the reaction time and monitor progressAllows the reaction to proceed to completion, especially with challenging substrates.

Table 1: Summary of recommendations for optimizing reaction conditions to improve yield.

Problem 3: I am observing side products, especially with a bifunctional linker like this compound.

Q: My reaction is yielding the desired product, but I'm also seeing other spots on my TLC or peaks in my LC-MS that suggest side reactions. What are these, and how can I minimize them?

A: The bifunctional nature of this compound can sometimes lead to the formation of oligomers or polymers if not controlled properly.

Oligomerization/Polymerization
  • Cause: When reacting this compound with a mono-azide, if the azide is added too slowly or if the reaction conditions favor intermolecular reactions, the PEG linker can react with multiple azide molecules, leading to the formation of oligomers or polymers.

  • Solution:

    • Control Stoichiometry: Use a precise stoichiometry, with a slight excess of the mono-azide to ensure that both alkyne ends of the PEG linker react.

    • Order of Addition: Add the this compound to a solution already containing the mono-azide and the catalyst system. This can favor the reaction of both alkyne ends with separate azide molecules rather than with another PEG linker.

    • Dilution: Running the reaction at a lower concentration can sometimes disfavor intermolecular oligomerization.

Intramolecular Cyclization
  • Cause: If you are reacting this compound with a bis-azide to form a macrocycle, intramolecular cyclization can be in competition with intermolecular oligomerization.

  • Solution:

    • High Dilution Conditions: To favor intramolecular cyclization and the formation of a macrocycle, the reaction should be performed under high dilution conditions. This is typically achieved by the slow addition of the reactants to a large volume of solvent.

Logical Diagram for Minimizing Side Products

G Minimizing Side Products with this compound start Side Products Observed check_reaction_type What is the desired product? start->check_reaction_type linear_product Linear Conjugate (1:2 reaction) check_reaction_type->linear_product macrocycle_product Macrocycle (1:1 bis-azide) check_reaction_type->macrocycle_product oligomerization Oligomerization is the likely side reaction linear_product->oligomerization intramolecular_favored Intermolecular oligomerization is competing macrocycle_product->intramolecular_favored solution_linear Control stoichiometry, add PEG-alkyne to azide solution, consider lower concentration. oligomerization->solution_linear solution_macrocycle Use high dilution conditions (slow addition to large volume). intramolecular_favored->solution_macrocycle G General Experimental Workflow for this compound Click Reaction prep 1. Reagent Preparation (Stock Solutions) degas 2. Degassing (Inert Gas Sparging) prep->degas setup 3. Reaction Setup (Combine Reactants, Ligand, CuSO4) degas->setup initiate 4. Initiation (Add Sodium Ascorbate) setup->initiate react 5. Reaction (Stir at RT or Heat) initiate->react monitor 6. Monitoring (TLC, LC-MS) react->monitor purify 7. Purification (SEC, IEX, RP-HPLC) monitor->purify analyze 8. Analysis (NMR, MS, etc.) purify->analyze

References

How to prevent protein aggregation during Bis-propargyl-PEG10 conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and prevent protein aggregation during conjugation with Bis-propargyl-PEG10, a homobifunctional crosslinker.

Troubleshooting Guide

This section addresses specific issues that may arise during the conjugation reaction, leading to protein aggregation.

Q1: My protein solution becomes cloudy or forms a visible precipitate immediately after adding the this compound reagent. What should I do?

A1: Immediate precipitation upon adding the PEG reagent is a common issue that points to several potential causes, primarily related to suboptimal reaction conditions or high concentrations of reactants.

Initial Troubleshooting Steps:

  • Verify Reagent Solubility: Ensure your this compound is fully dissolved in a suitable, water-miscible organic solvent (like DMSO or DMF) before adding it to the aqueous protein solution. Add the dissolved reagent dropwise to the protein solution while gently stirring to avoid localized high concentrations that can cause precipitation.[1]

  • Reduce Concentrations: High concentrations of either the protein or the PEG reagent increase the likelihood of intermolecular cross-linking and aggregation.[2][3] Try reducing the protein concentration and/or the molar ratio of the PEG reagent.

  • Optimize Buffer Conditions: The pH and ionic strength of your buffer are critical for protein stability.[2][3] A buffer screening experiment (see Protocol 1) is highly recommended to find the optimal conditions for your specific protein. Proteins are often least soluble at their isoelectric point (pI), so ensure your buffer pH is adjusted accordingly.[4]

  • Lower the Temperature: Perform the conjugation reaction at a lower temperature (e.g., 4°C). While this will slow the reaction rate, it also slows the rate of protein unfolding and aggregation, often leading to a better outcome.[5]

Q2: My conjugation reaction looks fine initially, but I see significant aggregation when I analyze the product using Size Exclusion Chromatography (SEC). What is the likely cause?

A2: The formation of soluble, high-molecular-weight (HMW) aggregates, detectable by SEC but not always visible to the naked eye, is a classic sign of intermolecular cross-linking. This is a significant risk when using a homobifunctional linker like this compound, which has reactive propargyl groups at both ends.[2][3]

Key Troubleshooting Strategies:

  • Control Stoichiometry: The most critical factor is the molar ratio of the PEG linker to the protein. An excess of a bifunctional linker will inevitably link multiple protein molecules together.

    • Action: Perform a titration experiment by setting up several small-scale reactions with varying molar ratios of this compound to protein (e.g., 0.5:1, 1:1, 2:1, 5:1). Analyze the results by SEC to find the ratio that maximizes the desired conjugate while minimizing HMW aggregates.

  • Consider Reaction Time: Longer reaction times can lead to more extensive cross-linking. Monitor the reaction over time to determine the point at which the desired product is maximized before significant aggregation occurs.

  • Add Stabilizing Excipients: The inherent stability of your protein may be insufficient under the reaction conditions. Adding stabilizing excipients to the buffer can prevent conformational changes that expose reactive sites and lead to aggregation.[5] Refer to the Excipient Screening protocol (Protocol 2) and the data in Table 1.

  • Alternative Strategy: If aggregation from cross-linking remains a persistent issue, consider switching to a monofunctional (heterobifunctional) PEG linker.[2] This would allow you to PEGylate your protein without the risk of linking multiple protein molecules together.

Q3: How can I proactively optimize my reaction conditions to prevent aggregation before starting a large-scale conjugation?

A3: A systematic, small-scale screening approach is the most effective way to identify optimal conditions and prevent aggregation. This involves testing a matrix of variables.

Recommended Optimization Workflow:

  • Buffer Screening: First, identify the ideal buffer system (pH, buffer species, and ionic strength) where your protein exhibits maximum stability. See Protocol 1: Buffer Optimization Screening .

  • Excipient Screening: Using the optimal buffer identified in step 1, screen a panel of stabilizing excipients to find additives that further reduce aggregation. See Protocol 2: Anti-Aggregation Excipient Screening .

  • Stoichiometry Titration: Once the optimal buffer and excipient conditions are known, perform a final titration of the this compound to protein molar ratio to minimize cross-linking.

This systematic approach, visualized in the workflow diagram below, allows you to define a robust reaction environment for your specific protein before committing to a large-scale reaction.

G Figure 1. Proactive Optimization Workflow cluster_0 Phase 1: Stability Screening cluster_1 Phase 2: Conjugation Optimization cluster_2 Phase 3: Scale-Up start Start with Unconjugated Protein buffer_screen Protocol 1: Buffer Optimization (pH, Ionic Strength) start->buffer_screen Identify baseline stability excipient_screen Protocol 2: Excipient Screening (Sugars, Amino Acids, etc.) buffer_screen->excipient_screen Use optimal buffer peg_titration PEG:Protein Molar Ratio Titration excipient_screen->peg_titration Use stabilized protein solution analysis Analyze by SEC/DLS peg_titration->analysis optimal_conditions Define Optimal Conjugation Conditions analysis->optimal_conditions scale_up Perform Large-Scale Conjugation optimal_conditions->scale_up

Caption: Proactive workflow for optimizing conjugation conditions.

Frequently Asked Questions (FAQs)

Q4: What are the primary causes of protein aggregation during this compound conjugation?

A4: Protein aggregation during this process is a multifaceted issue stemming from several potential causes:

  • Intermolecular Cross-linking: As a bifunctional linker, this compound can physically link multiple protein molecules together, leading to large, insoluble aggregates.[2][3] This is often the primary cause when using this type of reagent.

  • High Protein Concentration: At high concentrations, protein molecules are in closer proximity, which increases the likelihood of intermolecular interactions and aggregation.[2][3]

  • Suboptimal Reaction Conditions: Factors like pH, temperature, and buffer composition can significantly affect a protein's stability.[2][3] Deviations from the optimal range for a specific protein can expose hydrophobic regions, promoting aggregation.[2]

  • Inherent Protein Instability: Some proteins are intrinsically less stable and more prone to unfolding and aggregating when subjected to chemical modification and handling.[3]

Q5: How can I detect and quantify protein aggregation?

A5: Several analytical techniques are available to detect and quantify protein aggregation:

  • Visual Observation: The simplest method is to look for signs of turbidity (cloudiness), opalescence, or visible precipitates in your reaction mixture.[2]

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 350-400 nm) can indicate the presence of light-scattering aggregates.

  • Dynamic Light Scattering (DLS): DLS is a sensitive technique that measures the size distribution of particles in solution. It can detect the formation of soluble aggregates long before they become visible. An increase in the average particle size and polydispersity index (PDI) indicates aggregation.[2]

  • Size Exclusion Chromatography (SEC): SEC is the gold standard for separating and quantifying monomers, dimers, and higher-order aggregates. The appearance of new peaks eluting earlier than the monomeric protein is a clear indication of aggregation.

Q6: What types of excipients can I use to prevent aggregation, and at what concentrations?

A6: Excipients are additives that can help stabilize the protein. The choice and concentration should be empirically determined for each specific protein. Below is a table of common stabilizing excipients and suggested starting concentrations for screening.

Data Presentation

Table 1: Common Stabilizing Excipients for Preventing Protein Aggregation

Excipient CategoryExamplesTypical Starting Concentration Range for ScreeningPrimary Mechanism of Action
Sugars / Polyols Sucrose, Trehalose, Sorbitol, Glycerol5-10% (w/v) or 250-500 mMStabilize the native protein structure through preferential exclusion, strengthening the protein's hydration shell.[3][]
Amino Acids Arginine, Glycine, Proline, Histidine50-250 mM (Arginine can be up to 1 M)Can suppress non-specific protein-protein interactions, reduce surface hydrophobicity, and act as buffering agents.[][7]
Surfactants Polysorbate 20 (Tween-20), Polysorbate 800.01% - 0.1% (w/v)Prevent surface-induced aggregation and can solubilize hydrophobic regions by forming micelles.[4][7]
Salts NaCl, KCl50-500 mMModulate electrostatic interactions. The optimal concentration is highly protein-dependent and must be determined experimentally.[]
Chelating Agents EDTA1-5 mMPrevent metal-catalyzed oxidation, which can be a trigger for aggregation.[]
Reducing Agents DTT, TCEP1-5 mMPrevent the formation of incorrect intermolecular disulfide bonds (use with caution if your protein has essential structural disulfides).

Experimental Protocols

Protocol 1: Buffer Optimization Screening

Objective: To identify the optimal buffer pH and ionic strength for maintaining protein stability during conjugation.

Materials:

  • Protein of interest

  • Buffer stocks (e.g., Acetate, Citrate, Phosphate, HEPES, Tris) at various pH values

  • Salt stock solution (e.g., 5 M NaCl)

  • 96-well clear flat-bottom plates

  • Plate reader capable of measuring absorbance at 350 nm

  • Dynamic Light Scattering (DLS) instrument

Methodology:

  • pH Screening:

    • Prepare a series of buffers in the 96-well plate with pH values ranging from 5.0 to 9.0 in 0.5 pH unit increments.

    • Dilute the protein to its target conjugation concentration in each buffer. Include a no-protein control for each buffer.

    • Incubate the plate at the intended conjugation temperature (e.g., 25°C or 4°C).

    • Measure the absorbance at 350 nm (A350) to assess turbidity at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Ionic Strength Screening:

    • Using the optimal buffer and pH identified in the previous step, prepare a series of solutions with varying salt concentrations (e.g., 0 mM, 50 mM, 150 mM, 300 mM, 500 mM NaCl).

    • Repeat the protein dilution, incubation, and turbidity measurements as described above.

  • DLS Analysis:

    • Analyze a subset of the samples that show the lowest turbidity by DLS to assess the presence and size of soluble aggregates.

Data Analysis:

  • Plot turbidity (A350) versus pH and ionic strength.

  • Select the buffer conditions that result in the lowest levels of both insoluble (low A350) and soluble (low aggregation % by DLS) aggregates over time.

Protocol 2: Anti-Aggregation Excipient Screening

Objective: To identify effective excipients for preventing protein aggregation under conjugation conditions.

Materials:

  • Protein of interest

  • Optimal buffer identified in Protocol 1

  • Stock solutions of various excipients (see Table 1)

  • 96-well plate, plate reader (A350), and DLS instrument

Methodology:

  • Plate Setup:

    • In a 96-well plate, prepare the protein in the optimal buffer.

    • Add different excipients from stock solutions to final target concentrations (e.g., Arginine at 50, 100, 200 mM; Sucrose at 5%, 10%; Polysorbate 20 at 0.01%, 0.05%).

    • Include a control well with no excipient.

  • Incubation and Monitoring:

    • Add the this compound reagent to all wells at the intended molar ratio.

    • Incubate the plate under the desired reaction conditions (e.g., 2 hours at 25°C).

    • Monitor turbidity by measuring A350 at regular intervals.

  • Analysis:

    • At the end of the incubation, perform a final A350 reading.

    • Analyze all samples by DLS and/or SEC to quantify the percentage of monomer, dimer, and HMW aggregates.

Data Analysis:

  • Compare the level of aggregation in each excipient condition to the no-excipient control.

  • Identify the excipient(s) and concentration(s) that provide the most significant reduction in aggregation.

Mandatory Visualization

G Figure 2. Troubleshooting Logic for Aggregation problem Problem: Protein Aggregation Observed cause1 Potential Cause: Intermolecular Cross-linking (Bifunctional Linker) problem->cause1 cause2 Potential Cause: Suboptimal Buffer (pH / Ionic Strength) problem->cause2 cause3 Potential Cause: High Reactant Concentration problem->cause3 cause4 Potential Cause: Inherent Protein Instability problem->cause4 solution1a Solution: Decrease PEG:Protein Molar Ratio cause1->solution1a solution1b Solution: Reduce Reaction Time cause1->solution1b solution2 Solution: Perform Buffer Screen (Protocol 1) cause2->solution2 solution3a Solution: Lower Protein Concentration cause3->solution3a solution3b Solution: Add PEG Reagent Slowly cause3->solution3b solution4 Solution: Perform Excipient Screen (Protocol 2) cause4->solution4

Caption: A decision tree for troubleshooting protein aggregation.

References

Technical Support Center: Optimizing Bis-propargyl-PEG10 Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of copper concentration in bis-propargyl-PEG10 bioconjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal copper concentration for a this compound bioconjugation reaction?

A1: The optimal copper concentration typically ranges between 50 and 100 µM.[1] While concentrations below 50 µM may result in low reactivity, increasing the concentration beyond 100 µM does not usually lead to a significant increase in reaction rates and may contribute to protein aggregation or other side reactions.[1] For particularly challenging conjugations, the copper concentration can be increased up to 0.5 mM, especially if there are known inhibitory substances present.[1]

Q2: Why is a ligand necessary in the reaction, and what is the recommended concentration?

A2: A copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial for several reasons. It stabilizes the active Cu(I) catalytic species, preventing its oxidation to the inactive Cu(II) state. The ligand also protects the biomolecules from damage by reactive oxygen species (ROS) that can be generated by the copper/ascorbate system and accelerates the reaction rate.[2] It is recommended to use at least five equivalents of the ligand relative to the copper concentration.[1][3]

Q3: My protein is aggregating during the conjugation reaction. What are the likely causes and how can I prevent this?

A3: Protein aggregation during a copper-catalyzed click chemistry reaction can be caused by several factors:

  • Over-labeling: A high degree of conjugation can alter the protein's surface charge and increase hydrophobicity, leading to aggregation.[4]

  • Hydrophobicity of the linker/payload: The this compound linker itself can contribute to this issue.

  • Incorrect buffer conditions: A pH close to the protein's isoelectric point can reduce its solubility.[5]

  • High protein concentration: This increases the likelihood of intermolecular interactions.[6][7]

  • Copper-induced aggregation: Copper ions themselves can sometimes promote protein aggregation.[5]

To prevent aggregation, consider the following solutions:

  • Optimize the molar ratio: Reduce the molar excess of the this compound linker.[4]

  • Adjust buffer conditions: Ensure the buffer pH is at least one unit away from the protein's isoelectric point.[7] Add stabilizing excipients like glycerol (5-20%), arginine (50-100 mM), or non-ionic detergents (e.g., Tween-20 at 0.01-0.1%).[6]

  • Lower the reaction temperature: Conduct the reaction at 4°C for a longer duration.[6]

  • Reduce protein concentration: Perform the reaction at a lower protein concentration to minimize intermolecular interactions.[6][7]

Q4: Can I use a buffer containing Tris?

A4: It is advisable to avoid buffers containing Tris (tris(hydroxymethyl)aminomethane) as it can act as a competitive ligand for copper, thereby inhibiting the reaction.[1] Compatible buffers include phosphate, carbonate, or HEPES, typically in the pH range of 6.5-8.0.[1]

Troubleshooting Guide: Low Conjugation Yield

Low or no product yield is a common issue in bioconjugation reactions. The following guide provides a systematic approach to identifying and resolving the root cause.

Visual Troubleshooting Workflow

G cluster_start cluster_catalyst Catalyst Issues cluster_reagents Reagent & Buffer Issues cluster_conditions Reaction Conditions start Low or No Yield catalyst_inactive Is the Cu(I) catalyst active? start->catalyst_inactive catalyst_solution Degas buffers. Use fresh sodium ascorbate. Increase reducing agent concentration. catalyst_inactive->catalyst_solution No reagents_pure Are reagents pure and at correct concentrations? catalyst_inactive->reagents_pure Yes reagents_solution Purify starting materials. Optimize molar ratios. Verify concentrations. reagents_pure->reagents_solution No buffer_issue Is the buffer compatible? reagents_pure->buffer_issue Yes buffer_solution Avoid Tris and other inhibitory buffers. Use PBS or HEPES at pH 6.5-8.0. buffer_issue->buffer_solution No steric_hindrance Is steric hindrance a problem? buffer_issue->steric_hindrance Yes steric_solution Increase reaction time or temperature. Consider a longer PEG linker. steric_hindrance->steric_solution Yes temp_issue Is the temperature optimal? steric_hindrance->temp_issue No temp_solution Increase temperature (e.g., 40-60 °C) if biomolecule stability allows. temp_issue->temp_solution No G cluster_prep 1. Preparation cluster_mix 2. Reaction Setup cluster_reaction 3. Reaction cluster_purify 4. Purification prep_reagents Prepare & Degas Stock Solutions mix_catalyst Premix CuSO4 & Ligand prep_reagents->mix_catalyst mix_reactants Combine Azide-Biomolecule & Propargyl-PEG10 in Buffer prep_reagents->mix_reactants add_catalyst Add Catalyst Premix to Reactants mix_catalyst->add_catalyst mix_reactants->add_catalyst initiate Initiate with Sodium Ascorbate add_catalyst->initiate incubate Incubate (RT or 4°C) initiate->incubate purify Purify Conjugate (e.g., SEC, Dialysis) incubate->purify product Final Bioconjugate purify->product

References

Technical Support Center: Purification of Bis-propargyl-PEG10 Conjugates by SEC-HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of Bis-propargyl-PEG10 conjugates using Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC). This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to facilitate successful purification and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary principle behind separating this compound conjugates by SEC-HPLC?

A1: SEC-HPLC separates molecules based on their hydrodynamic volume (size) in solution. Larger molecules are excluded from the pores of the stationary phase and therefore travel a shorter path, eluting from the column first. Smaller molecules can penetrate the pores to varying extents, leading to a longer path and later elution. This technique is ideal for separating the desired conjugate from smaller impurities like unreacted this compound or larger aggregates.[1]

Q2: How do the terminal propargyl groups on the PEG10 linker affect SEC-HPLC separation?

A2: The terminal propargyl groups can potentially introduce secondary interactions with the stationary phase of the SEC column. These interactions, which are not based on size, can lead to peak tailing or shifts in retention time.[2] It is crucial to select a column and mobile phase that minimize these non-specific interactions to ensure a true size-based separation.

Q3: What type of detector is most suitable for this compound conjugates?

A3: Since polyethylene glycol (PEG) lacks a strong UV chromophore, a Refractive Index (RI) detector is a common choice for detecting PEG and its conjugates.[] An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can also be used and may offer higher sensitivity.[4] If the molecule conjugated to the this compound has a UV chromophore, a UV detector can be used.

Q4: Why is it important to use a mobile phase with an appropriate salt concentration?

A4: An appropriate salt concentration in the mobile phase, typically around 0.1 M to 0.2 M, is crucial to prevent ionic interactions between the analyte and the stationary phase.[2] These interactions can cause peak splitting or shifts in elution time. However, excessively high salt concentrations can lead to "salting out" or precipitation of the sample on the column.[2]

Q5: Can I use organic modifiers in the mobile phase for my this compound conjugate purification?

A5: Yes, organic modifiers like acetonitrile or methanol can be used in the mobile phase.[2][5] They can help to reduce hydrophobic interactions between the analyte and the stationary phase, leading to improved peak shape. A common mobile phase composition is a mixture of an aqueous buffer and an organic solvent, such as a 65:35 water:acetonitrile ratio.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the SEC-HPLC purification of this compound conjugates.

Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing - Secondary interactions between the propargyl groups and the stationary phase. - Column overloading. - Poorly packed column.- Add an organic modifier (e.g., acetonitrile) to the mobile phase. - Increase the salt concentration of the mobile phase (e.g., 150 mM sodium phosphate). - Reduce the sample concentration or injection volume. - Use a new or repacked column.
Poor Resolution / Peak Broadening - Inappropriate column for the molecular weight range. - High flow rate. - Sample viscosity is too high.- Select a column with a pore size appropriate for the hydrodynamic volume of your conjugate. - Reduce the flow rate. - Dilute the sample.
Split Peaks - Ionic interactions with the stationary phase. - Column degradation or void formation.- Increase the salt concentration in the mobile phase. - Check for column voids and replace the column if necessary.
Irreproducible Retention Times - Inconsistent mobile phase preparation. - Fluctuations in column temperature. - Column aging or contamination.- Prepare fresh mobile phase daily and ensure thorough mixing. - Use a column oven to maintain a consistent temperature. - Implement a regular column cleaning and regeneration protocol.
High Backpressure - Clogged column frit or tubing. - Precipitated sample or buffer in the system. - High mobile phase viscosity.- Replace the column inlet frit. - Flush the system with an appropriate solvent to dissolve any precipitates. - Check the viscosity of your mobile phase; consider using a less viscous solvent if possible.
No Peaks or Very Small Peaks - Detector issue (e.g., lamp off, incorrect settings). - No sample injected. - Sample degradation.- Ensure the detector is on and configured correctly for your analyte. - Verify the injection process and sample loop volume. - Check the stability of your conjugate under the storage and experimental conditions.

Experimental Protocol: SEC-HPLC of this compound Conjugate

This protocol provides a general framework for the purification of a this compound conjugate. Optimization may be required based on the specific properties of the conjugate.

1. Materials and Reagents:

  • This compound conjugate sample

  • Mobile Phase: 150 mM Sodium Phosphate Buffer, pH 7.0

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.22 µm syringe filters

2. Instrumentation:

  • HPLC system with a pump, autosampler, and column oven

  • SEC column suitable for the molecular weight range of the conjugate (e.g., Zenix SEC-300, 7.8 x 300 mm, 3 µm particle size, 300 Å pore size)

  • Refractive Index (RI) detector or other suitable detector

3. Mobile Phase Preparation:

  • Prepare a 150 mM sodium phosphate buffer solution in HPLC-grade water and adjust the pH to 7.0.

  • Filter the buffer through a 0.22 µm filter.

  • If using an organic modifier, prepare the final mobile phase by mixing the filtered buffer with the desired percentage of acetonitrile (e.g., 65:35 v/v water:acetonitrile).[5]

  • Degas the mobile phase thoroughly before use.

4. Sample Preparation:

  • Dissolve the this compound conjugate in the mobile phase to a known concentration (e.g., 1-2 mg/mL).

  • Filter the sample solution through a 0.22 µm syringe filter before injection.

5. HPLC Method Parameters:

Parameter Value
Column Zenix SEC-300 (7.8 x 300 mm, 3 µm, 300 Å) or equivalent
Mobile Phase 150 mM Sodium Phosphate, pH 7.0 (or a mixture with acetonitrile)
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 - 20 µL
Detector Refractive Index (RI) at 30 °C
Run Time 20 - 30 minutes

6. Procedure:

  • Equilibrate the column with the mobile phase at the set flow rate until a stable baseline is achieved.

  • Inject the prepared sample.

  • Monitor the chromatogram and identify the peaks corresponding to the conjugate, unreacted starting materials, and any aggregates.

  • Collect the fractions corresponding to the purified conjugate.

  • Analyze the collected fractions for purity.

Quantitative Data Summary

The following tables provide typical SEC-HPLC parameters and expected outcomes for the analysis of small PEG molecules. These values should be used as a starting point and may require optimization for your specific this compound conjugate.

Table 1: Typical SEC-HPLC Operating Parameters for Small PEG Molecules

Parameter Typical Range Reference
Column Type Silica-based or polymer-based SEC[5]
Particle Size (µm) 3 - 5
Pore Size (Å) 100 - 300
Column Dimensions (mm) 7.8 x 300
Mobile Phase Aqueous buffer (e.g., phosphate) with or without organic modifier (e.g., ACN)[5]
Flow Rate (mL/min) 0.5 - 1.0
Temperature (°C) 25 - 30
Injection Volume (µL) 10 - 50

Table 2: Example Elution Profile for PEG Standards

PEG Molecular Weight (Da) Approximate Retention Time (min)
8,73012.5
26,10011.0
40,00010.5
50,63010.0
81,4009.5
(Data adapted from a separation on two Zenix® SEC-300 columns in series)

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc SEC-HPLC Analysis cluster_post Post-Analysis prep_mobile_phase Mobile Phase Preparation equilibration Column Equilibration prep_mobile_phase->equilibration prep_sample Sample Preparation injection Sample Injection prep_sample->injection equilibration->injection separation Chromatographic Separation injection->separation detection Detection (RI/ELSD) separation->detection fraction_collection Fraction Collection detection->fraction_collection purity_analysis Purity Analysis fraction_collection->purity_analysis

Caption: Experimental Workflow for SEC-HPLC Purification.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_solutions Potential Solutions problem Chromatographic Problem peak_tailing Peak Tailing problem->peak_tailing split_peaks Split Peaks problem->split_peaks broad_peaks Broad Peaks problem->broad_peaks rt_shift Retention Time Shift problem->rt_shift no_peaks No Peaks problem->no_peaks solution1 Adjust Mobile Phase (Salt/Organic) peak_tailing->solution1 solution2 Reduce Sample Load peak_tailing->solution2 split_peaks->solution1 solution3 Check/Replace Column split_peaks->solution3 broad_peaks->solution2 broad_peaks->solution3 rt_shift->solution1 solution5 Control Temperature rt_shift->solution5 solution4 Check System (Pump, Detector) no_peaks->solution4

Caption: Troubleshooting Logic for Common SEC-HPLC Issues.

References

Technical Support Center: Copper Catalyst Removal from Bis-propargyl-PEG10 Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing Bis-propargyl-PEG10 in copper-catalyzed reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and are seeking guidance on removing the copper catalyst from the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove the copper catalyst from my this compound reaction?

A1: Residual copper can interfere with downstream biological assays due to its inherent toxicity.[1] It can also negatively impact the stability and efficacy of the final product, particularly in drug development applications. Furthermore, copper ions can catalyze undesired side reactions or degradation of the purified product over time.

Q2: What are the primary methods for removing copper catalysts from PEGylated reaction mixtures?

A2: The most common and effective methods include:

  • Aqueous Washes with Chelating Agents: Utilizing agents like Ethylenediaminetetraacetic acid (EDTA), ammonia, or ammonium chloride to form water-soluble copper complexes that can be extracted from the organic phase.[2]

  • Solid-Phase Scavengers: Employing scavenger resins (e.g., SiliaMetS Thiourea, Chelex® 100) or passing the reaction mixture through a plug of silica gel or alumina to bind and remove the copper.[3]

  • Dialysis: Particularly useful for larger, water-soluble PEGylated products, dialysis against a solution containing a chelating agent can effectively remove copper ions.[1]

Q3: My PEGylated product is water-soluble. How does this affect the copper removal strategy?

A3: High water solubility of the product makes traditional liquid-liquid extraction with aqueous chelating agents challenging, as the product may be lost to the aqueous phase. In such cases, solid-phase scavenger resins or dialysis are often the preferred methods.

Q4: Can the presence of a ligand in the click reaction affect copper removal?

A4: Yes. Ligands used to stabilize the Cu(I) catalyst, such as THPTA, can influence the efficiency of copper removal.[2] The choice of removal method should be compatible with the ligand used. For instance, some scavenger resins may have a higher affinity for the copper-ligand complex.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Persistent blue/green color in the organic layer after aqueous wash. Incomplete copper removal. The chelating agent may be saturated or the washing may not be efficient enough.Increase the concentration of the chelating agent (e.g., EDTA) in the aqueous wash. Perform multiple washes until the aqueous layer is colorless. Consider adding a small amount of a reducing agent like sodium ascorbate to ensure copper is in the more easily chelated Cu(I) state.
Product loss during aqueous workup. The this compound derived product has significant water solubility.Switch to a solid-phase copper removal method. Use a scavenger resin and stir it with the reaction mixture, followed by filtration. Alternatively, pass the crude reaction mixture through a short plug of silica gel or alumina.
Low product yield after using a scavenger resin. The product may be non-specifically binding to the resin.Screen different types of scavenger resins. Ensure the resin is properly conditioned according to the manufacturer's instructions. Wash the resin thoroughly with a suitable solvent after scavenging to recover any adsorbed product.
Copper still detected by analytical methods (e.g., ICP-MS) after purification. Trace amounts of copper are strongly coordinated to the product.A combination of methods may be necessary. For example, perform an initial aqueous wash with a chelating agent followed by treatment with a high-affinity scavenger resin. For high-purity applications, dialysis against an EDTA solution can be very effective for removing even trace amounts of copper.[1]

Method Selection Workflow

The following diagram illustrates a decision-making process for selecting the appropriate copper removal method.

Copper Removal Workflow start Reaction Complete product_solubility Determine Product Solubility start->product_solubility organic_soluble Product is Primarily Organic Soluble product_solubility->organic_soluble Organic water_soluble Product is Primarily Water Soluble product_solubility->water_soluble Water aqueous_wash Aqueous Wash with Chelating Agent (EDTA) organic_soluble->aqueous_wash scavenger_resin Use Solid-Phase Scavenger Resin water_soluble->scavenger_resin dialysis Dialysis against EDTA solution water_soluble->dialysis check_purity Check Purity (TLC, LC-MS, ICP-MS) aqueous_wash->check_purity scavenger_resin->check_purity dialysis->check_purity end Pure Product check_purity->end Purity OK combine_methods Combine Methods: Aqueous Wash + Scavenger check_purity->combine_methods Trace Cu Remains combine_methods->check_purity

Caption: Decision workflow for selecting a copper removal method.

Quantitative Data Summary

Method Typical Copper Removal Efficiency Advantages Disadvantages Reference
Aqueous Wash with EDTA >95%Cost-effective, simple procedure.Can lead to product loss if the product is water-soluble. May require multiple extractions.[1]
Scavenger Resin (e.g., SiliaMetS Thiourea) >99%High efficiency, suitable for a wide range of solvents, avoids aqueous workup.Higher cost compared to simple washes. Potential for non-specific product binding.[3]
Filtration through Silica/Alumina Plug 90-98%Simple, fast, and can be integrated with chromatographic purification.May not remove all copper species, especially if they are highly soluble. Potential for product loss on the solid support.[2]
Dialysis >99%Excellent for removing trace amounts of copper from water-soluble macromolecules.Time-consuming. Not suitable for small molecules or those that are not water-soluble.[1]

Experimental Protocols

Protocol 1: Copper Removal by Aqueous Wash with EDTA

This protocol is suitable for products that are soluble in an organic solvent immiscible with water.

  • Reaction Quenching: Upon reaction completion, dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Aqueous Extraction: Transfer the diluted reaction mixture to a separatory funnel. Add an equal volume of a 0.5 M aqueous solution of EDTA (disodium salt).

  • Mixing: Shake the separatory funnel vigorously for 1-2 minutes. The aqueous layer will often turn blue or green as the copper-EDTA complex forms.

  • Separation: Allow the layers to separate and drain the aqueous layer.

  • Repeat: Repeat the aqueous wash (steps 2-4) until the aqueous layer is colorless.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water and EDTA.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Copper Removal using a Scavenger Resin

This protocol is ideal for water-soluble products or when an aqueous workup is to be avoided.

  • Resin Selection: Choose a suitable copper scavenger resin (e.g., SiliaMetS Thiourea or Chelex® 100).

  • Resin Addition: After the reaction is complete, add the scavenger resin directly to the reaction mixture. A typical loading is 3-5 equivalents of resin relative to the amount of copper catalyst used.

  • Stirring: Stir the mixture at room temperature for 1-4 hours. The optimal time may need to be determined empirically.

  • Filtration: Filter the mixture to remove the resin.

  • Washing: Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Concentration: The filtrate contains the product, free of the scavenger resin and the captured copper. Concentrate the filtrate under reduced pressure to obtain the purified product.

Chelation and Extraction Mechanism

The diagram below illustrates the principle of copper removal via chelation with EDTA during an aqueous wash.

Chelation Mechanism cluster_org Organic Phase cluster_aq Aqueous Phase Product Product-PEG-Propargyl Cu_Catalyst Cu(I)/Cu(II) Catalyst Wash Aqueous Wash Cu_Catalyst->Wash Moves to interface EDTA EDTA EDTA->Wash Cu_EDTA_Complex [Cu(EDTA)]^2- (Water Soluble) Wash->Cu_EDTA_Complex Forms Complex

Caption: Copper removal by EDTA chelation and extraction.

References

Side reactions of Bis-propargyl-PEG10 and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bis-propargyl-PEG10. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experiments with this bifunctional PEG linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a polyethylene glycol (PEG) based linker containing two terminal propargyl (alkyne) groups. The PEG10 backbone is hydrophilic, which can improve the solubility and pharmacokinetic properties of the resulting conjugate. Its primary application is in bioconjugation via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," to link two azide-containing molecules.[1][2][3][4][5] This is particularly useful in the development of antibody-drug conjugates (ADCs) and PROTACs.[4][5]

Q2: What are the most common side reactions observed when using this compound?

The most prevalent side reaction is the oxidative homodimerization of the terminal alkyne groups, known as Glaser coupling.[6][7][8][9][10] This reaction leads to the formation of dimers or polymers of the this compound linker, which can compete with the desired click chemistry reaction and complicate purification. Another potential, though less commonly reported, side reaction is intramolecular cyclization, where the two ends of the same linker molecule react with a single azide-containing molecule if it possesses multiple azide groups in close proximity.

Q3: How can I minimize the Glaser coupling (homodimerization) side reaction?

Minimizing Glaser coupling is crucial for achieving high yields of the desired product. Here are key strategies:

  • Minimize Oxygen Exposure: Oxygen is a key component in the mechanism of Glaser coupling.[8][10][11] Therefore, degassing your solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

  • Use an Excess of a Reducing Agent: A reducing agent, such as sodium ascorbate, is used to generate the active Cu(I) catalyst from a Cu(II) source (like CuSO₄).[11][12][13] Using a sufficient excess of the reducing agent helps to maintain the copper in its +1 oxidation state, which favors the CuAAC pathway over the oxidative Glaser coupling.[6][7]

  • Utilize a Stabilizing Ligand: Ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can stabilize the Cu(I) catalyst, preventing its oxidation to Cu(II) and accelerating the desired click reaction.[12][13]

  • Control Reaction Temperature: Lowering the reaction temperature can help to suppress the Glaser coupling side reaction.[6][10]

Q4: I am observing low to no yield of my desired conjugate. What are the potential causes?

Low or no product yield is a common issue in bioconjugation. The following troubleshooting guide can help identify the cause:

graph Troubleshooting_Low_Yield { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [label="Low or No Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Catalyst [label="Is the Catalyst Active?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Reagents [label="Are Reagents Pure and Stable?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Conditions [label="Are Reaction Conditions Optimal?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Is the Product Being Lost During Purification?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

Catalyst_Sol [label="Use fresh Sodium Ascorbate.\nEnsure proper ligand-to-copper ratio.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Reagents_Sol [label="Verify purity of this compound and azide substrate.\nCheck for degradation of starting materials.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Conditions_Sol [label="Degas solvents.\nOptimize pH, temperature, and reaction time.\nAdjust reactant concentrations.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification_Sol [label="Choose an appropriate purification method (e.g., SEC, IEX, HIC).\nAnalyze all fractions.", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Catalyst; Start -> Reagents; Start -> Conditions; Start -> Purification;

Catalyst -> Catalyst_Sol [label="No"]; Reagents -> Reagents_Sol [label="No"]; Conditions -> Conditions_Sol [label="No"]; Purification -> Purification_Sol [label="Yes"]; }

Figure 1. Troubleshooting workflow for low reaction yield.

Q5: What are the recommended purification strategies for my this compound conjugate?

Purification of PEGylated molecules can be challenging due to their heterogeneity and solubility characteristics. Common techniques include:

  • Size Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic radius and is effective at removing unreacted small molecules like excess linker and catalyst.[14]

  • Ion Exchange Chromatography (IEX): IEX separates molecules based on charge and can be useful for separating the desired conjugate from unreacted biomolecules, especially if there is a change in the overall charge upon conjugation.[14]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. PEGylation can alter the hydrophobicity of a molecule, making HIC a viable purification method.[14]

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique that can be used for both analytical and preparative scale purification of PEGylated products.[14]

Troubleshooting Guides

Problem 1: Presence of a significant side product with a molecular weight corresponding to the homodimer of this compound.
graph Glaser_Coupling_Troubleshooting { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Problem [label="High Level of\nGlaser Coupling", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause1 [label="Oxygen Exposure", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Cause2 [label="Insufficient\nReducing Agent", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Cause3 [label="Inactive or\nUnstable Catalyst", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

Solution1 [label="Degas solvents and reaction mixture.\nPerform reaction under inert atmosphere (N2 or Ar).", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2 [label="Increase molar excess of Sodium Ascorbate (e.g., 5-10 equivalents).", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3 [label="Use a stabilizing ligand (e.g., THPTA for aqueous, TBTA for organic).\nEnsure appropriate ligand-to-copper ratio (typically >1).", fillcolor="#34A853", fontcolor="#FFFFFF"];

Problem -> Cause1; Problem -> Cause2; Problem -> Cause3;

Cause1 -> Solution1; Cause2 -> Solution2; Cause3 -> Solution3; }

Figure 2. Troubleshooting guide for Glaser coupling.

Symptom Potential Cause Suggested Solution
A major peak in LC-MS corresponding to the mass of two this compound molecules coupled together.Oxygen in the reaction mixture: Oxygen promotes the oxidative Glaser coupling.Degas all solvents and the reaction mixture thoroughly. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[11]
Insufficient reducing agent: The Cu(I) catalyst is being oxidized to Cu(II), which catalyzes Glaser coupling.Increase the molar excess of sodium ascorbate. A 5-10 fold excess relative to the copper catalyst is a good starting point.[12]
Unstable Cu(I) catalyst: The Cu(I) catalyst is not effectively participating in the CuAAC cycle.Add a stabilizing ligand such as THPTA for aqueous reactions or TBTA for organic solvents. The ligand should be pre-mixed with the copper source before addition to the reaction.
Problem 2: Incomplete reaction with one or both propargyl groups remaining unreacted.
Symptom Potential Cause Suggested Solution
LC-MS analysis shows the presence of mono-reacted product (one azide conjugated) and unreacted this compound.Stoichiometry of reactants: Insufficient amount of the azide-containing molecule.Increase the molar ratio of the azide-containing molecule relative to this compound.
Steric hindrance: The biomolecule being conjugated is large and sterically hinders the second reaction from occurring.Increase the reaction time and/or temperature. Consider using a longer PEG linker to increase the distance between the two reactive sites.
Low catalyst concentration or activity: The catalyst is not efficient enough to drive the reaction to completion.Increase the concentration of the copper catalyst and ligand. Ensure the sodium ascorbate solution is freshly prepared.

Experimental Protocols

General Protocol for Bioconjugation using this compound (Aqueous Conditions)

This protocol provides a starting point for the conjugation of two azide-containing biomolecules (Molecule A and Molecule B) using this compound. Optimization of reactant concentrations, temperature, and reaction time may be necessary for specific applications.

Materials:

  • This compound

  • Azide-functionalized Molecule A

  • Azide-functionalized Molecule B

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • Degassed reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Deionized water

  • Analytical instruments (e.g., LC-MS, HPLC)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in degassed buffer or an appropriate organic solvent (e.g., DMSO) if necessary for solubility.

    • Prepare stock solutions of azide-functionalized Molecule A and Molecule B in degassed buffer.

    • Prepare a stock solution of CuSO₄ (e.g., 50 mM in deionized water).

    • Prepare a stock solution of THPTA (e.g., 100 mM in deionized water).

    • Crucially, prepare a fresh stock solution of Sodium Ascorbate (e.g., 100 mM in deionized water) immediately before use.

  • Reaction Setup (Sequential Conjugation):

    • In a reaction vessel, combine the azide-functionalized Molecule A and a slight molar excess of this compound in degassed buffer.

    • Prepare the catalyst premix: in a separate tube, mix the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. Let it stand for 5 minutes.

    • Add the catalyst premix to the reaction mixture containing Molecule A and the linker.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of copper is typically in the range of 0.1-1 mM.

    • Allow the reaction to proceed at room temperature for 1-4 hours, or overnight at 4°C with gentle mixing.

    • Monitor the reaction progress by LC-MS to confirm the formation of the mono-conjugate.

    • Once the first conjugation is complete, add the azide-functionalized Molecule B to the reaction mixture. It may be necessary to add a fresh aliquot of the catalyst premix and sodium ascorbate.

    • Continue to monitor the reaction until the desired bis-conjugate is formed.

  • Purification:

    • Purify the final conjugate using an appropriate chromatographic technique such as SEC, IEX, or HIC to remove unreacted starting materials, excess reagents, and any side products.

  • Characterization:

    • Characterize the purified conjugate using techniques such as LC-MS to confirm the molecular weight and SDS-PAGE to assess purity.

Quantitative Data Summary:

The following table summarizes key reaction parameters and their impact on the yield of the desired product and the formation of the Glaser coupling side product. The values are indicative and should be optimized for each specific reaction.

Parameter Condition Expected Outcome on Desired Product Yield Expected Outcome on Glaser Coupling
Oxygen Reaction performed under inert atmosphereNo significant direct impact, but prevents catalyst deactivationSignificantly Decreased
Reaction exposed to airDecreased (due to catalyst oxidation)Significantly Increased
Sodium Ascorbate 1-2 molar equivalents (relative to Cu)ModerateModerate to High
5-10 molar equivalents (relative to Cu)High Low to Negligible
Ligand (THPTA/TBTA) No ligandLow to ModerateHigh
1-2 molar equivalents (relative to Cu)HighLow
>5 molar equivalents (relative to Cu)Very High Very Low
Temperature 4°CPotentially slower reaction rate, but higher selectivityLow
Room Temperature (20-25°C)Good balance of rate and selectivity Moderate
>30°CFaster reaction rate, but may increase side reactionsIncreased
graph Experimental_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagent_Prep [label="Reagent Preparation\n(Degassed Solvents, Fresh Ascorbate)"]; Reaction_Setup [label="Reaction Setup\n(Inert Atmosphere)"]; Catalyst_Prep [label="Catalyst Premix\n(CuSO4 + Ligand)"]; Reaction_Initiation [label="Reaction Initiation\n(Add Ascorbate)"]; Monitoring [label="Reaction Monitoring\n(LC-MS)"]; Purification [label="Purification\n(SEC, IEX, or HIC)"]; Characterization [label="Characterization\n(LC-MS, SDS-PAGE)"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Reagent_Prep; Reagent_Prep -> Reaction_Setup; Reaction_Setup -> Catalyst_Prep; Catalyst_Prep -> Reaction_Initiation; Reaction_Initiation -> Monitoring; Monitoring -> Purification [label="Reaction Complete"]; Monitoring -> Monitoring [label="Incomplete"]; Purification -> Characterization; Characterization -> End; }

Figure 3. General experimental workflow for bioconjugation.

References

Technical Support Center: Improving the Efficiency of Sterically Hindered Bis-propargyl-PEG10 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions with sterically hindered bis-propargyl-PEG10. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the efficiency of their experiments, particularly in the context of bioconjugation and materials science.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when working with sterically hindered this compound in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions?

A1: The primary challenges stem from the bulky chemical environment around the alkyne groups. This steric hindrance can impede the approach of the azide reactant and the copper catalyst, leading to slower reaction rates and lower yields.[1] The flexible PEG10 linker, while improving solubility, can also fold and mask the reactive propargyl ends. Additionally, having two propargyl groups means the reaction can yield a mixture of mono- and bis-adducts, complicating purification.

Q2: My CuAAC reaction with a sterically hindered alkyne is showing low or no yield. What are the first things I should check?

A2: Low yields in CuAAC reactions can often be attributed to several key factors. First, verify the quality and purity of your reagents, as impurities can interfere with the reaction.[2] Ensure your copper(I) catalyst is active and not oxidized to the inactive Cu(II) state; it's often best to generate Cu(I) in situ using a reducing agent like sodium ascorbate.[3][4] Confirm that all reactants are fully dissolved in the chosen solvent system. Finally, ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from deactivating the catalyst.[2]

Q3: Can the PEG linker itself interfere with the reaction?

A3: Yes, while PEG linkers are primarily used to enhance solubility and provide spacing, they can sometimes present challenges.[5][6] The PEG chain can create a hydrophilic cloud that may sterically shield the propargyl groups, especially in aqueous solutions.[7] It can also influence the reaction kinetics and the purification of the final conjugate.[8]

Q4: What are common side reactions to be aware of?

A4: A primary side reaction in CuAAC is the oxidative homocoupling of terminal alkynes (Glasner coupling), which leads to alkyne dimers.[9] This is more likely to occur at higher temperatures or if there is insufficient reducing agent to maintain the copper in the Cu(I) state.[4][9] Additionally, some propargyl compounds, particularly propargylic esters and carbamates, can be unstable in the presence of copper and may undergo fragmentation.[10] For reactions involving proteins, reactive oxygen species generated by the copper/ascorbate system can lead to the oxidation of certain amino acid residues like histidine and arginine.[11]

Q5: What is the best way to purify the final PEGylated product?

A5: The purification strategy depends on the nature of the product. Due to the increase in hydrodynamic radius after PEGylation, size exclusion chromatography (SEC) is a very effective method for separating the PEGylated conjugate from unreacted starting materials and low molecular weight byproducts.[] Ion-exchange chromatography (IEX) can also be useful, as the PEG chain can shield surface charges on a biomolecule, altering its interaction with the stationary phase.[][13] For some systems, hydrophobic interaction chromatography (HIC) or reverse-phase HPLC may also be applicable.[][13]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during reactions with sterically hindered this compound.

Problem 1: Low or No Product Yield

This is a frequent issue and can be addressed by systematically evaluating the reaction components and conditions.

Troubleshooting Flowchart for Low Yield

G start Start: Low/No Yield catalyst Catalyst Issues? start->catalyst reagents Reagent Issues? catalyst->reagents No sol_catalyst1 Use fresh Cu(I) source or generate in situ. Increase catalyst/ligand concentration. catalyst->sol_catalyst1 Yes conditions Reaction Conditions? reagents->conditions No sol_reagents Verify purity of alkyne and azide (NMR, MS). Check for substrate degradation. reagents->sol_reagents Yes conditions->start No improvement sol_conditions1 Optimize solvent for solubility. Increase reaction time or temperature. conditions->sol_conditions1 Yes end Problem Solved sol_catalyst2 Ensure proper ligand is used (e.g., TBTA, THPTA). Degas solution thoroughly. sol_catalyst1->sol_catalyst2 sol_catalyst2->end sol_reagents->end sol_conditions2 Adjust pH (typically 7-9 for bioconjugation). Increase reactant concentrations. sol_conditions1->sol_conditions2 sol_conditions2->end

Caption: Troubleshooting flowchart for low yield reactions.

Problem 2: Reaction is Slow or Stalls Before Completion

When the reaction starts but fails to reach completion, kinetic barriers are often the culprit.

Potential Cause Recommended Solution Citation
Steric Hindrance Increase the reaction temperature (e.g., to 40-60°C) to provide more energy to overcome the activation barrier. Prolong the reaction time significantly (e.g., 24-48 hours).[1][2]
Insufficient Catalyst Turnover Ensure a sufficient excess of the reducing agent (e.g., sodium ascorbate) is present to keep the copper in the active Cu(I) state throughout the reaction. Increase the catalyst and ligand loading (e.g., from 1 mol% to 5 mol%).[2]
Low Reactant Concentration The reaction rate is dependent on reactant concentration. If working with dilute solutions is necessary, consider using a catalyst system known for high efficiency at low concentrations.[2]
Inaccessibility of Reactive Site Add a co-solvent like DMSO or DMF (up to 50%) to improve solubility and potentially alter the conformation of the PEG chain, making the alkyne more accessible.[14]
Problem 3: Formation of Side Products and Difficult Purification

The presence of multiple products or impurities complicates downstream processing.

Potential Cause Recommended Solution Citation
Alkyne Homodimerization Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere. Use a stabilizing ligand for the copper catalyst, such as TBTA or THPTA. Avoid excessive heat.[9]
Mixture of Mono- and Bis-adducts Control the stoichiometry. To favor the mono-adduct, use an excess of the this compound reagent. To favor the bis-adduct, use an excess of the azide partner. Monitor the reaction by LC-MS or TLC to stop it at the desired point.[9]
Protein Degradation If working with proteins, use a copper-chelating ligand like THPTA to protect the protein from oxidation by reactive oxygen species. Keep the reaction temperature low if possible.[11]
Difficult Separation of Products Employ high-resolution chromatography techniques. SEC is often effective at separating species by size (e.g., unreacted protein vs. mono-PEGylated vs. bis-PEGylated). IEX can separate based on charge differences that arise from PEGylation shielding charged residues.[][13]

Experimental Protocols

Protocol 1: General CuAAC for Small Molecules

This protocol provides a starting point for the reaction of this compound with an azide-functionalized small molecule in an organic solvent.

Reagent Preparation:

  • Alkyne Solution: Prepare a stock solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF or a mixture of t-BuOH/water).

  • Azide Solution: Prepare a stock solution of the azide partner (2.2 eq for bis-addition) in the same solvent.

  • CuSO₄ Solution: Prepare a 50 mM stock solution of CuSO₄·5H₂O in water.

  • Sodium Ascorbate Solution: Prepare a fresh 1 M stock solution of sodium ascorbate in water.

  • TBTA Solution: Prepare a 50 mM stock solution of Tris(benzyltriazolylmethyl)amine (TBTA) in DMF/t-BuOH (1:4).[1]

Reaction Setup:

  • In a reaction vial, add the alkyne solution.

  • Add the azide solution.

  • Add the TBTA solution (0.1 eq, 5 mol% per alkyne).

  • Add the CuSO₄ solution (0.1 eq, 5 mol% per alkyne).

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Initiate the reaction by adding the sodium ascorbate solution (1.0 eq, 50 mol% per alkyne).

  • Stir the reaction at room temperature or with gentle heating (e.g., 40°C).

Monitoring and Workup:

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding EDTA to chelate the copper.

  • Proceed with extraction and purification (e.g., column chromatography).

Protocol 2: Bioconjugation in Aqueous Buffer

This protocol is adapted for labeling biomolecules such as proteins or oligonucleotides.

Reagent Preparation:

  • Alkyne-Biomolecule: Prepare a solution of the alkyne-modified biomolecule (1.0 eq) in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).

  • Azide-Label: Prepare a stock solution of the azide-containing label (e.g., a fluorescent dye) in DMSO or water (2-10 eq).

  • CuSO₄ Solution: Prepare a 20 mM stock solution in water.

  • THPTA Solution: Prepare a 100 mM stock solution of Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in water.

  • Sodium Ascorbate Solution: Prepare a fresh 100 mM stock solution in water.

Reaction Setup:

  • In a microcentrifuge tube, combine the alkyne-modified biomolecule and buffer.

  • Add the azide-label.

  • In a separate tube, prepare the catalyst premix: combine the CuSO₄ solution (2-5 eq) and THPTA solution (10-25 eq) and vortex briefly.

  • Add the catalyst premix to the reaction tube.

  • Initiate the reaction by adding the sodium ascorbate solution (20-50 eq).

  • Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C with gentle mixing.

Purification:

  • Remove unreacted label and catalyst using a desalting column (e.g., PD-10) or through dialysis.

  • For higher purity, employ SEC or IEX chromatography.[]

Disclaimer: These protocols are intended as a starting guide. Optimal conditions may vary depending on the specific substrates and desired outcome. Always perform small-scale optimization experiments first.

References

Dealing with insolubility of reactants in Bis-propargyl-PEG10 click chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to reactant insolubility in Bis-propargyl-PEG10 click chemistry experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is reactant solubility a common issue?

A1: this compound is a polyethylene glycol (PEG) derivative with propargyl groups at both ends.[1][2][3] The central PEG10 chain is hydrophilic and increases water solubility, while the terminal propargyl groups are hydrophobic.[1][2][3] Insolubility issues often arise when this molecule or its azide-containing reaction partner is hydrophobic, leading to a heterogeneous reaction mixture and reduced reaction rates, especially in aqueous buffers.[4]

Q2: What are the initial signs of a solubility problem in my click reaction?

A2: The most common signs include:

  • Visible Precipitation: The solution becomes cloudy, or solid particles are visible after adding one of the reactants.[5]

  • Phase Separation: The reaction mixture separates into distinct layers, particularly common in mixed aqueous/organic solvent systems.

  • Low or No Product Yield: Despite correct stoichiometry and active catalyst, the reaction fails to proceed or gives a low yield, which can be a direct consequence of the reactants not being in the same phase to interact.[4][6]

Q3: What general strategies can I employ to improve the solubility of my reactants?

A3: To enhance solubility, you can:

  • Optimize the Solvent System: Use co-solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) with aqueous buffers.[6][7]

  • Apply Gentle Heating: Warming the reaction mixture to 30-50 °C can help dissolve reactants.[5][7] However, be cautious as high temperatures can degrade sensitive biomolecules or the catalyst.

  • Use Sonication: Ultrasound can help break up precipitates and create a finer emulsion, increasing the interfacial area for reaction.[5][8][9][10]

  • Incorporate a Phase-Transfer Catalyst: For biphasic systems, a phase-transfer catalyst can help shuttle one reactant across the phase boundary to react with the other.[11][12][13]

Q4: How does the choice of copper-stabilizing ligand affect reactant solubility?

A4: While the primary role of ligands like TBTA or THPTA is to protect the Cu(I) catalyst from oxidation and disproportionation, they can also influence the solubility of the copper complex.[14][15] For reactions in aqueous media, water-soluble ligands like THPTA are particularly beneficial for maintaining a homogeneous catalytic system.[15] Some ligands can also help prevent the formation of unreactive polynuclear copper(I) acetylides, which can precipitate out of solution.[14]

Troubleshooting Guide for Insolubility Issues

This guide provides a systematic approach to diagnosing and solving common problems related to reactant insolubility during this compound click chemistry.

Problem 1: Low or No Product Yield
Potential Cause Suggested Solution(s)
Poor Reactant Solubility 1. Change the solvent system. A common starting point is a mixture of an aqueous buffer with an organic co-solvent like DMSO, DMF, or t-BuOH.[6][7] 2. Increase the proportion of organic co-solvent. Incrementally increase the percentage of the organic solvent. For reactions with proteins, keep the final concentration below a level that causes denaturation.[4] 3. Attempt gentle heating. Warm the reaction mixture to 40-50 °C to aid dissolution and increase the reaction rate.[7] 4. Utilize sonication. Place the reaction vessel in a water bath sonicator for short intervals to help dissolve suspended particles.[5][10]
Inactive Catalyst System 1. Ensure fresh reagents. Use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).[7] 2. Use a copper-stabilizing ligand. Add a ligand such as TBTA (for organic systems) or THPTA (for aqueous systems) to protect the Cu(I) catalyst.[7][15] 3. Degas all solutions. Thoroughly degas solvents and maintain the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of Cu(I) to the inactive Cu(II) state.[6][7]
Steric Hindrance 1. Increase reaction time or temperature. [6] 2. Redesign the substrate. If possible, incorporate a longer, more flexible linker between the functional group and the bulk of the molecule to reduce steric hindrance.[4][16]
Problem 2: Reactant Precipitates Upon Addition to the Reaction Mixture
Potential Cause Suggested Solution(s)
High Reactant Concentration 1. Prepare a concentrated stock solution. Dissolve the poorly soluble reactant in a minimal amount of a compatible organic solvent (e.g., DMSO, DMF).[5] 2. Add stock solution dropwise. Add the concentrated stock solution slowly to the vigorously stirred reaction buffer. This promotes rapid dispersion and prevents localized high concentrations that lead to precipitation.[5]
Incompatible Solvent System 1. Screen different co-solvents. Test various aqueous/organic mixtures to find the optimal system for your specific reactants.[7] Common choices include water/t-BuOH, water/DMSO, and water/DMF. 2. Consider a phase-transfer catalyst. If using a biphasic system (e.g., water and an immiscible organic solvent), a phase-transfer catalyst like a quaternary ammonium salt can facilitate the reaction.[11][13]
pH or Buffer Incompatibility 1. Check the pH of the buffer. Ensure the pH is within the optimal range for click chemistry (typically 6.5-8) and for the stability of your biomolecules.[16][17] 2. Avoid interfering buffers. Buffers containing amines (e.g., Tris) or thiols can interfere with the reaction. Use non-coordinating buffers like phosphate or HEPES.[17][18]

Troubleshooting Flowchart for Low Reaction Yield

G start Low or No Product Yield check_solubility Is the reaction mixture cloudy or are there visible precipitates? start->check_solubility check_catalyst Was the catalyst system prepared correctly? (Fresh ascorbate, ligand, degassed) check_solubility->check_catalyst No solubility_issue Potential Solubility Issue check_solubility->solubility_issue Yes check_conditions Are reaction conditions optimal? (Time, Temperature, Stoichiometry) check_catalyst->check_conditions Yes catalyst_issue Potential Catalyst Inactivity check_catalyst->catalyst_issue No check_conditions->start Yes, re-evaluate experiment conditions_issue Suboptimal Reaction Conditions check_conditions->conditions_issue No solve_solubility Action: 1. Change solvent system (add co-solvent). 2. Apply gentle heat or sonication. 3. Lower reactant concentration. solubility_issue->solve_solubility solve_catalyst Action: 1. Use fresh sodium ascorbate. 2. Add stabilizing ligand (THPTA/TBTA). 3. Degas solvents and use inert atmosphere. catalyst_issue->solve_catalyst solve_conditions Action: 1. Increase reaction time. 2. Gently heat the reaction (40-50 °C). 3. Verify stoichiometry. conditions_issue->solve_conditions

Caption: A troubleshooting workflow for low-yield copper-catalyzed click chemistry reactions.

Experimental Protocols

Protocol 1: General Procedure for Solubilizing a Hydrophobic Reactant

This protocol describes how to prepare a poorly soluble reactant (e.g., an azide-modified small molecule) for addition to an aqueous click chemistry reaction.

  • Prepare a Concentrated Stock Solution:

    • Weigh the hydrophobic reactant and dissolve it in a minimal volume of a compatible, water-miscible organic solvent such as DMSO or DMF to create a high-concentration stock solution (e.g., 10-100 mM).[4][5]

    • If necessary, use gentle warming (30-40°C) or brief sonication to fully dissolve the compound.[5] Visually inspect the solution to ensure no solid particles remain.

  • Prepare the Reaction Mixture:

    • In a separate reaction vessel, dissolve the this compound and any other water-soluble components in the chosen aqueous buffer (e.g., PBS or HEPES, pH 7.4).

  • Add the Stock Solution:

    • While vigorously stirring or vortexing the aqueous reaction mixture, add the required volume of the concentrated stock solution dropwise.[5]

    • Critical: The final concentration of the organic co-solvent should be kept as low as possible (typically <10%) to avoid denaturation of sensitive biomolecules.[4]

Protocol 2: Copper-Catalyzed Click Chemistry with a Co-Solvent System

This protocol provides a starting point for a click reaction where solubility is a known concern.

  • Reagent Preparation:

    • Reactant A (e.g., Azide): Dissolve the azide-containing molecule (1.0 eq.) in the chosen solvent system. If solubility is an issue, use a co-solvent mixture (e.g., 1:1 t-BuOH/water or DMF/water).[7]

    • Reactant B (this compound): Dissolve this compound (1.0-1.2 eq.) in the same solvent system.

    • Catalyst Premix (Optional but Recommended): In a separate vial, prepare a premixed solution of CuSO₄·5H₂O (0.01-0.05 eq.) and a water-soluble ligand like THPTA (0.05-0.25 eq.) in water.[7] Incubating the copper and ligand for several minutes is beneficial.[15]

    • Reducing Agent: Prepare a fresh aqueous solution of sodium ascorbate (0.1-0.5 eq.).[7]

  • Reaction Setup:

    • Combine the solutions of Reactant A and Reactant B in a reaction vessel.

    • If not already part of the solvent system, add any necessary co-solvent (e.g., DMSO) at this stage.

    • Degas the mixture by bubbling with an inert gas (nitrogen or argon) for 10-15 minutes to remove dissolved oxygen.[17]

    • Add the CuSO₄/Ligand solution to the stirred reactant mixture.

    • Initiate the reaction by adding the fresh sodium ascorbate solution.[7]

  • Reaction and Monitoring:

    • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C).[7]

    • Monitor the progress by an appropriate analytical technique such as TLC, LC-MS, or HPLC.[7]

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • To remove residual copper, wash the organic layer with an aqueous solution of a chelating agent like EDTA.[6]

    • Dry the organic layer, filter, and concentrate. Purify the crude product as needed (e.g., by flash column chromatography).

Experimental Workflow Diagram

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup & Execution cluster_analysis 3. Monitoring & Purification prep_azide Dissolve Azide in Co-Solvent System combine Combine Reactants prep_azide->combine prep_peg Dissolve this compound in Co-Solvent System prep_peg->combine prep_catalyst Prepare CuSO4/Ligand and Ascorbate Solutions degas Degas Mixture (N2 or Ar) combine->degas add_catalyst Add CuSO4/Ligand degas->add_catalyst initiate Initiate with Sodium Ascorbate add_catalyst->initiate react Stir at RT or 40-50°C initiate->react monitor Monitor by TLC / LC-MS react->monitor workup Work-up (Extract, Wash with EDTA) monitor->workup purify Purify Product workup->purify

Caption: General experimental workflow for this compound click chemistry.

References

Validation & Comparative

Characterizing Bis-propargyl-PEG10 Conjugates: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of therapeutic conjugates is paramount. This guide provides an objective comparison of mass spectrometry and other analytical techniques for the characterization of molecules conjugated with the Bis-propargyl-PEG10 linker, a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Supported by experimental data, this document outlines the strengths and applications of each method.

The this compound linker is a bifunctional polyethylene glycol (PEG) derivative containing two terminal propargyl groups. These alkyne functionalities readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry," to covalently link two different molecular entities, such as a target protein binder and an E3 ligase ligand in a PROTAC. The ten ethylene glycol units enhance the solubility and pharmacokinetic properties of the resulting conjugate. Accurate characterization of these conjugates is critical to ensure structural integrity, purity, and ultimately, therapeutic efficacy.

Mass Spectrometry: The Cornerstone of Conjugate Analysis

Mass spectrometry (MS) is an indispensable tool for the characterization of this compound conjugates, providing precise molecular weight information and structural insights. Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed techniques.

Electrospray Ionization (ESI-MS) is particularly well-suited for analyzing these conjugates, often in-line with liquid chromatography (LC-MS). This combination allows for the separation of the conjugate from reactants and byproducts, followed by accurate mass determination. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the synthesized molecule.

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) offers a rapid method for determining the molecular weight of the conjugate. It is especially useful for screening reaction progress and confirming the successful coupling of the linker to the respective ligands.

A key advantage of mass spectrometry is its ability to identify incomplete reactions or side products. For instance, the presence of unreacted starting materials or the formation of homodimers can be readily detected by their distinct mass-to-charge ratios (m/z).

Comparative Analysis: Mass Spectrometry vs. Alternative Techniques

While mass spectrometry is a powerful tool, a comprehensive characterization often involves complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Technique Information Provided Advantages Limitations
Mass Spectrometry (LC-MS, MALDI-MS) Precise molecular weight, confirmation of conjugation, identification of impurities and byproducts.High sensitivity and accuracy, provides direct evidence of successful synthesis.May not provide detailed information on the specific site of conjugation without tandem MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information, confirmation of functional groups, and connectivity of the linker.Provides unambiguous structural elucidation.Lower sensitivity compared to MS, requires larger sample amounts, complex spectra for large molecules.
High-Performance Liquid Chromatography (HPLC) Purity assessment, separation of conjugate from starting materials and impurities, quantification.Robust and reproducible for purity determination and quantification.Does not provide structural information on its own; requires coupling with other detectors like MS or UV.

Experimental Data: A Case Study

To illustrate the application of these techniques, we present data from the characterization of a Bruton's Tyrosine Kinase (BTK) targeting PROTAC (SJF678) synthesized using a PEG-based linker and click chemistry, a methodology directly applicable to this compound conjugates.[1]

Table 1: Mass Spectrometry Data for BTK PROTAC (SJF678) [1]

IonCalculated m/zFound m/z
[M+H]⁺1061.50711061.5353

This high-resolution mass spectrometry data confirms the successful synthesis of the target PROTAC with a mass accuracy within acceptable limits.

Table 2: NMR Spectroscopy Data for BTK PROTAC Intermediate [1]

NucleusChemical Shift (ppm)
¹H NMR (CDCl₃, 500 MHz)δ 7.86 (d, J = 8.4 Hz, 1H), 7.62 (s, 1H), 7.55 (d, J = 8.4 Hz, 1H), ...
¹³C NMR (CDCl₃, 126 MHz)δ 170.54, 170.47, 169.71, 156.94, 150.41, 148.61, 142.23, ...

The ¹H and ¹³C NMR spectra provide detailed structural confirmation of the molecule, showing the expected signals for the aromatic and aliphatic protons and carbons, as well as those corresponding to the PEG linker.

Experimental Protocols

Mass Spectrometry (LC-MS/MS) Protocol
  • Sample Preparation: Dissolve the purified conjugate in a suitable solvent (e.g., methanol or acetonitrile/water) to a concentration of approximately 1 mg/mL.

  • Chromatography: Inject the sample onto a C18 reverse-phase HPLC column. Elute using a gradient of water and acetonitrile, both containing 0.1% formic acid, at a flow rate of 0.5 mL/min.

  • Mass Spectrometry: Analyze the eluent using an ESI-equipped high-resolution mass spectrometer in positive ion mode. Acquire full scan mass spectra over a relevant m/z range (e.g., 200-2000 m/z).

  • Data Analysis: Process the raw data to identify the peak corresponding to the conjugate and determine its accurate mass.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the conjugate in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Process the spectra and assign the chemical shifts to the corresponding protons and carbons in the molecule to confirm the structure.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for the synthesis and characterization of a this compound conjugate.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Ligand1_azide Ligand 1 (Azide) Click_Reaction Click Reaction Ligand1_azide->Click_Reaction CuSO4/NaAsc Ligand2_azide Ligand 2 (Azide) Ligand2_azide->Click_Reaction Bis_propargyl_PEG10 This compound Bis_propargyl_PEG10->Click_Reaction Crude_Product Crude Conjugate Click_Reaction->Crude_Product Purification HPLC Purification Crude_Product->Purification Purified_Conjugate Purified Conjugate Purification->Purified_Conjugate LC_MS LC-MS Purified_Conjugate->LC_MS NMR NMR Purified_Conjugate->NMR HPLC_analysis HPLC Analysis Purified__Conjugate Purified__Conjugate Purified__Conjugate->HPLC_analysis

Caption: Experimental workflow for synthesis and characterization.

analytical_decision_tree cluster_questions cluster_methods Start Characterization Goal Q1 Confirm Molecular Weight? Start->Q1 Q2 Determine Structure? Start->Q2 Q3 Assess Purity? Start->Q3 MS Mass Spectrometry (LC-MS, MALDI-MS) Q1->MS Yes NMR NMR Spectroscopy (1H, 13C) Q2->NMR Yes HPLC HPLC (UV, ELSD) Q3->HPLC Yes Final_Report Comprehensive Characterization Report MS->Final_Report NMR->Final_Report HPLC->Final_Report

Caption: Decision tree for selecting analytical methods.

References

A Researcher's Guide: Confirming Protein Crosslinking with Bis-propargyl-PEG10 using SDS-PAGE

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, confirming the covalent linkage of proteins is a critical step in various applications, from studying protein-protein interactions to developing antibody-drug conjugates. Bis-propargyl-PEG10, a hydrophilic, flexible crosslinker, is increasingly utilized for this purpose. This guide provides a detailed comparison of Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) as a primary validation method and discusses alternative techniques, supported by experimental protocols and data interpretation.

Principle of SDS-PAGE for Crosslinking Analysis

SDS-PAGE is a fundamental analytical technique that separates proteins based on their molecular weight.[1] In this method, the detergent SDS denatures proteins and imparts a uniform negative charge, ensuring that migration through the polyacrylamide gel is proportional to the polypeptide's size.[2][3]

When a protein is successfully crosslinked with another protein using this compound, the resulting complex has a higher molecular weight than the individual, uncrosslinked proteins. This increase in mass results in a discernible "band shift" on the SDS-PAGE gel; the crosslinked product migrates slower and appears as a band higher up on the gel.[4][5] The intensity of this new band can provide a qualitative or semi-quantitative measure of the crosslinking efficiency.[4]

Experimental Workflow

The overall process for crosslinking and analysis involves several key stages, from initial protein preparation to the final visualization of results on a gel.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis ProtA Protein A (Azide-functionalized) Reaction Crosslinking Reaction (e.g., CuAAC Click Chemistry) ProtA->Reaction ProtB Protein B (Azide-functionalized) ProtB->Reaction Linker This compound Crosslinker Linker->Reaction Quench Quench Reaction Reaction->Quench SamplePrep Add SDS-PAGE Sample Buffer (Denature & Reduce) Quench->SamplePrep SDSPAGE SDS-PAGE Electrophoresis SamplePrep->SDSPAGE Stain Gel Staining (e.g., Coomassie Blue) SDSPAGE->Stain Analysis Analyze Band Shifts Stain->Analysis

Caption: Workflow for protein crosslinking and SDS-PAGE analysis.

Detailed Experimental Protocol

This protocol outlines a general procedure for crosslinking two azide-functionalized proteins with this compound and analyzing the product via SDS-PAGE.

Materials:

  • Azide-functionalized Protein A (e.g., 1 mg/mL solution)

  • Azide-functionalized Protein B (e.g., 1 mg/mL solution)

  • This compound (e.g., 10 mM stock in DMSO)

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Reaction Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Quenching Solution (e.g., EDTA)

  • 5x SDS-PAGE Sample Buffer (containing SDS, glycerol, bromophenol blue, and a reducing agent like DTT or β-mercaptoethanol)[3]

  • SDS-PAGE gels, running buffer, and electrophoresis apparatus

  • Coomassie Brilliant Blue or Silver Staining solution[2][6]

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine Protein A and Protein B in the desired molar ratio in reaction buffer. Include control samples containing only Protein A or Protein B.

  • Initiate Crosslinking: Add this compound to the protein mixture at a molar excess (e.g., 20-fold).[4] Initiate the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction by adding CuSO₄ and sodium ascorbate. Incubate at room temperature for 1-2 hours.

  • Quench Reaction: Stop the reaction by adding a quenching solution like EDTA, which chelates the copper catalyst.

  • Sample Preparation: Add 1 volume of 5x SDS-PAGE sample buffer to 4 volumes of your reaction mixture.[2]

  • Denaturation: Heat the samples at 95°C for 5-10 minutes to ensure complete denaturation and reduction of the proteins.[2]

  • Electrophoresis: Load the prepared samples, including a molecular weight marker and uncrosslinked controls, onto an SDS-PAGE gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom. The acrylamide percentage of the gel should be chosen based on the expected sizes of the proteins and the crosslinked complex.[2]

  • Visualization: After electrophoresis, stain the gel using Coomassie Brilliant Blue or a more sensitive method like silver staining to visualize the protein bands.[6]

  • Analysis: Image the gel and compare the lanes. Successful crosslinking is indicated by the appearance of a new band at a higher molecular weight in the crosslinked sample lane that is absent in the control lanes.

Data Presentation and Interpretation

Quantitative data from gel densitometry can be summarized to compare the extent of crosslinking under different conditions.

Sample DescriptionExpected Monomer MW (kDa)Observed MW on Gel (kDa)Relative Band Intensity (%)
Control: Protein A 50~50100
Control: Protein B 75~75100
Crosslinking Reaction 50 (Protein A)~5040
75 (Protein B)~7545
125 + PEG linker (Product)~13015

Table 1: Example data from a crosslinking experiment analyzed by SDS-PAGE and densitometry. The appearance of a ~130 kDa band and the corresponding decrease in monomer intensity indicate successful crosslinking.

Comparison with Alternative Methods

While SDS-PAGE is an excellent initial method for confirming crosslinking, other techniques can provide more detailed or specific information.

MethodPrincipleAdvantagesDisadvantages
SDS-PAGE Separates denatured proteins by size.[1]Simple, low-cost, rapid visualization of crosslinking efficiency.[7]Provides only molecular weight information; smears can occur with heterogeneous crosslinking.[8]
Western Blot Uses antibodies to detect specific proteins transferred from an SDS-PAGE gel to a membrane.[4]Confirms the identity of the proteins within the crosslinked band; highly specific.Requires specific antibodies for each protein; more time-consuming than staining.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules to identify peptides and their modifications.Can identify the exact site of crosslinking on the proteins; highly sensitive and detailed.[9][10]Requires complex sample preparation and instrumentation; expensive.
Size Exclusion Chromatography (SEC) Separates proteins based on their hydrodynamic radius in their native state.[5]Analyzes complexes under non-denaturing conditions; can purify the crosslinked product.Lower resolution for molecular weight determination compared to SDS-PAGE.
Automated Microfluidics An automated, chip-based version of SDS-PAGE.[11]High-throughput, highly reproducible, provides quantitative data on size and concentration.[11]Requires specialized instrumentation.

Conclusion

SDS-PAGE is a robust, accessible, and indispensable first-line method for confirming protein crosslinking with reagents like this compound. The clear visual evidence of a band shift provides immediate confirmation of a successful reaction. For research requiring higher specificity and more detailed structural information, SDS-PAGE serves as a crucial preliminary step before proceeding to more advanced analytical techniques such as Western Blotting and Mass Spectrometry.

References

HPLC analysis for determining the purity of Bis-propargyl-PEG10 conjugates

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Purity Analysis of Bis-propargyl-PEG10 Conjugates

For researchers, scientists, and drug development professionals working with bioconjugation, ensuring the purity of synthesized molecules is a critical step. This compound is a hydrophilic linker often used in the creation of complex bioconjugates, such as Proteolysis Targeting Chimeras (PROTACs), through click chemistry.[1][2] Its purity, and that of its subsequent conjugates, directly impacts the efficacy and safety of the final product. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this analysis. This guide provides an objective comparison of HPLC methods with other analytical alternatives for determining the purity of this compound conjugates, supported by detailed experimental protocols.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a powerful technique for separating and quantifying components in a mixture, making it ideal for assessing the purity of PEGylated compounds.[3] However, the analysis of PEG derivatives presents a unique challenge: they lack a strong UV chromophore, which can make detection by standard UV-Vis detectors difficult.[4][5] This often necessitates the use of alternative detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD).[4][]

Several HPLC modes can be employed for the analysis of PEGylated conjugates:

  • Reversed-Phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity.[7] It offers high resolution for separating closely related species and is effective for monitoring reaction progress and assessing the purity of the final conjugate.[7]

  • Size-Exclusion Chromatography (SEC) separates molecules based on their size (hydrodynamic volume).[4] It is particularly useful for detecting the formation of high molecular weight conjugates and identifying any aggregation.[7]

  • Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative to RP-HPLC for separating polar compounds. It can provide a different selectivity and is compatible with mass spectrometry.[4]

Experimental Workflow for HPLC Analysis

The following diagram illustrates a typical workflow for the purity analysis of a this compound conjugate using HPLC.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Conjugate Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter through 0.22 µm Syringe Filter Dissolve->Filter HPLC HPLC System Filter->HPLC Inject Sample Column C18 Reversed-Phase Column HPLC->Column Detector Detector (UV, ELSD, or CAD) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Acquire Data Integration Peak Integration Chromatogram->Integration Purity Calculate % Purity Integration->Purity

Caption: Workflow for HPLC Purity Analysis.

Detailed Experimental Protocol: RP-HPLC

This protocol provides a starting point for the purity analysis of a this compound conjugate using RP-HPLC. Optimization may be required depending on the specific properties of the conjugate.

1. Sample Preparation:

  • Dissolve the this compound conjugate sample in the initial mobile phase (e.g., a high percentage of water with a small amount of organic solvent) to a concentration of 1-5 mg/mL.[4]

  • Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.[4]

2. HPLC System and Conditions:

  • System: HPLC system equipped with a suitable detector (UV, ELSD, or CAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[4]

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.[4]

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.[4]

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point and can be optimized for better separation.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30-40 °C.[4]

  • Injection Volume: 10-20 µL.[4]

3. Detector Settings:

  • UV Detection: Monitor at wavelengths relevant to the conjugated molecule, as the PEG linker itself has minimal UV absorbance.

  • For ELSD:

    • Nebulizer Temperature: 30-50 °C.[4]

    • Evaporator Temperature: 50-70 °C.[4]

    • Gas Flow Rate (Nitrogen): 1.5-2.0 L/min.[4]

  • For CAD:

    • Evaporation Temperature: 35 °C.[4]

    • Follow the manufacturer's recommendations for other settings.

4. Data Analysis:

  • Identify the main peak corresponding to the this compound conjugate.

  • Integrate the area of all peaks in the chromatogram.

  • Calculate the purity of the main peak as a percentage of the total peak area.

Comparison of Analytical Techniques

While HPLC is a primary method for purity determination, other techniques can provide complementary and confirmatory data.

Technique Principle Primary Application for Conjugate Analysis Advantages Limitations
RP-HPLC Separation based on hydrophobicity.[4]Purity assessment, separation of unreacted starting materials and byproducts.[7]High resolution of individual components, compatible with gradient elution for complex mixtures.[4]Can be denaturing to sensitive biomolecules. Requires non-UV detectors for PEG analysis.[4]
SEC-HPLC Separation based on hydrodynamic volume (size).[4]Detection of aggregates and high molecular weight impurities.[4]Simple method development, useful for determining polydispersity.[4]Low resolution for individual oligomers, not ideal for small molecule impurities.[4]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Confirmation of conjugate identity by determining its molecular weight.High sensitivity and specificity, provides unambiguous molecular weight information.Can be sensitive to sample matrix and may require specialized sample preparation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Structural confirmation of the conjugate and identification of impurities.[3]Provides detailed structural information.Lower sensitivity compared to other methods, can be complex to interpret for large molecules.

Logical Relationship of Analytical Methods

The selection of an analytical method is guided by the specific information required at different stages of research and development.

Method_Selection cluster_screening Initial Screening & Monitoring cluster_confirmation Structural & Identity Confirmation cluster_aggregation Aggregation & Size Analysis RP_HPLC RP-HPLC MS Mass Spectrometry (LC-MS) RP_HPLC->MS Couple for LC-MS NMR NMR Spectroscopy SEC_HPLC SEC-HPLC Goal Comprehensive Purity & Structural Characterization Goal->RP_HPLC Purity & Impurities Goal->MS Identity Goal->NMR Structure Goal->SEC_HPLC Aggregation

Caption: Selection of Analytical Methods.

References

A Comparative Guide to the Validation of Protein Conjugation Sites Modified with Bis-propargyl-PEG10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Bis-propargyl-PEG10 for protein modification and details the experimental validation of conjugation sites. It is designed to assist researchers in making informed decisions by offering a juxtaposition with alternative methods, supported by experimental data and detailed protocols.

Introduction to this compound

This compound is a homobifunctional crosslinker featuring a polyethylene glycol (PEG) spacer with a propargyl group at each end.[1][2][3] The propargyl groups contain a terminal alkyne functional group, which can react with azide-containing molecules through a highly efficient and specific bioorthogonal reaction known as "click chemistry".[1][2][3] This specificity allows for the precise and stable conjugation of molecules to proteins in complex biological mixtures. The PEG spacer enhances the solubility and stability of the resulting conjugate.[4]

Comparison with Alternative Protein Modification Chemistries

The selection of a conjugation strategy is critical for the development of protein therapeutics, antibody-drug conjugates (ADCs), and other bioconjugates. This compound, utilized in a click chemistry workflow, offers distinct advantages over traditional methods, such as those employing N-hydroxysuccinimide (NHS) esters.

FeatureThis compound (via Click Chemistry)Amine-Reactive NHS-Ester PEGThiol-Reactive Maleimide-PEG
Target Residues Azide-modified amino acids (introduced via metabolic labeling or site-directed mutagenesis)Lysine residues, N-terminusCysteine residues
Specificity High: The alkyne-azide reaction is bioorthogonal, minimizing off-target reactions.Moderate: Can react with multiple lysine residues, leading to a heterogeneous product mixture.[5]High: Specific for free thiols under controlled pH.[6]
Reaction Efficiency Very High: Click chemistry is known for its high yields and rapid reaction rates.High: Generally efficient but can be influenced by pH and buffer composition.High: Fast reaction rates at neutral pH.[6]
Control over Stoichiometry High: Precise control over the number of conjugated molecules.Low to Moderate: Difficult to control the degree of labeling, often resulting in a distribution of species.High: Can achieve 1:1 labeling with a single accessible cysteine.
Stability of Linkage Very High: The resulting triazole linkage is highly stable.High: Forms a stable amide bond.Moderate: The thioether bond can be susceptible to hydrolysis and exchange reactions.
Potential for Cross-linking Yes (as a homobifunctional linker). Can be controlled by reaction conditions.Yes (if a bis-NHS ester is used).Yes (if a bis-maleimide is used).

Experimental Protocols

The validation of conjugation sites on proteins modified with this compound typically involves a multi-step workflow culminating in mass spectrometry analysis.

I. Protein Modification with this compound

This protocol assumes the target protein has been engineered to contain azide-functionalized amino acids.

  • Protein Preparation: Ensure the protein of interest containing azide groups is in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and at a known concentration.

  • Reagent Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Conjugation Reaction:

    • Add a molar excess of this compound to the protein solution. The optimal molar ratio should be determined empirically.

    • For a copper-catalyzed azide-alkyne cycloaddition (CuAAC), add the copper (I) catalyst (e.g., copper (II) sulfate with a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., THPTA) to the reaction mixture.

    • Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

  • Purification: Remove excess this compound and other reaction components using size-exclusion chromatography or dialysis.

II. Sample Preparation for Mass Spectrometry: On-Bead Digestion

This protocol is for the digestion of the modified protein while it is bound to affinity beads, which helps to minimize sample loss and background noise. For this workflow, the second propargyl group on the PEG linker is utilized to attach a biotin-azide tag for affinity purification.

  • Biotinylation via Click Chemistry:

    • To the purified protein-PEG conjugate, add a biotin-azide derivative.

    • Perform a second click reaction as described in the protein modification step to attach the biotin tag.

  • Affinity Capture:

    • Add streptavidin-coated agarose or magnetic beads to the biotinylated protein sample and incubate for 1-2 hours to allow for binding.

    • Wash the beads extensively with a series of buffers (e.g., PBS with and without detergents like SDS or urea) to remove non-specifically bound proteins.

  • Reduction and Alkylation:

    • Resuspend the beads in a buffer containing a reducing agent (e.g., DTT) and incubate at an elevated temperature (e.g., 60°C) to reduce disulfide bonds.

    • Cool the sample and add an alkylating agent (e.g., iodoacetamide) to cap the free thiols.

  • On-Bead Digestion:

    • Wash the beads to remove the reduction and alkylation reagents.

    • Resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate) and add a protease such as trypsin.

    • Incubate overnight at 37°C with gentle mixing.

  • Peptide Elution and Desalting:

    • Centrifuge the beads and collect the supernatant containing the digested peptides.

    • Perform additional washes of the beads to recover any remaining peptides.

    • Combine the supernatants and desalt the peptides using a C18 solid-phase extraction cartridge.

    • Dry the purified peptides in a vacuum concentrator.

III. LC-MS/MS Analysis and Data Interpretation
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).

    • Inject the sample into a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF).

    • Separate the peptides using a reverse-phase C18 column with a gradient of increasing organic solvent (e.g., acetonitrile).

    • Acquire mass spectra in a data-dependent acquisition mode, where the instrument automatically selects peptide precursor ions for fragmentation (MS/MS).[1][7]

  • Data Analysis:

    • Use a specialized software suite (e.g., Proteome Discoverer, MaxQuant) to search the acquired MS/MS spectra against a protein database containing the sequence of the target protein.[7]

    • Specify the mass of the this compound modification (plus the biotin tag remnant after digestion) as a variable modification on the azide-containing amino acid residues.

    • The software will identify the peptides that contain the mass shift corresponding to the modification, thereby pinpointing the exact site of conjugation.[1][7]

Mandatory Visualizations

experimental_workflow cluster_modification Protein Modification cluster_labeling Affinity Tagging cluster_sample_prep Sample Preparation for MS cluster_analysis Data Acquisition & Analysis protein Azide-Modified Protein click1 CuAAC Click Reaction 1 protein->click1 reagent This compound reagent->click1 purification1 Purification (SEC/Dialysis) click1->purification1 click2 CuAAC Click Reaction 2 purification1->click2 biotin Biotin-Azide biotin->click2 capture Streptavidin Bead Capture click2->capture wash Wash Non-Specific Binders capture->wash reduce_alkylate Reduction & Alkylation wash->reduce_alkylate digest On-Bead Trypsin Digestion reduce_alkylate->digest elute Peptide Elution & Desalting digest->elute lcms LC-MS/MS Analysis elute->lcms data_analysis Database Search & Site Identification lcms->data_analysis

Caption: Experimental workflow for conjugation site validation.

Controlling for Cross-Linking

A key consideration when using a homobifunctional crosslinker like this compound is the potential for both intramolecular (within the same protein) and intermolecular (between different protein molecules) cross-linking.[8] The desired outcome is typically a 1:1 conjugation of the PEG linker to the protein.

Strategies to minimize cross-linking include:

  • Molar Ratio: Use a carefully optimized molar excess of the this compound reagent. A very high excess can increase the likelihood of both ends of the linker reacting with the same or different protein molecules.

  • Protein Concentration: Perform the conjugation reaction at a low protein concentration to favor intramolecular reactions or single-attachment events over intermolecular cross-linking.

  • Reaction Time: Shorter reaction times can limit the extent of cross-linking.

The degree of cross-linking can be assessed using techniques like SDS-PAGE (looking for higher molecular weight bands) and size-exclusion chromatography.

By carefully controlling the reaction conditions and employing robust analytical techniques, researchers can confidently validate the conjugation sites of proteins modified with this compound, ensuring the development of well-characterized and homogeneous bioconjugates.

References

Stability studies of the triazole linkage formed by Bis-propargyl-PEG10

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of the covalent linkage used in bioconjugation is of paramount importance. An ideal linker must remain intact during synthesis, purification, and storage, and in a biological context, it must be stable in circulation to prevent premature release of conjugated payloads. The 1,4-disubstituted 1,2,3-triazole linkage, formed via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has emerged as a gold standard in bioconjugation due to its exceptional stability. This guide provides a comparative analysis of the stability of the triazole linkage, particularly that formed from bis-propargyl-PEG10, against other common bioconjugation chemistries, supported by experimental data and detailed protocols.

The 1,2,3-triazole ring is a robust aromatic heterocycle that imparts significant stability to bioconjugates.[1][2][3] It is widely recognized for its resistance to a broad range of chemical and biological conditions, including acid and base hydrolysis, oxidation, reduction, and enzymatic degradation.[2][4] This inherent stability makes the triazole linkage a reliable and durable connection for attaching molecules such as polyethylene glycol (PEG) to biomolecules, a process known as PEGylation, which can enhance the therapeutic properties of proteins and peptides.[] The triazole is often used as a bioisostere for the amide bond, mimicking its geometry while offering superior metabolic stability.[1][6]

Comparative Stability of Bioconjugation Linkages

While the triazole linkage from this compound is expected to be highly stable, direct quantitative, head-to-head comparisons under identical stress conditions are not extensively documented in the literature. However, a strong consensus from numerous studies confirms the exceptional stability of triazoles formed via CuAAC. The following table summarizes the stability of the triazole linkage in comparison to other commonly used bioconjugation linkages.

Linkage TypeFormation ChemistryCleavage MechanismStability ProfileKey Considerations
1,2,3-Triazole Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Not readily cleavedHighly Stable: Resistant to hydrolysis, enzymatic degradation, oxidation, and reduction.[2]Considered a permanent, non-cleavable linker ideal for applications requiring long-term stability.
Hydrazone Hydrazine + Aldehyde/KetonepH-sensitive HydrolysispH-Dependent: Stable at physiological pH (~7.4) but hydrolyzes in acidic environments (e.g., endosomes, lysosomes).[1]Useful for drug delivery systems designed for release in acidic intracellular compartments. Stability can be tuned by substituents.
Disulfide Thiol-Disulfide ExchangeReductionReductively Cleavable: Stable in circulation but readily cleaved by reducing agents like glutathione in the intracellular environment.[7]Widely used for intracellular drug delivery, but stability can be variable.
Thioether (from Maleimide) Thiol + MaleimideRetro-Michael Addition & Thiol ExchangeModerately Stable: Can be susceptible to degradation in the presence of thiols like glutathione, leading to payload release.[1]Newer maleimide derivatives have been developed to improve stability.
Valine-Citrulline (Val-Cit) Amide Bond FormationEnzymatic (Cathepsin B)Enzymatically Cleavable: Generally stable in circulation but cleaved by lysosomal proteases. Stability can be species-dependent.[7][8]Commonly used in antibody-drug conjugates for targeted release in tumor cells.

Experimental Protocols for Stability Assessment

To rigorously evaluate the stability of a triazole linkage, a forced degradation study is the standard approach.[1] This involves subjecting the bioconjugate to various stress conditions and analyzing for any degradation over time using methods like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

General Protocol for Forced Degradation Study
  • Sample Preparation: Prepare a stock solution of the triazole-linked compound (e.g., a conjugate formed using this compound) in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Incubate the sample in 0.1 M HCl at a controlled temperature (e.g., 60 °C).

    • Basic Hydrolysis: Incubate the sample in 0.1 M NaOH at a controlled temperature (e.g., 60 °C).

    • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide (H₂O₂) at room temperature.

    • Reductive Stability: Incubate the sample with a biologically relevant reducing agent such as 10 mM glutathione (GSH) in a physiological buffer (e.g., PBS, pH 7.4) at 37 °C.

    • Thermal Stability: Incubate the sample at an elevated temperature (e.g., 60-80 °C) in a neutral buffer.

  • Time Points: Collect aliquots of the stressed samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Analysis by HPLC-MS/MS:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is a common mobile phase for good separation and ionization.

    • Detection: Monitor the decrease in the peak area of the parent compound and the appearance of any new peaks corresponding to degradation products using both UV and mass spectrometry detectors.

In Vitro Plasma Stability Assay

This assay assesses the stability of the linker in a more biologically relevant matrix.

  • Materials: Test compound, control compound with known plasma instability, pooled human plasma, PBS (pH 7.4), and an LC-MS/MS system.

  • Procedure:

    • Spike the test and control compounds into pre-warmed human plasma (37°C) to a final concentration of 1-5 µM.

    • Incubate the samples at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot and quench the reaction by adding a protein precipitation agent (e.g., cold acetonitrile with an internal standard).

    • Centrifuge to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

Visualizing Experimental Workflows

To better understand the process of stability testing, the following diagrams illustrate the key workflows.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Triazole-Linked Compound in Buffer acid Acidic Hydrolysis (0.1 M HCl, 60°C) start->acid base Basic Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidative Degradation (3% H₂O₂) start->oxidation reduction Reductive Stability (10 mM GSH, 37°C) start->reduction thermal Thermal Stability (60-80°C) start->thermal sampling Aliquots at Time Points (0, 2, 4, 8, 24, 48h) acid->sampling base->sampling oxidation->sampling reduction->sampling thermal->sampling hplc_ms HPLC-MS/MS Analysis sampling->hplc_ms data Quantify Parent Compound & Identify Degradants hplc_ms->data Plasma_Stability_Workflow cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis start Spike Compound into Human Plasma incubation Incubate at 37°C start->incubation sampling Aliquots at Time Points (0, 15, 30, 60, 120, 240 min) incubation->sampling quench Quench & Precipitate Proteins (Cold Acetonitrile) sampling->quench centrifuge Centrifuge quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc_ms LC-MS/MS Analysis supernatant->hplc_ms quantify Quantify Remaining Parent Compound hplc_ms->quantify

References

A Comparative Guide to Functional Assays for Bis-propargyl-PEG10 Bioconjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of essential functional assays to characterize the activity of bioconjugates synthesized using Bis-propargyl-PEG10 linkers. Given the versatile nature of this linker, commonly employed in click chemistry for conjugating a variety of molecules such as antibodies, proteins, or small molecules, this guide will focus on a common application: an antibody-drug conjugate (ADC) designed for targeted cancer therapy.

For the purpose of this guide, we will consider a hypothetical bioconjugate, "TheraMab-PEG10-Drug," where TheraMab is a monoclonal antibody targeting a cancer-specific cell surface receptor. The following sections detail key functional assays, provide structured data comparisons, and offer detailed experimental protocols.

Data Summary: Comparative Analysis of Functional Assays

The following table summarizes the expected quantitative outputs from the described functional assays, comparing the unconjugated antibody (TheraMab), the bioconjugate (TheraMab-PEG10-Drug), and a non-targeting control bioconjugate.

Assay TypeParameter MeasuredTheraMabTheraMab-PEG10-DrugNon-Targeting Control
Binding Affinity
Surface Plasmon Resonance (SPR)Dissociation Constant (KD)~1 nM~1.5 nMNo Binding
Flow CytometryMean Fluorescence Intensity (MFI)HighHighLow
In Vitro Cytotoxicity
MTT AssayIC50 (Concentration for 50% inhibition)>1000 nM~25 nM>1000 nM
Apoptosis Assay (Annexin V)% Apoptotic Cells (at IC50 concentration)<5%~60%<5%
Cellular Uptake
Internalization Assay% Internalization after 4h~30%~35%<5%
Stability
Serum Stability (HPLC)% Intact Conjugate after 48hN/A>90%>90%

Key Functional Assays and Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the data summary table.

Binding Affinity Assays

SPR is a label-free technique used to measure the binding kinetics and affinity between two molecules in real-time.[1][2]

Experimental Protocol:

  • Immobilization of the Antigen:

    • Activate a CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the target antigen (receptor for TheraMab) at a concentration of 20 µg/mL in 10 mM acetate buffer (pH 4.5) to achieve an immobilization level of approximately 2000 Resonance Units (RU).

    • Deactivate any remaining active esters with a 1 M ethanolamine-HCl solution.

  • Binding Analysis:

    • Inject a series of dilutions of the analyte (TheraMab or TheraMab-PEG10-Drug) in HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20) over the sensor surface at a flow rate of 30 µL/min.

    • Monitor the association and dissociation phases.

    • Regenerate the sensor surface between each analyte injection using a short pulse of 10 mM glycine-HCl (pH 2.5).

  • Data Analysis:

    • Fit the sensorgram data to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

This assay quantifies the binding of the antibody and bioconjugate to target cells expressing the receptor of interest.

Experimental Protocol:

  • Cell Preparation:

    • Harvest target cancer cells and wash them with ice-cold FACS buffer (PBS containing 1% BSA).

    • Resuspend the cells to a concentration of 1 x 106 cells/mL.

  • Staining:

    • Incubate 100 µL of the cell suspension with varying concentrations of TheraMab or TheraMab-PEG10-Drug for 1 hour on ice.

    • Wash the cells twice with FACS buffer to remove unbound antibody/conjugate.

    • Resuspend the cells in 100 µL of FACS buffer containing a fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-human IgG).

    • Incubate for 30 minutes on ice in the dark.

    • Wash the cells twice with FACS buffer.

  • Data Acquisition and Analysis:

    • Resuspend the cells in 500 µL of FACS buffer and analyze using a flow cytometer.

    • Measure the mean fluorescence intensity (MFI) of the cell population.

In Vitro Cytotoxicity Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][4]

Experimental Protocol:

  • Cell Seeding:

    • Seed target cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with a serial dilution of TheraMab, TheraMab-PEG10-Drug, or the non-targeting control for 72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells and plot the dose-response curves to determine the IC50 values.

This flow cytometry-based assay detects apoptosis by staining for phosphatidylserine (PS) externalization using Annexin V and for membrane integrity using propidium iodide (PI).[5][6][7]

Experimental Protocol:

  • Cell Treatment:

    • Treat target cancer cells with the bioconjugates at their respective IC50 concentrations for 48 hours.

  • Cell Staining:

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI).

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Data Acquisition and Analysis:

    • Analyze the cells by flow cytometry.

    • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cellular Uptake Assay

This assay measures the amount of antibody or bioconjugate that is internalized by the target cells.[8][9][10][11][12]

Experimental Protocol:

  • Cell Preparation and Antibody Binding:

    • Harvest target cells and resuspend them in culture medium.

    • Incubate the cells with 10 µg/mL of TheraMab or TheraMab-PEG10-Drug for 1 hour at 4°C to allow binding to the cell surface without internalization.

    • Wash the cells to remove unbound antibody/conjugate.

  • Internalization:

    • Resuspend the cells in pre-warmed culture medium and incubate at 37°C for various time points (e.g., 0, 1, 4, and 24 hours) to allow for internalization. A control set of cells is kept at 4°C.

  • Staining of Surface-Bound Antibody:

    • After the incubation, wash the cells with cold PBS.

    • Add a fluorescently labeled secondary antibody to stain the remaining surface-bound primary antibody/conjugate. Incubate for 30 minutes at 4°C.

    • Wash the cells and analyze by flow cytometry.

  • Data Analysis:

    • The percentage of internalization is calculated as: (1 - (MFI at 37°C / MFI at 4°C)) * 100.

Stability Assay

This assay assesses the stability of the bioconjugate in serum over time.[13][14][15][16][17]

Experimental Protocol:

  • Incubation:

    • Incubate the TheraMab-PEG10-Drug bioconjugate at a final concentration of 100 µg/mL in 50% human serum at 37°C.

    • Collect aliquots at different time points (e.g., 0, 6, 24, 48 hours).

  • Sample Preparation:

    • At each time point, precipitate the serum proteins by adding three volumes of ice-cold acetonitrile.

    • Centrifuge to pellet the precipitated proteins and collect the supernatant containing the bioconjugate.

  • HPLC Analysis:

    • Analyze the supernatant by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Use a C18 column with a gradient of water/acetonitrile containing 0.1% trifluoroacetic acid.

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Quantify the area of the peak corresponding to the intact bioconjugate at each time point.

    • Calculate the percentage of intact conjugate remaining relative to the 0-hour time point.

Visualization of Workflows and Signaling Pathways

Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the workflows for key functional assays.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate adhere Allow Cells to Adhere Overnight seed_cells->adhere add_conjugate Add Serial Dilutions of Bioconjugate adhere->add_conjugate incubate_72h Incubate for 72 hours add_conjugate->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_solubilizer Add Solubilization Solution incubate_4h->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Workflow for the MTT Cell Viability Assay.

Apoptosis_Assay_Workflow cluster_treatment Cell Treatment cluster_staining Staining cluster_analysis Flow Cytometry Analysis treat_cells Treat Cells with Bioconjugate incubate_48h Incubate for 48 hours treat_cells->incubate_48h harvest_cells Harvest and Wash Cells incubate_48h->harvest_cells resuspend_buffer Resuspend in Binding Buffer harvest_cells->resuspend_buffer add_stains Add Annexin V-FITC and PI resuspend_buffer->add_stains incubate_15min Incubate for 15 minutes add_stains->incubate_15min acquire_data Acquire Data on Flow Cytometer incubate_15min->acquire_data quantify_populations Quantify Cell Populations (Viable, Apoptotic, Necrotic) acquire_data->quantify_populations

Workflow for the Annexin V Apoptosis Assay.
Signaling Pathway Diagram

The PI3K/Akt signaling pathway is a critical regulator of cell survival and apoptosis and is often dysregulated in cancer.[18][19][20][21][22] TheraMab, by binding to its receptor, may inhibit this pathway, leading to apoptosis. The activity of the bioconjugate can be assessed by measuring the phosphorylation status of key proteins in this pathway, such as Akt, using Western blotting.

Western Blot Protocol for Akt Phosphorylation:

  • Cell Lysis:

    • Treat cells with the bioconjugate for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[23][24]

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.[23][24]

    • Incubate the membrane with a primary antibody specific for phosphorylated Akt (p-Akt) or total Akt overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[24][25]

    • Quantify the band intensities and normalize the p-Akt signal to the total Akt signal.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_mitochondrion Mitochondrion TheraMab TheraMab-PEG10-Drug Receptor Target Receptor TheraMab->Receptor Binding PI3K PI3K Receptor->PI3K Activation Inhibition PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Recruitment & Activation pAkt p-Akt (Active) Akt->pAkt Phosphorylation Bad Bad pAkt->Bad Inhibition pBad p-Bad (Inactive) pAkt->pBad Phosphorylation Bcl2 Bcl-2 Bad->Bcl2 CytochromeC Cytochrome c Bcl2->CytochromeC Inhibition of Release Apoptosis Apoptosis CytochromeC->Apoptosis Initiation

Simplified PI3K/Akt Signaling Pathway in Cancer Apoptosis.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Bis-propargyl-PEG10

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with Bis-propargyl-PEG10. The following information is critical for the safe handling and use of this chemical in a laboratory setting.

Understanding the Hazards

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. These recommendations are based on the potential hazards associated with the propargyl functional group.

PPE CategoryItemSpecification
Eye Protection Safety Goggles/ShieldChemical splash goggles are mandatory. A face shield should be worn over safety goggles when there is a risk of splashing[2][5][6][7][8].
Hand Protection GlovesChemical-resistant gloves (e.g., nitrile or neoprene) are required. Inspect gloves for any damage before use and change them immediately if contaminated[2][3][6].
Body Protection Laboratory Coat/GownA flame-resistant lab coat or a disposable gown made of a low-permeability material should be worn to protect against skin contact[6][7][8].
Respiratory Protection RespiratorWork should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors, mists, or aerosols[1][2]. If ventilation is inadequate, a NIOSH-approved respirator is necessary.
Foot Protection Closed-toe ShoesSturdy, closed-toe shoes must be worn to protect against spills.

Experimental Workflow and Handling Procedures

Proper handling procedures are critical to minimize exposure and ensure a safe laboratory environment. The following diagram outlines the standard workflow for handling this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Review SDS Review available safety data for propargyl-containing compounds Don PPE Don appropriate Personal Protective Equipment (PPE) Review SDS->Don PPE Prepare Workspace Prepare workspace in a chemical fume hood Don PPE->Prepare Workspace Weigh Compound Carefully weigh the required amount of this compound Prepare Workspace->Weigh Compound Dissolve Dissolve in an appropriate solvent Weigh Compound->Dissolve Perform Reaction Perform the chemical reaction under inert atmosphere if necessary Dissolve->Perform Reaction Quench Reaction Quench the reaction if applicable Perform Reaction->Quench Reaction Dispose Waste Dispose of all chemical waste in designated containers Quench Reaction->Dispose Waste Clean Workspace Clean the workspace and decontaminate any spills Dispose Waste->Clean Workspace Doff PPE Doff PPE and wash hands thoroughly Clean Workspace->Doff PPE

Procedural workflow for the safe handling of this compound.

Storage and Disposal

Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area[1].

  • Keep away from heat, sparks, and open flames[4].

  • Some sources suggest storing at 0-4°C for the short term and -20°C for the long term[9]. For stock solutions, storage at -80°C (for up to 6 months) or -20°C (for up to 1 month) under nitrogen is recommended[10].

Disposal:

  • All waste materials, including empty containers, contaminated gloves, and other disposable items, should be considered hazardous waste.

  • Dispose of chemical waste in appropriately labeled, sealed containers.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[4]. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[2][4]. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration[4]. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person[2][4]. Seek immediate medical attention.

  • Spills: In case of a spill, evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal[4]. Ventilate the area and wash the spill site after material pickup is complete.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Bis-propargyl-PEG10
Reactant of Route 2
Reactant of Route 2
Bis-propargyl-PEG10

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.